molecular formula C7H12O2 B147603 Vinyl pivalate CAS No. 3377-92-2

Vinyl pivalate

Cat. No.: B147603
CAS No.: 3377-92-2
M. Wt: 128.17 g/mol
InChI Key: YCUBDDIKWLELPD-UHFFFAOYSA-N
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Description

Vinyl pivalate (CAS RN 3377-92-2) is a high-purity liquid monomer (>99.0%) valued in polymer research for producing polymers with superior physical properties. Its primary application is as a precursor for the synthesis of syndiotactic-rich poly(vinyl alcohol) (PVA) . The strong steric effects of the tert-butyl group in the pivalate moiety during polymerization promote higher syndiotacticity in the resulting PVA, which translates to enhanced tensile strength, compressive strength, and abrasion resistance . This high-performance PVA is critical for advanced applications such as fibers, films, membranes, and embolic materials for medical treatments like vascular tumor embolization . Beyond its role as a PVA precursor, this compound is a versatile monomer in diverse polymerization techniques, including dispersion, suspension, and emulsion polymerization, often for creating specialized microparticles and nanocomposites . For instance, it can form the shell of core-shell superparamagnetic nanoparticles used in biomedical research, demonstrating high cell viability in studies with murine melanoma and human keratinocyte cell lines . Furthermore, poly(this compound)-based copolymers serve as effective hydrocarbon stabilizers in environmentally friendly dispersion polymerizations using supercritical CO2 . Product Specifications: • CAS RN: 3377-92-2 • Molecular Formula: C7H12O2 • Molecular Weight: 128.17 g/mol • Physical State: Liquid • Purity: >99.0% (GC) • Boiling Point: 112 °C • Flash Point: 15 °C (Highly Flammable) This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl 2,2-dimethylpropanoate
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InChI

InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
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InChI Key

YCUBDDIKWLELPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O2
Source PubChem
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Related CAS

26715-88-8
Record name Propanoic acid, 2,2-dimethyl-, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID30883969
Record name Propanoic acid, 2,2-dimethyl-, ethenyl ester
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Molecular Weight

128.17 g/mol
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CAS No.

3377-92-2
Record name Vinyl pivalate
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Record name Vinyl pivalate
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Record name 3377-92-2
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Record name Propanoic acid, 2,2-dimethyl-, ethenyl ester
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Record name Vinyl pivalate
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Record name VINYL PIVALATE
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Foundational & Exploratory

An In-depth Technical Guide to Vinyl Pivalate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl pivalate (VP), systematically known as ethenyl 2,2-dimethylpropanoate, is a vinyl ester monomer that has garnered interest in polymer chemistry and materials science.[1] Its unique branched structure imparts valuable properties to its polymers, such as hydrolytic stability and improved adhesion.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and polymerization of this compound. It also explores the applications of its polymeric derivatives, particularly in the context of drug delivery, and includes detailed experimental protocols and visual workflows to aid researchers in their practical applications.

Chemical Structure and Identification

This compound is the ester of pivalic acid and vinyl alcohol. The presence of a bulky tert-butyl group adjacent to the carbonyl functionality is a key structural feature.

Molecular Structure:

  • Chemical Formula: C₇H₁₂O₂[2]

  • Canonical SMILES: CC(C)(C)C(=O)OC=C[2]

  • InChI Key: YCUBDDIKWLELPD-UHFFFAOYSA-N[2]

The structure consists of a vinyl group (-CH=CH₂) attached to the oxygen atom of a pivalate group ((CH₃)₃CCOO-).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 128.17 g/mol [2]
Appearance Colorless liquid
Density 0.866 g/mL at 25 °C
Boiling Point 110 °C
Refractive Index n20/D 1.405
Flash Point 10 °C (50 °F) - closed cup
Solubility Soluble in methanol.[3]
Table 2: Spectroscopic Data of this compound
SpectroscopyPeak AssignmentsReference(s)
¹H NMR The spectrum shows characteristic signals for the vinyl protons and the tert-butyl protons. The vinyl protons typically appear as a complex multiplet in the downfield region, while the nine equivalent protons of the tert-butyl group appear as a sharp singlet in the upfield region.[4][5]
¹³C NMR The ¹³C NMR spectrum displays distinct signals for the carbonyl carbon, the vinyl carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.[4]
FTIR The FTIR spectrum exhibits a strong absorption band for the C=O stretching of the ester group, typically around 1730-1750 cm⁻¹. Other characteristic peaks include those for the C=C stretching of the vinyl group and the C-O stretching of the ester linkage.[6]

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound is through the transvinylation of pivalic acid with vinyl acetate, often catalyzed by palladium or ruthenium complexes.[7]

Experimental Protocol: Synthesis of this compound via Transvinylation

This protocol is a generalized procedure based on common transvinylation reactions.

Materials:

  • Pivalic acid

  • Vinyl acetate (in molar excess)

  • Palladium(II) acetate (catalyst)

  • Bidentate phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane)

  • Anhydrous toluene (solvent)

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add pivalic acid, anhydrous toluene, and the palladium(II) acetate catalyst with the phosphine ligand.

  • Begin stirring the mixture under a nitrogen atmosphere.

  • Add a molar excess of vinyl acetate to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • The excess vinyl acetate and toluene are removed by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

  • Add a small amount of inhibitor, such as hydroquinone, to the purified product to prevent spontaneous polymerization during storage.

Logical Relationship: Synthesis of this compound

Synthesis Reactants Pivalic Acid + Vinyl Acetate Reaction Transvinylation Reaction (Reflux in Toluene) Reactants->Reaction Catalyst Palladium(II) Acetate + Bidentate Ligand Catalyst->Reaction Purification Filtration & Fractional Distillation Reaction->Purification Product This compound Purification->Product Inhibitor Add Hydroquinone Product->Inhibitor

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound readily undergoes free-radical polymerization to form poly(this compound). Emulsion and dispersion polymerization are common techniques used to produce high molecular weight polymers.[8]

Experimental Protocol: Free-Radical Emulsion Polymerization of this compound

This protocol outlines a general procedure for the emulsion polymerization of this compound.

Materials:

  • This compound (monomer)

  • Deionized water (continuous phase)

  • Potassium persulfate (initiator)

  • Sodium dodecyl sulfate (surfactant)

  • Sodium bicarbonate (buffer)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller, a solution of sodium dodecyl sulfate and sodium bicarbonate in deionized water is prepared.

  • The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • The this compound monomer is added to the aqueous solution while stirring to form an emulsion.

  • The temperature of the reaction mixture is raised to the desired polymerization temperature (typically 50-70°C).

  • A solution of potassium persulfate in deionized water is prepared and deoxygenated.

  • The initiator solution is then added to the reaction vessel to initiate polymerization.

  • The polymerization is allowed to proceed for several hours, with the progress monitored by gravimetry to determine monomer conversion.

  • Upon completion, the reactor is cooled to room temperature.

  • The resulting poly(this compound) latex can be coagulated by adding a salt solution (e.g., sodium chloride) or by freezing and thawing.

  • The precipitated polymer is then washed with water and methanol and dried under vacuum.

Experimental Workflow: Emulsion Polymerization of this compound

Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation Monomer This compound Emulsification Emulsification (Stirring) Monomer->Emulsification AqueousPhase Deionized Water + Sodium Dodecyl Sulfate + Sodium Bicarbonate AqueousPhase->Emulsification Initiator Potassium Persulfate Solution Initiation Initiation (Add Initiator at 50-70°C) Initiator->Initiation Emulsification->Initiation Propagation Propagation (Several Hours) Initiation->Propagation Coagulation Coagulation (e.g., NaCl solution) Propagation->Coagulation Washing Washing (Water & Methanol) Coagulation->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalProduct Poly(this compound) Drying->FinalProduct DrugDelivery VP This compound Monomer Polymerization Polymerization VP->Polymerization PVP Poly(this compound) Polymerization->PVP Nanoparticle Nanoparticle Formation (e.g., Emulsion Evaporation) PVP->Nanoparticle Hydrolysis Hydrolysis PVP->Hydrolysis DrugLoading Drug Encapsulation Nanoparticle->DrugLoading DrugCarrier Drug Delivery System (e.g., Nanoparticles, Hydrogels) DrugLoading->DrugCarrier PVA Poly(vinyl alcohol) Hydrolysis->PVA PVA->DrugCarrier

References

An In-depth Technical Guide to Vinyl Pivalate (CAS 3377-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl pivalate (VPi), with the CAS number 3377-92-2, is a vinyl ester monomer that has garnered significant interest in polymer chemistry.[1] Its bulky tert-butyl group imparts unique properties to its corresponding polymer, poly(this compound) (PVPi), making it a valuable precursor for the synthesis of syndiotactic poly(vinyl alcohol) (PVA). This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, polymerization, and potential applications, with a focus on detailed experimental protocols and quantitative data for researchers in materials science and drug development.

Chemical and Physical Properties

This compound is a clear, colorless, and highly flammable liquid.[2] It is characterized by a strong odor.[3] The presence of a vinyl group makes it reactive in polymerization processes, while the branched pivalate group contributes to its low volatility and moderate solubility in organic solvents.[4] It is generally supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 3377-92-2[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [5]
Appearance Clear, colorless liquid[2]
Odor Strong[3]
Density 0.866 g/mL at 25 °C[5]
Boiling Point 110 °C[5]
Melting Point -78 °C[2]
Refractive Index (n20/D) 1.405[5]
Flash Point 10 °C (50 °F)[2]
Solubility Soluble in methanol and other organic solvents. Insoluble in water.[2][3]
Stability Stable under recommended storage conditions. May polymerize spontaneously. Incompatible with strong oxidizing agents, amines, ammonia, and halogens.[2]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of pivalic acid with acetylene.[1] This process is typically catalyzed by zinc salts.

Synthesis from Pivalic Acid and Acetylene

Experimental Protocol: Synthesis of this compound

Materials:

  • Pivalic acid

  • Acetylene gas

  • Zinc pivalate (catalyst)

  • Lewis acid co-catalyst (e.g., as described in the patent)

  • High-boiling paraffinic solvent (e.g., Shell Ondina 33 as mentioned in the patent)

  • Nitrogen gas

  • Hydroquinone (stabilizer)

Procedure:

  • A high-boiling paraffinic solvent is charged into a suitable reactor equipped with a gas inlet, stirrer, and condenser.

  • Zinc pivalate and a Lewis acid co-catalyst are added to the solvent.

  • The mixture is heated to approximately 250 °C for 15 minutes under a nitrogen stream to remove any water of hydration.

  • The catalyst solution is activated by passing pivalic acid and acetylene through the solution at 270 °C for one hour.

  • After activation, the reaction is carried out by continuously feeding pivalic acid and a molar excess of acetylene into the catalyst solution at a temperature of 200-300 °C.

  • The this compound product is continuously removed from the reactor by distillation.

  • The collected this compound is stabilized with a small amount of hydroquinone (e.g., 0.1% by weight).[1]

Purification: The crude this compound can be purified by fractional distillation.[6][7][8][9][10] The distillation should be performed under atmospheric or reduced pressure, depending on the boiling points of the impurities.[6] It is crucial to maintain a slow and steady distillation rate to ensure good separation.[10] The purity of the collected fractions should be checked by analytical techniques such as gas chromatography (GC) or NMR spectroscopy.

G PivalicAcid Pivalic Acid Reactor Reactor (200-300 °C) PivalicAcid->Reactor Acetylene Acetylene Acetylene->Reactor Catalyst Zinc Pivalate (Catalyst) Catalyst->Reactor Solvent High-Boiling Solvent Solvent->Reactor Distillation Fractional Distillation Reactor->Distillation VinylPivalate This compound Distillation->VinylPivalate

Synthesis of this compound

Polymerization of this compound

This compound can be polymerized via various free-radical polymerization techniques, including bulk, suspension, and emulsion polymerization. The choice of method influences the properties of the resulting poly(this compound), such as molecular weight and particle morphology.

Bulk Polymerization

Bulk polymerization of this compound is a straightforward method that involves the monomer and a soluble initiator.[2]

Experimental Protocol: Bulk Polymerization of this compound

Materials:

  • This compound (freshly distilled)

  • Benzoin (photo-initiator)

  • Methanol (for precipitation)

  • Quartz cuvette

  • UV laser source

Procedure:

  • Prepare a solution of this compound with 5 mmol·L⁻¹ of benzoin as a photo-initiator.[2]

  • Add approximately 3 mL of the monomer-initiator mixture to a quartz cuvette.[2]

  • Allow the mixture to equilibrate to the desired temperature (e.g., between 25 and 85 °C).[2]

  • Expose the cuvette to a pulsed UV laser at a constant pulse repetition rate (e.g., 100-500 Hz) to initiate polymerization.[2]

  • After the desired reaction time, reduce the residual this compound monomer under a stream of air.[2]

  • Precipitate the resulting poly(this compound) by adding the mixture to methanol.[2]

  • Allow the polymer to settle overnight in a freezer, then decant the supernatant.[2]

  • Dry the polymer precipitate under vacuum.[2]

Suspension Polymerization

Suspension polymerization of this compound produces polymer beads and is useful for controlling the particle size.[11]

Experimental Protocol: Suspension Polymerization of this compound

Materials:

  • This compound (monomer)

  • 2,2′-Azobis(2,4-dimethylvaleronitrile) (ADMVN) (low-temperature initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the suspending agent (e.g., PVA) in a reactor equipped with a mechanical stirrer.

  • Add the this compound monomer containing the dissolved initiator (e.g., ADMVN) to the aqueous phase with vigorous stirring to form a suspension of monomer droplets.

  • The polymerization is typically carried out at a low temperature (e.g., 10 °C) to obtain high molecular weight polymer.[12]

  • The stirring speed, initiator concentration, and suspending agent concentration can be varied to control the particle size and distribution.[11]

  • After the polymerization is complete, the resulting poly(this compound) beads are collected by filtration, washed with water, and dried.

Emulsion Polymerization

Emulsion polymerization is a common industrial method that yields high molecular weight polymers at a fast polymerization rate.

Experimental Protocol: Emulsion Polymerization of this compound

Materials:

  • This compound (monomer)

  • 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) (initiator)

  • Sodium dodecyl sulfate (SDS) (emulsifier)

  • Deionized water

Procedure:

  • A reactor is charged with deionized water and the emulsifier (e.g., SDS).

  • The solution is heated and purged with an inert gas.

  • A portion of the this compound monomer is added to the reactor.

  • The initiator (e.g., AAPH) is added to start the polymerization and form seed particles.

  • The remaining this compound is fed into the reactor over a period of time to control the reaction.

  • After the monomer feed is complete, the reaction is allowed to continue to ensure high conversion.

  • The resulting poly(this compound) latex can be used directly or the polymer can be isolated by coagulation.

G cluster_bulk Bulk Polymerization cluster_suspension Suspension Polymerization cluster_emulsion Emulsion Polymerization VPi_bulk This compound Polymerization_bulk UV Irradiation (25-85 °C) VPi_bulk->Polymerization_bulk Initiator_bulk Initiator (e.g., Benzoin) Initiator_bulk->Polymerization_bulk PVPi_bulk Poly(this compound) Polymerization_bulk->PVPi_bulk VPi_susp This compound Polymerization_susp Mechanical Stirring (e.g., 10 °C) VPi_susp->Polymerization_susp Initiator_susp Initiator (e.g., ADMVN) Initiator_susp->Polymerization_susp Water_susp Water Water_susp->Polymerization_susp SuspendingAgent Suspending Agent (e.g., PVA) SuspendingAgent->Polymerization_susp PVPi_susp Poly(this compound) Beads Polymerization_susp->PVPi_susp VPi_emul This compound Polymerization_emul Heating & Stirring VPi_emul->Polymerization_emul Initiator_emul Initiator (e.g., AAPH) Initiator_emul->Polymerization_emul Water_emul Water Water_emul->Polymerization_emul Emulsifier Emulsifier (e.g., SDS) Emulsifier->Polymerization_emul PVPi_emul Poly(this compound) Latex Polymerization_emul->PVPi_emul

Polymerization Methods for this compound

Characterization of Poly(this compound)

The properties of poly(this compound) can be characterized by various analytical techniques.

Table 2: Characterization Data for Poly(this compound)

ParameterMethodTypical ValuesReferences
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)166,400 g/mol (dispersion polymerization)[13]
Polydispersity Index (PDI) GPCVaries with polymerization method[4]
Mark-Houwink Parameters (in THF) GPCK = 1.75 × 10⁻⁴ dL·g⁻¹, a = 0.676[2]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)Varies with molecular weight and tacticity[14][15]
Melting Temperature (Tm) DSCNot typically observed as it is amorphous[14][15]
¹H NMR (in CDCl₃) Nuclear Magnetic Resonanceδ 1.1 (s, 9H, -C(CH₃)₃), 1.7-2.0 (m, 2H, -CH₂-), 4.7-5.0 (m, 1H, -CH-)[16]
¹³C NMR (in CDCl₃) NMRδ 27.2 (-C(CH₃)₃), 38.7 (-C(CH₃)₃), 39.5 (-CH₂-), 65.5 (-CH-), 176.5 (C=O)

Saponification to Poly(vinyl alcohol)

Poly(this compound) is a key precursor for the synthesis of syndiotactic poly(vinyl alcohol) (s-PVA) through saponification (hydrolysis). The bulky pivalate groups favor the formation of a syndiotactic polymer chain, which leads to s-PVA upon hydrolysis.[17]

Experimental Protocol: Saponification of Poly(this compound)

Materials:

  • Poly(this compound)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolve the poly(this compound) in THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[17]

  • Prepare a solution of KOH in methanol.

  • Add the KOH solution to the polymer solution. A typical molar ratio is 6 equivalents of KOH per monomer unit of PVPi.[17]

  • Heat the reaction mixture to 60 °C and stir for approximately 15 minutes.[17]

  • The resulting poly(vinyl alcohol) will precipitate from the solution.

  • Collect the PVA by filtration, wash thoroughly with methanol to remove residual KOH and by-products, and dry under vacuum.

G PVPi Poly(this compound) Saponification Saponification (60 °C, 15 min) PVPi->Saponification KOH KOH KOH->Saponification THF THF (Solvent) THF->Saponification PVA Syndiotactic Poly(vinyl alcohol) Saponification->PVA

Saponification of Poly(this compound)

Applications in Drug Development

While this compound and its homopolymer are not directly used in drug delivery systems, the resulting poly(vinyl alcohol) is a well-established biomaterial in this field.[13][18] PVA is biocompatible, biodegradable, and its hydrophilic nature makes it suitable for various drug delivery applications.[18]

Controlled release systems have been developed using PVA hydrogels.[13][18] The release of drugs from these systems can be modulated by factors such as the degree of crosslinking and the molecular weight of the PVA.[18] For instance, crosslinked PVA films have been shown to provide sustained release of a Tramadol-Dexketoprofen combination.[18] The drug release mechanism from PVA matrices is often diffusion-controlled.[13]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is highly flammable and may polymerize spontaneously.[2] It is also suspected of causing cancer.[17]

Handling:

  • Work in a well-ventilated area, preferably under a fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

  • Avoid breathing vapors or mist.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials.

Conclusion

This compound is a versatile monomer with significant applications in polymer synthesis, primarily as a precursor to syndiotactic poly(vinyl alcohol). This guide has provided a detailed overview of its properties, synthesis, polymerization, and the conversion of its polymer to PVA. The provided experimental protocols and characterization data offer a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. Further research into the direct applications of poly(this compound) may unveil new opportunities for this unique polymer.

References

An In-depth Technical Guide to Vinyl Pivalate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl pivalate, a versatile monomer with significant applications in polymer chemistry and potential relevance to the fields of drug delivery and biomedical materials. This document details its chemical identity, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and polymerization.

Chemical Identity and Synonyms

This compound is a vinyl ester of pivalic acid. It is a key monomer in the synthesis of specialized polymers, most notably poly(this compound) (PVPi), which serves as a precursor to poly(vinyl alcohol) (PVA) with specific stereochemical properties. Understanding its various synonyms is crucial for a comprehensive literature and database search.

Table 1: Synonyms and Identifiers for this compound

Name Type Identifier
Common Name This compound
Synonym Vinyl trimethylacetate
Ethenyl 2,2-dimethylpropanoate
Pivalic acid vinyl ester
Trimethylacetic acid vinyl ester
Vinyl neopentanoate
Vynate Neo 5
VeoVa 5
IUPAC Name Ethenyl 2,2-dimethylpropanoate
CAS Number 3377-92-2
EC Number 222-175-4
PubChem CID 256591
Molecular Formula C₇H₁₂O₂

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Quantitative Physicochemical Data for this compound

Property Value Source
Molecular Weight 128.17 g/mol [1][2][3][4][5]
Density 0.866 g/mL at 25 °C[1][3][6]
Boiling Point 110 °C[3][6]
Melting Point -78 °C[3]
Refractive Index (n20/D) 1.405[3][6]
Flash Point 10 °C (50 °F) - closed cup[3][6]
Solubility Soluble in methanol.[3]
Stability Stable, but may polymerize spontaneously. Typically supplied with an inhibitor like hydroquinone.[3]
InChIKey YCUBDDIKWLELPD-UHFFFAOYSA-N[3][5]
SMILES CC(C)(C)C(=O)OC=C[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of this compound are critical for researchers aiming to utilize this monomer in their work.

This compound can be synthesized through several routes, with the most common being the vinylation of pivalic acid with acetylene or a transvinylation reaction with another vinyl ester, such as vinyl acetate.

3.1.1. Synthesis via Vinylation of Pivalic Acid with Acetylene

This method involves the direct addition of pivalic acid to acetylene, often catalyzed by a metal salt.

  • Reaction Principle: The reaction involves the catalyzed addition of the carboxylic acid to the triple bond of acetylene.[7][8]

  • Catalysts: Zinc, ruthenium, and palladium-based catalysts are commonly employed.[9][10]

  • General Protocol (Heterogeneous Catalysis):

    • A solution of pivalic acid in a suitable organic solvent (e.g., N,N-dimethylformamide) is prepared.[8]

    • A supported metal catalyst (e.g., zinc on silicon oxycarbide) is added to the solution.[8]

    • The reaction mixture is heated to a specific temperature (e.g., 150 °C) in a reactor.[8]

    • Acetylene gas is introduced into the reactor, and the reaction is allowed to proceed for a set duration (e.g., 12 hours).[8]

    • After the reaction, the mixture is cooled, and the catalyst is removed by filtration.[8]

    • The product, this compound, is then purified, typically by distillation.

3.1.2. Synthesis via Transvinylation with Vinyl Acetate

Transvinylation is an equilibrium reaction where the vinyl group is exchanged between a vinyl ester and a carboxylic acid.[6][11]

  • Reaction Principle: This process is often catalyzed by ruthenium or palladium compounds.[6][12]

  • General Protocol (Homogeneous Catalysis):

    • A liquid phase mixture of pivalic acid and an excess of vinyl acetate is prepared.[11]

    • A soluble ruthenium or palladium catalyst is added to the mixture.[6][12]

    • The mixture is heated to a temperature that facilitates transvinylation (e.g., 80-120 °C).[11]

    • As the reaction proceeds, the lower-boiling acetic acid and unreacted vinyl acetate can be continuously removed by distillation to drive the equilibrium towards the formation of this compound.[11]

    • The resulting this compound is then purified from the reaction mixture.

Poly(this compound) (PVPi) is a key polymer derived from this compound, often used as a precursor for syndiotactic poly(vinyl alcohol) (PVA).[13]

3.2.1. Emulsion Polymerization of this compound

This method is used to produce high molecular weight poly(this compound).[13]

  • Materials:

    • This compound (monomer)

    • 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) (initiator)[13]

    • Sodium dodecyl sulfate (SDS) (emulsifier)[13]

    • Deionized water

  • Protocol:

    • An aqueous solution of the emulsifier (SDS) is prepared in a reaction vessel.

    • The initiator (AAPH) is dissolved in deionized water and added to the reactor.

    • The monomer, this compound, is then added to the aqueous solution with stirring to form an emulsion.

    • The reaction mixture is heated to a specific temperature (e.g., 55-75 °C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[4]

    • The polymerization is allowed to proceed for a defined period to achieve high conversion.

    • The resulting poly(this compound) latex can be coagulated, washed, and dried.

3.2.2. Radical Polymerization of this compound

This method can be used for kinetic studies and the synthesis of well-defined polymers.[14]

  • Materials:

    • This compound (monomer)

    • Benzoin (photo-initiator)[14]

  • Protocol (Pulsed-Laser Polymerization):

    • A solution of the photo-initiator in bulk this compound is prepared.[14]

    • The monomer mixture is placed in a suitable reaction vessel (e.g., a quartz cuvette).[14]

    • The temperature of the mixture is controlled.[14]

    • The solution is exposed to a pulsed laser at a specific wavelength (e.g., 351 nm) to initiate polymerization.[14]

    • The reaction is run for a short duration to achieve low monomer conversion.[14]

    • The resulting polymer is precipitated in a non-solvent (e.g., methanol), collected, and dried.[14]

Applications in Drug Delivery and Biomedical Materials

While this compound itself is a monomer, its polymer, poly(this compound), and the derived poly(vinyl alcohol) have shown promise in biomedical applications.[13][15]

  • Drug Delivery Systems: Poly(vinyl alcohol), derived from poly(this compound), is a water-soluble, biocompatible polymer that has been extensively investigated for drug delivery applications, including the formation of hydrogels, nanoparticles, and micelles for controlled and targeted drug release.[16][17][18]

  • Biomedical Materials: Magnetic nanocomposites based on poly(this compound) have been synthesized and evaluated for their potential in biomedical applications such as embolotherapy and hyperthermia.[15][19]

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the synthesis and polymerization of this compound.

Synthesis_of_Vinyl_Pivalate cluster_vinylation Vinylation with Acetylene cluster_transvinylation Transvinylation Pivalic_Acid_V Pivalic Acid Vinyl_Pivalate_V This compound Pivalic_Acid_V->Vinyl_Pivalate_V + Acetylene Acetylene Acetylene->Vinyl_Pivalate_V Catalyst_V Metal Catalyst (e.g., Zn, Ru, Pd) Catalyst_V->Vinyl_Pivalate_V Pivalic_Acid_T Pivalic Acid Vinyl_Pivalate_T This compound Pivalic_Acid_T->Vinyl_Pivalate_T + Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Vinyl_Pivalate_T Acetic_Acid Acetic Acid (byproduct) Catalyst_T Catalyst (e.g., Ru, Pd) Catalyst_T->Vinyl_Pivalate_T Vinyl_Pivalate_T->Acetic_Acid +

Caption: Synthesis routes to this compound.

Polymerization_of_Vinyl_Pivalate cluster_emulsion Emulsion Polymerization Workflow cluster_saponification Post-Polymerization Modification VP_E This compound (Monomer) Emulsion Formation of Emulsion VP_E->Emulsion Water_E Water (Continuous Phase) Water_E->Emulsion SDS SDS (Emulsifier) SDS->Emulsion AAPH AAPH (Initiator) AAPH->Emulsion Polymerization_E Polymerization (Heat) Emulsion->Polymerization_E PVPi_Latex Poly(this compound) Latex Polymerization_E->PVPi_Latex PVPi_S Poly(this compound) PVPi_Latex->PVPi_S Isolation Saponification Saponification (Hydrolysis) PVPi_S->Saponification PVA Poly(vinyl alcohol) Saponification->PVA Pivalic_Acid_Salt Pivalic Acid Salt (Byproduct) Saponification->Pivalic_Acid_Salt produces

Caption: Polymerization of this compound and subsequent modification.

References

Physical and chemical properties of ethenyl 2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl 2,2-dimethylpropanoate, more commonly known as vinyl pivalate, is a vinyl ester monomer that plays a significant role in polymer chemistry. Its unique branched structure imparts desirable properties such as hydrolytic stability and good thermal resistance to the resulting polymers. While its direct biological activity is not extensively documented, its polymerized form, poly(this compound), serves as a crucial precursor to poly(vinyl alcohol) (PVA). PVA is a biocompatible polymer widely investigated for various biomedical applications, including drug delivery systems, hydrogels for tissue engineering, and nanoparticles. This technical guide provides a comprehensive overview of the physical and chemical properties of ethenyl 2,2-dimethylpropanoate, detailed experimental protocols for its characterization, and insights into its synthesis and polymerization, which are pertinent to its application in research and drug development.

Physical and Chemical Properties

Ethenyl 2,2-dimethylpropanoate is a colorless liquid with a characteristic odor. It is highly flammable and should be handled with appropriate safety precautions. The compound is valued for its role as a monomer in producing copolymers with enhanced flexibility and adhesion for coatings and adhesives.[1] It exhibits good thermal stability and resistance to hydrolysis.[1] It is soluble in organic solvents like methanol and is noted for its low volatility.[1][2]

General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[2][3]
Density 0.866 g/mL at 25 °C[2][5][6]
Boiling Point 110 °C[2][5][6]
Melting Point -78 °C[2][5]
Flash Point 50 °F (10 °C)[2][5][7]
Refractive Index (n²⁰/D) 1.405[2][5][6]
Identifiers
IdentifierValueReference
CAS Number 3377-92-2[4][5]
Synonyms This compound, Vinyl trimethylacetate, Pivalic acid vinyl ester[1][4][5]
InChI InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3[1]
InChIKey YCUBDDIKWLELPD-UHFFFAOYSA-N[1]
SMILES CC(C)(C)C(=O)OC=C[1]

Experimental Protocols

Synthesis of Ethenyl 2,2-dimethylpropanoate

A common industrial method for the synthesis of vinyl esters is the reaction of a carboxylic acid with acetylene.

Procedure:

  • A solution of zinc pivalate in a high-boiling organic solvent (e.g., Shell Ondina 33) is prepared to act as the catalyst.[8]

  • The catalyst solution is activated by passing a mixture of pivalic acid and acetylene through it at an elevated temperature (e.g., 270 °C) for approximately one hour.[8]

  • The reaction temperature is then adjusted to the desired range, typically between 200 °C and 300 °C.[8]

  • A continuous stream of acetylene and pivalic acid is passed through the catalyst solution.[8]

  • The product, ethenyl 2,2-dimethylpropanoate, is continuously removed from the reaction mixture by distillation.

Spectroscopic Characterization

Objective: To confirm the molecular structure of ethenyl 2,2-dimethylpropanoate.

Methodology:

  • A sample of ethenyl 2,2-dimethylpropanoate (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in an NMR tube.

  • The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected Chemical Shifts (in CDCl₃): [9]

  • δ 7.27 ppm: Doublet of doublets, 1H (vinylic proton, -O-CH=)

  • δ 4.88 ppm: Doublet of doublets, 1H (vinylic proton, =CH₂)

  • δ 4.56 ppm: Doublet of doublets, 1H (vinylic proton, =CH₂)

  • δ 1.25 ppm: Singlet, 9H (tert-butyl protons, -C(CH₃)₃)

Objective: To identify the carbon skeleton of the molecule.

Methodology:

  • A sample of ethenyl 2,2-dimethylpropanoate (approximately 50-100 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL).

  • The ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency appropriate for the magnetic field strength (e.g., 75 MHz for a 300 MHz spectrometer).

Expected Chemical Shifts:

  • Signals corresponding to the carbonyl carbon, vinylic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons are expected.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • A drop of neat (undiluted) ethenyl 2,2-dimethylpropanoate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3100-3000 cm⁻¹: C-H stretching of the vinyl group.

  • ~2970-2870 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1750 cm⁻¹: C=O stretching of the ester group.

  • ~1645 cm⁻¹: C=C stretching of the vinyl group.

  • ~1150 cm⁻¹: C-O stretching of the ester group.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • A dilute solution of ethenyl 2,2-dimethylpropanoate in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.

  • The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The GC separates the compound from any impurities, and the MS provides a mass spectrum.

Expected Results:

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 128.17).

  • Characteristic fragment ions will be observed, providing structural information. A prominent fragment is often the pivaloyl cation ((CH₃)₃CCO⁺) at m/z = 85.

Chemical Reactivity

Polymerization

Ethenyl 2,2-dimethylpropanoate readily undergoes free-radical polymerization to form poly(this compound). This can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photoinitiators.[10][11] More controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to synthesize polymers with well-defined molecular weights and low dispersity.[12][13]

Free-Radical Polymerization Workflow

G Free-Radical Polymerization of Ethenyl 2,2-dimethylpropanoate cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical Free Radicals Initiator->Radical Heat/UV Initiator->Radical Monomer Ethenyl 2,2-dimethylpropanoate Radical->Monomer Addition Radical->Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain Chain Growth Monomer->GrowingChain Polymer Poly(this compound) GrowingChain->Polymer Combination or Disproportionation GrowingChain->Polymer

Caption: Workflow for the free-radical polymerization of ethenyl 2,2-dimethylpropanoate.

Hydrolysis

The ester linkage in ethenyl 2,2-dimethylpropanoate can be hydrolyzed under acidic or basic conditions to yield pivalic acid and vinyl alcohol. However, vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. The hydrolysis of the polymer, poly(this compound), is a key industrial process to produce poly(vinyl alcohol). This is typically achieved through transesterification with methanol in the presence of a base like sodium hydroxide.[14][15][16]

Hydrolysis of Poly(this compound) to Poly(vinyl alcohol)

G Hydrolysis of Poly(this compound) PVP Poly(this compound) Reaction Reaction Mixture PVP->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction Base Base Catalyst (e.g., NaOH) Base->Reaction PVA Poly(vinyl alcohol) Reaction->PVA Hydrolysis MethylPivalate Methyl Pivalate (byproduct) Reaction->MethylPivalate Transesterification

Caption: Simplified workflow for the hydrolysis of poly(this compound).

Applications in Drug Development

While ethenyl 2,2-dimethylpropanoate itself is not typically used as a therapeutic agent, its polymer, poly(this compound), and its derivative, poly(vinyl alcohol), have significant applications in the pharmaceutical and biomedical fields.

  • Drug Delivery Systems: Poly(vinyl alcohol) is used to create nanoparticles and hydrogels for the controlled release of drugs.[17][18] The biocompatibility and water-solubility of PVA make it an attractive material for these applications.[19][20][21]

  • Tissue Engineering: PVA hydrogels can be used as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.[19][22]

  • Embolization Agents: PVA microspheres are used in transarterial chemoembolization (TACE) for the treatment of tumors. These microspheres can be loaded with chemotherapeutic drugs and delivered directly to the tumor site.[21]

The properties of the final PVA, such as its degree of hydrolysis and molecular weight, which are critical for its performance in these applications, are directly influenced by the polymerization of the this compound monomer and the subsequent hydrolysis conditions.[14][15]

Safety and Handling

Ethenyl 2,2-dimethylpropanoate is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources. It is incompatible with strong oxidizing agents, amines, ammonia, and halogens.[2][5][6] The monomer may polymerize spontaneously and is often stabilized with an inhibitor like hydroquinone. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

Synthesis of High-Purity Vinyl Pivalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity vinyl pivalate, a key monomer in the production of specialty polymers and a valuable building block in organic synthesis. This document details the prevalent synthesis routes, emphasizing reaction conditions and purification methods necessary to achieve high-purity grades required for demanding applications in research and drug development.

Introduction

This compound (ethenyl 2,2-dimethylpropanoate) is a sterically hindered vinyl ester that imparts unique properties to polymers, including enhanced hydrolytic stability, solubility in a range of organic solvents, and desirable thermal characteristics. The production of high-purity this compound is crucial, as impurities can significantly impact polymerization kinetics, polymer properties, and the outcome of subsequent chemical transformations. The most commercially viable and widely researched method for synthesizing this compound is the transvinylation reaction between pivalic acid and vinyl acetate. This guide will focus on this methodology, exploring the use of ruthenium and palladium catalysts.

Synthesis Routes and Mechanisms

The core of this compound synthesis lies in the catalytic exchange of the vinyl group from vinyl acetate to pivalic acid. This equilibrium-driven reaction is effectively catalyzed by transition metal complexes, primarily those of ruthenium and palladium.

Ruthenium-Catalyzed Transvinylation

Ruthenium-based catalysts have demonstrated high activity and selectivity in the transvinylation of carboxylic acids.[1][2] The general reaction is as follows:

Catalytic Cycle: The proposed mechanism for ruthenium-catalyzed transvinylation involves the formation of a ruthenium carboxylate complex. The vinyl acetate then coordinates to the ruthenium center, followed by an insertion step and subsequent elimination to yield this compound and regenerate the catalyst.[3][4]

ruthenium_cycle Ru_catalyst [Ru] Catalyst Ru_pivalate [Ru]-Pivalate Complex Ru_catalyst->Ru_pivalate + Pivalic Acid - Ligand Coordination Vinyl Acetate Coordination Ru_pivalate->Coordination Intermediate Ruthenium-Vinyl Acetate -Pivalate Intermediate Coordination->Intermediate + Vinyl Acetate Vinyl_transfer Vinyl Group Transfer Intermediate->Vinyl_transfer Product_release Product Release Vinyl_transfer->Product_release + Acetic Acid Product_release->Ru_catalyst - this compound

Figure 1: Proposed Ruthenium-Catalyzed Transvinylation Cycle.
Palladium-Catalyzed Transvinylation

Palladium complexes, particularly palladium(II) acetate, are also effective catalysts for the transvinylation of pivalic acid.[5][6] The reaction mechanism is believed to proceed through a different pathway compared to ruthenium.

Catalytic Cycle: The palladium-catalyzed mechanism is thought to involve the formation of a palladium-vinyl intermediate. The pivalic acid then attacks this intermediate, leading to the formation of this compound and regenerating the palladium catalyst.[7][8]

palladium_cycle Pd_catalyst [Pd(II)] Catalyst Pd_vinyl [Pd]-Vinyl Intermediate Pd_catalyst->Pd_vinyl + Vinyl Acetate - Acetic Acid Nucleophilic_attack Nucleophilic Attack by Pivalate Pd_vinyl->Nucleophilic_attack + Pivalic Acid Product_complex [Pd]-Product Complex Nucleophilic_attack->Product_complex Product_release Product Release Product_complex->Product_release Product_release->Pd_catalyst - this compound

Figure 2: Proposed Palladium-Catalyzed Transvinylation Cycle.

Experimental Protocols

Achieving high purity this compound requires careful attention to reaction conditions and rigorous purification. The following protocols are generalized representations based on literature data and should be optimized for specific laboratory conditions.

Ruthenium-Catalyzed Synthesis

This protocol is based on a batch process described in patent literature.[2]

Materials:

  • Pivalic Acid (reagent grade)

  • Vinyl Acetate (inhibitor-free, freshly distilled)

  • Ruthenium(III) acetylacetonate or a similar soluble ruthenium complex

  • Inert solvent (e.g., toluene, optional)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and inert gas inlet.

Procedure:

  • Charge the reaction vessel with pivalic acid and an excess of vinyl acetate (e.g., a 1:3 to 1:5 molar ratio of pivalic acid to vinyl acetate).

  • Add the ruthenium catalyst (e.g., 0.05-0.1 mol% relative to pivalic acid).

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (typically 75-85 °C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is reached (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Proceed with the purification protocol as described in Section 4.

Palladium-Catalyzed Synthesis

This protocol is adapted from studies on palladium-catalyzed transvinylation.[5][6]

Materials:

  • Pivalic Acid (reagent grade)

  • Vinyl Acetate (inhibitor-free, freshly distilled)

  • Palladium(II) Acetate

  • Ligand (optional, e.g., triphenylphosphine or a bidentate phosphine)

  • Inert solvent (e.g., dioxane or toluene)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and inert gas inlet.

Procedure:

  • In the reaction vessel, dissolve palladium(II) acetate and the optional ligand in the chosen solvent.

  • Add pivalic acid and an excess of vinyl acetate to the catalyst solution.

  • Purge the system with an inert gas.

  • Heat the mixture to a temperature between 80 °C and 100 °C with stirring.

  • Monitor the reaction by GC until equilibrium is approached or the desired conversion is achieved.

  • Cool the reaction mixture.

  • Proceed with the purification protocol.

Purification of this compound

The purification of this compound to a high-purity grade (>99.5%) is critical and is typically achieved by fractional distillation under reduced pressure to prevent polymerization and decomposition.

Experimental Workflow for Purification:

purification_workflow Crude_Product Crude Reaction Mixture Neutralization Optional: Neutralization (e.g., with NaHCO₃ solution) Crude_Product->Neutralization Washing Washing with Brine Neutralization->Washing Drying Drying over MgSO₄ Washing->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation (Reduced Pressure) Filtration->Distillation Pure_VP High-Purity this compound Distillation->Pure_VP

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Monomer Characteristics of Vinyl Pivalate

This technical guide provides a comprehensive overview of the core characteristics of this compound, a versatile monomer with significant applications in polymer synthesis and potential relevance in the biomedical field. This document details its physical and chemical properties, polymerization behavior, and includes specific experimental protocols for its handling and characterization.

Monomer Characteristics

This compound, also known as vinyl trimethylacetate, is the ester of pivalic acid and vinyl alcohol.[1] Its branched t-butyl group imparts unique properties to the monomer and the resulting polymer, poly(this compound) (PVPi).

Physical and Chemical Properties

This compound is a clear, colorless, and highly flammable liquid.[2][3] It is stable under recommended storage conditions and is typically supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization.[2][4] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[2][5]
Molecular Weight 128.17 g/mol [2][5]
CAS Number 3377-92-2[2][5]
Appearance Clear, colorless liquid[2]
Boiling Point 110 °C (lit.)[2][4][6]
Melting Point -78 °C[2]
Density 0.866 g/mL at 25 °C (lit.)[2][4][6]
Refractive Index (n20/D) 1.405 (lit.)[2][4][6]
Flash Point 50 °F (10 °C)[2][3]
Solubility Soluble in methanol.[2]
Stability Stable, but may polymerize spontaneously.[2][6]
InChI InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3[2][5]
SMILES CC(C)(C)C(=O)OC=C[4][5]

Table 1: Physical and Chemical Properties of this compound

Health and Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a highly flammable liquid and vapor.[5] It is harmful if swallowed or in contact with skin and causes skin irritation.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Polymerization of this compound

This compound is primarily used in the synthesis of poly(this compound) (PVPi), which serves as a valuable precursor to syndiotactic poly(vinyl alcohol) (PVA).[2][7] The bulky pivalate group influences the stereochemistry of the polymerization, leading to a higher syndiotactic content in the resulting PVA after saponification. This high syndiotacticity imparts unique properties to the PVA, such as improved thermal stability and mechanical strength.[8]

Polymerization Methods

This compound can be polymerized through various free-radical polymerization techniques, including bulk, solution, emulsion, and dispersion polymerization.

  • Bulk Polymerization: This method involves the polymerization of the monomer in the absence of a solvent. Pulsed-laser polymerization (PLP) is a specific technique used to study the propagation kinetics of bulk homopolymerization of this compound.[6]

  • Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent.[9]

  • Emulsion Polymerization: This technique involves polymerizing the monomer in an aqueous medium with the aid of an emulsifier. Emulsion polymerization of this compound can be used to prepare high molecular weight PVPi.[2][7]

  • Dispersion Polymerization: This method is used to produce polymer particles of a controlled size and morphology.[4]

Experimental Protocols

Monomer Purification

Commercial this compound is typically supplied with an inhibitor to prevent premature polymerization. For kinetic studies and controlled polymerizations, it is often necessary to remove the inhibitor. A common method for inhibitor removal is column chromatography.

Protocol for Inhibitor Removal using a Column:

  • Column Preparation:

    • Take a glass chromatography column with a stopcock.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (~1-2 cm) on top of the cotton.

    • Pack the column with basic aluminum oxide (~8 cm).

    • Add a layer of anhydrous potassium carbonate (~3 cm) on top of the aluminum oxide.[1]

  • Purification:

    • Ensure the monomer is at room temperature to prevent water condensation.[1]

    • Carefully pour the this compound onto the column.

    • Allow the monomer to flow through the column under gravity. Do not apply pressure.[1]

    • Collect the purified monomer in a clean, dry flask.

    • The inhibitor will be adsorbed by the aluminum oxide, often visible as a colored band.[1]

    • Store the purified monomer under an inert atmosphere (e.g., nitrogen) at a low temperature.[1]

Bulk Polymerization via Pulsed-Laser Polymerization (PLP)

This protocol is adapted from a study on the propagation kinetics of this compound.[6]

Materials:

  • Purified this compound

  • Photoinitiator (e.g., benzoin, 5 mmol∙L⁻¹)

  • Quartz cuvette

  • Pulsed laser (e.g., Xantos XS-500, 351 nm)

  • Methanol (for precipitation)

Procedure:

  • Prepare a solution of the photoinitiator in bulk this compound.

  • Transfer approximately 3 mL of the mixture to a quartz cuvette.

  • Allow the solution to reach the desired temperature (e.g., 25-85 °C).

  • Expose the solution to the pulsed laser at a specific repetition rate (e.g., 100-500 Hz) to achieve low monomer conversion (<2%).[6]

  • After polymerization, remove the residual monomer under a stream of air.

  • Precipitate the resulting poly(this compound) in methanol.

  • Allow the precipitate to settle overnight in a freezer.

  • Decant the liquid and dry the polymer precipitate under vacuum.[6]

Bulk Polymerization Workflow
Emulsion Polymerization

This protocol is a general representation based on literature descriptions.[2][7]

Materials:

  • This compound

  • Deionized water

  • Emulsifier (e.g., sodium dodecyl sulfate, SDS)

  • Initiator (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride, AAPH)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Charge the reaction vessel with deionized water and the emulsifier.

  • Purge the system with nitrogen for a sufficient time to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • Add the this compound monomer to the reaction vessel.

  • Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Maintain the reaction at the set temperature for a specified time (e.g., several hours).

  • Cool the reactor to room temperature.

  • The resulting product is a poly(this compound) latex.

emulsion_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_completion Completion A Charge reactor with water and emulsifier B Purge with Nitrogen A->B C Heat to reaction temp B->C D Add this compound C->D E Add initiator solution D->E F Maintain temperature and stirring E->F G Cool to room temp F->G H Collect PVPi latex G->H

Emulsion Polymerization Process

Characterization of Monomer and Polymer

Purity Determination of this compound

The purity of this compound can be determined using gas chromatography-mass spectrometry (GC-MS).[10][11]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds

General Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume of the solution into the GC.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

  • The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio.

  • The purity is determined by comparing the peak area of this compound to the total area of all peaks.

Structural Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for characterizing the structure of poly(this compound).

4.2.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the polymer and to determine the tacticity of the polymer chain.[12][13]

Sample Preparation:

  • Dissolve a small amount of the poly(this compound) sample in a deuterated solvent (e.g., CDCl₃).

Expected Chemical Shifts:

  • The spectrum will show characteristic peaks corresponding to the protons in the repeating monomer unit. The chemical shifts and splitting patterns provide information about the local chemical environment of the protons.

4.2.2. FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.[14][15]

Sample Preparation:

  • A thin film of the polymer can be cast from a solution onto a suitable substrate (e.g., KBr pellet).

Expected Absorption Bands:

  • The FTIR spectrum of poly(this compound) will show characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730 cm⁻¹ and the C-O stretching vibrations.[16]

Applications and Relevance to Drug Development

This compound and its polymer, poly(this compound), have several applications, some of which are relevant to the biomedical and pharmaceutical fields.

  • Precursor for Poly(vinyl alcohol): As previously mentioned, PVPi is a key precursor for producing highly syndiotactic PVA.[2][7] PVA is a biocompatible and water-soluble polymer widely used in biomedical applications, including drug delivery systems, contact lenses, and tissue engineering scaffolds.[17] The enhanced properties of syndiotactic PVA derived from PVPi could lead to improved performance in these applications.

  • Drug Delivery Systems: this compound itself is considered a chemical entity with potential applications in drug delivery systems and as a drug intermediate.[2][18] Its polymerization can be controlled to create polymers with specific properties for encapsulating and releasing therapeutic agents.

  • Coatings and Adhesives: The properties of this compound, such as good thermal stability and resistance to hydrolysis, make it suitable for use in coatings and adhesives, which can have applications in medical devices and packaging.[1]

logical_relationship VP This compound (Monomer) Polymerization Polymerization VP->Polymerization PVPi Poly(this compound) (PVPi) Polymerization->PVPi Saponification Saponification PVPi->Saponification sPVA Syndiotactic Poly(vinyl alcohol) (s-PVA) Saponification->sPVA Applications Biomedical Applications (e.g., Drug Delivery) sPVA->Applications

References

An In-Depth Technical Guide to the Health and Safety of Vinyl Pivalate Handling in Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations crucial for the handling of vinyl pivalate in a laboratory setting. The information compiled is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe working environment. This document summarizes key quantitative data, outlines detailed experimental protocols for toxicity assessment, and provides visual workflows for safe handling procedures.

Chemical and Physical Properties

This compound is a flammable and reactive compound requiring careful handling. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3377-92-2[1]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 110 °C[1]
Density 0.866 g/mL at 25 °C[1]
Flash Point 50 °F (10 °C)[1]
Solubility Soluble in Methanol[1]
Stability Stable under recommended storage conditions. May polymerize spontaneously and hazardously. Often stabilized with hydroquinone.[1]
Incompatibilities Strong oxidizing agents, amines, ammonia, halogens.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Flammable liquids2H225: Highly flammable liquid and vapor[2]
Acute toxicity, Oral4H302: Harmful if swallowed[2]
Acute toxicity, Dermal4H312: Harmful in contact with skin[2]
Skin corrosion/irritation2H315: Causes skin irritation[2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2]
Acute toxicity, Inhalation4H332: Harmful if inhaled[2]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation[2]
Carcinogenicity2H351: Suspected of causing cancer

Toxicological Data

Limited quantitative toxicological data for this compound is available in the public domain. The known data is summarized in Table 3.

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueSource(s)
LDLo (Lowest published lethal dose)RatOral3 mL/kg

It is important to note that comprehensive toxicological studies for this compound are not widely available. The provided LDLo indicates toxicity upon ingestion. The GHS classifications suggest potential for harm through inhalation and skin contact as well.

Occupational Exposure Limits

As of the date of this document, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH, have not been established for this compound. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure. General guidance for handling volatile organic compounds with similar hazard profiles should be followed.

Experimental Protocols for Toxicity Assessment

The following sections detail methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols can be adapted for the evaluation of this compound.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.[3][4][5][6]

Methodology:

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Main Study:

    • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

    • Dosing: A group of at least 5 animals is administered the starting dose determined from the sighting study via oral gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.

    • Stepwise Procedure: Depending on the outcome (presence or absence of toxicity or mortality), the dose for the next group of animals is either increased or decreased from the fixed dose levels.

    • Endpoint: The test is concluded when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level.

  • Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.[3]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized grading system. The reversibility of the observed effects is also assessed over a period of 14 days.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.[7][8]

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.

  • Scoring: Ocular lesions are scored using a standardized system. The reversibility of any effects is observed for up to 21 days.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.[8][9][10][11]

Methodology:

  • Test System: A commercially available, validated RhE model is used.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure period is typically 15 to 60 minutes.

  • Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

  • Measurement: The amount of formazan is quantified by measuring the optical density.

  • Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[8]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[12][13][14][15][16]

Methodology:

  • Test System: A validated RhCE model is used.[12]

  • Application: The test chemical is applied topically to the surface of the RhCE tissue.

  • Exposure: The exposure time varies depending on the physical form of the substance (e.g., 30 minutes for liquids).[15]

  • Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Classification: A chemical is identified as a non-irritant if the tissue viability remains above a defined threshold (typically > 60%).[12][15]

Safe Handling and Storage in the Laboratory

Due to its flammability, reactivity, and health hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use intrinsically safe equipment and non-sparking tools.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 4.

Table 4: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.Conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn.Inspect gloves before use.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for emergency situations.Follow a comprehensive respiratory protection program.
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials such as strong oxidizing agents, amines, ammonia, and halogens.[1]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal
  • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

Emergency Procedures

  • Spills: In case of a spill, evacuate the area and remove all ignition sources. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water may be ineffective.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Preparedness A Review SDS and Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Assemble Required PPE B->C D Don Appropriate PPE C->D E Work Inside Fume Hood D->E F Ground and Bond Containers E->F G Dispense this compound (Minimize Quantities) F->G H Securely Close Container G->H I Decontaminate Work Area H->I J Properly Dispose of Contaminated Waste I->J K Remove and Dispose/Clean PPE J->K L Wash Hands Thoroughly K->L M Locate Spill Kit, Fire Extinguisher, and Safety Shower/Eyewash

Safe handling workflow for this compound in a laboratory setting.

ppe_selection_logic cluster_hazards Hazard Assessment cluster_ppe Required PPE start Task: Handling this compound h1 Flammable Liquid start->h1 h2 Skin/Eye Irritant start->h2 h3 Harmful if Inhaled start->h3 h4 Harmful if Swallowed/Absorbed start->h4 ppe1 Flame-Resistant Lab Coat h1->ppe1 Mitigates fire risk ppe2 Chemical Splash Goggles / Face Shield h2->ppe2 Protects eyes/face ppe3 Chemical-Resistant Gloves (e.g., Nitrile) h2->ppe3 Protects hands ppe4 Respirator (if ventilation is inadequate) h3->ppe4 Protects respiratory system h4->ppe3 emergency_response_pathway cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact event Exposure Event i1 Move to Fresh Air event->i1 Inhalation s1 Remove Contaminated Clothing event->s1 Skin e1 Flush Eyes with Water for 15 min event->e1 Eye i2 Seek Immediate Medical Attention i1->i2 s2 Wash with Soap and Water for 15 min s1->s2 s3 Seek Medical Attention if Irritation Persists s2->s3 e2 Remove Contact Lenses (if possible) e1->e2 e3 Seek Immediate Medical Attention e2->e3

References

A Technical Guide to the Spectral Analysis of Vinyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for vinyl pivalate (ethenyl 2,2-dimethylpropanoate), a valuable monomer in polymer synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and pivaloyl groups. The vinyl protons show a distinctive splitting pattern due to geminal and cis/trans couplings.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.25ddJ_trans ≈ 14.0, J_cis ≈ 6.5-O-CH =CH₂
~4.75ddJ_trans ≈ 14.0, J_gem ≈ 1.5-O-CH=CH ₂ (trans)
~4.45ddJ_cis ≈ 6.5, J_gem ≈ 1.5-O-CH=CH ₂ (cis)
1.20s--C(CH₃)₃

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1]

Chemical Shift (δ, ppm)Assignment
~177.0C =O (Ester carbonyl)
~141.0-O-C H=CH₂
~97.0-O-CH=C H₂
~39.0-C (CH₃)₃
~27.0-C(C H₃)₃

Note: Chemical shifts are referenced to a standard and may vary slightly based on experimental conditions.

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • The experiments are typically performed on a 300-500 MHz NMR spectrometer.[3]

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.[4]

  • Data Acquisition:

    • For ¹H NMR, a standard pulse program (e.g., 'zg30') is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse program (e.g., 'zgpg30') is employed. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase correction and baseline correction are applied.

    • The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound shows strong absorptions corresponding to the ester and vinyl functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000Medium=C-H stretch (vinyl)
~2970-2870StrongC-H stretch (alkyl)
~1760StrongC=O stretch (ester)
~1645MediumC=C stretch (vinyl)
~1150StrongC-O stretch (ester)

Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR).[5]

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.[5]

  • Sample Preparation:

    • No specific sample preparation is typically required for a liquid sample.

  • Instrument Setup:

    • An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

    • A background spectrum of the clean, empty ATR crystal is collected.

  • Data Acquisition:

    • A small drop of this compound is placed directly onto the ATR crystal.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • ATR correction may be applied by the instrument software to produce a spectrum that more closely resembles a traditional transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

The mass spectrum of this compound is typically obtained using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI). The molecular ion peak may be weak or absent, with the spectrum often dominated by a stable carbocation fragment.

m/zRelative IntensityAssignment
128Low[M]⁺ (Molecular Ion)
85Medium[M - C₂H₃O]⁺
57High (Base Peak)[C(CH₃)₃]⁺ (tert-Butyl cation)[5]
41Medium[C₃H₅]⁺
29Medium[C₂H₅]⁺
  • Sample Preparation:

    • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Instrument Setup:

    • A gas chromatograph is coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

    • The GC is equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar).

    • The MS is operated in electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

    • The GC oven temperature is programmed to ramp up, separating the components of the sample.

    • As this compound elutes from the GC column, it enters the MS ion source.

    • The mass spectrometer scans a range of m/z values (e.g., 20-200 amu) to generate a mass spectrum for the eluting compound.

  • Data Processing:

    • The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.

    • The mass spectrum associated with this peak is extracted and analyzed.

    • The relative abundances of the different fragment ions are determined, and the base peak is identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_result Final Elucidation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (for ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (ATR) Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase/Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction, ATR Correction Acq_IR->Proc_IR Proc_MS Chromatogram Analysis, Spectrum Extraction Acq_MS->Proc_MS Analysis_NMR Peak Assignment, Integration, Coupling Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern, Base Peak ID Proc_MS->Analysis_MS Elucidation Structure Confirmation Analysis_NMR->Elucidation Analysis_IR->Elucidation Analysis_MS->Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Research-Grade Vinyl Pivalate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade vinyl pivalate, its commercial suppliers, key quality attributes, and its application in polymer synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize this compound in their work.

Introduction to this compound

This compound (also known as vinyl trimethylacetate) is the ester of pivalic acid and vinyl alcohol.[1] It is a key monomer in the synthesis of various polymers and copolymers.[1] Its bulky tert-butyl group imparts unique properties to the resulting polymers, such as enhanced thermal stability and resistance to hydrolysis.[1] In the realm of pharmaceutical and biomedical research, polymers derived from this compound, particularly poly(vinyl alcohol) (PVA), are explored for applications in drug delivery systems and as functional excipients.[2][3] Research-grade this compound is typically supplied with an inhibitor, such as hydroquinone (HQ), to prevent spontaneous polymerization during storage.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer research-grade this compound, generally with a purity of 99% or higher. Below is a comparative summary of the product specifications from prominent suppliers. Please note that lot-specific data can be obtained from the Certificate of Analysis (CoA) provided by the supplier at the time of purchase.[4]

Supplier Product Name Purity CAS Number Molecular Weight ( g/mol ) Inhibitor
Sigma-Aldrich This compound99%3377-92-2128.17Hydroquinone
TCI America This compound (stabilized with HQ)≥99.0% (GC)3377-92-2128.17Hydroquinone[5]
Santa Cruz Biotechnology This compound (stabilized with HQ)-3377-92-2128.17Hydroquinone[4]
Alfa Aesar This compound, 99%, stab. with hydroquinone99%3377-92-2128.17Hydroquinone
Chem-Impex International This compound≥99%3377-92-2128.17-

Note: This table is a summary of publicly available data and may not reflect the most current specifications. Researchers should always consult the supplier's documentation for the most accurate information.

Physicochemical Properties

Property Value Reference
Appearance Colorless liquid[3]
Boiling Point 110 °C (lit.)[2]
Density 0.866 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.405 (lit.)[2]
Flash Point 10 °C (50 °F) - closed cup
Solubility Soluble in methanol.[3]

Experimental Protocols: Synthesis of Poly(this compound) via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The following is a representative protocol for the RAFT polymerization of this compound, adapted from established procedures for vinyl esters.[6][7][8]

Materials:

  • This compound (inhibitor removed prior to use)

  • RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or ampule

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Inhibitor Removal: Pass this compound through a column of basic alumina to remove the hydroquinone inhibitor.

  • Reaction Setup: In a Schlenk flask or ampule, combine the purified this compound, the chosen RAFT agent, and the initiator (AIBN) in the desired molar ratios. A typical ratio of [Monomer]:[RAFT Agent]:[Initiator] would be in the range of 100:1:0.1 to 500:1:0.2, depending on the target molecular weight.

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at a temperature suitable for the initiator (typically 60-80 °C for AIBN). Stir the reaction mixture for the desired duration (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and polymer molecular weight.

  • Termination: To quench the polymerization, remove the flask from the oil bath and cool it in an ice bath. Exposing the reaction mixture to air will also terminate the radical polymerization.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration and wash with fresh non-solvent. Dry the polymer under vacuum until a constant weight is achieved.

  • Characterization: The molecular weight (Mn) and polydispersity index (PDI or Đ) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC). The chemical structure and monomer conversion can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis inhibitor_removal Inhibitor Removal (this compound) reagent_mixing Reagent Mixing (Monomer, RAFT Agent, Initiator) inhibitor_removal->reagent_mixing solvent_addition Solvent Addition reagent_mixing->solvent_addition degassing Degassing (Freeze-Pump-Thaw) solvent_addition->degassing polymerization Polymerization (Heating & Stirring) degassing->polymerization termination Termination (Cooling & Air Exposure) polymerization->termination precipitation Precipitation (in Non-solvent) termination->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying characterization Characterization (GPC, NMR) filtration_drying->characterization

Caption: Experimental workflow for the RAFT polymerization of this compound.

Reaction Mechanism: RAFT Polymerization

The RAFT process is a controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The general mechanism is depicted below.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator Primary Radical (I•) Primary Radical (I•) Initiator->Primary Radical (I•) Decomposition Propagating Radical (P•) Propagating Radical (P•) Primary Radical (I•)->Propagating Radical (P•) + Monomer Intermediate Radical Intermediate Radical Propagating Radical (P•)->Intermediate Radical + RAFT Agent Dead Polymer Dead Polymer Propagating Radical (P•)->Dead Polymer + Propagating Radical (P'•) Dormant Polymer Dormant Polymer Intermediate Radical->Dormant Polymer - Leaving Group Radical (R•) New Propagating Radical (P•) New Propagating Radical (P•) Intermediate Radical->New Propagating Radical (P•) - Dormant Polymer Dormant Polymer->Intermediate Radical + Propagating Radical (P'•)

Caption: Generalized mechanism of RAFT polymerization.

Applications in Research and Drug Development

This compound is primarily used as a monomer for the synthesis of poly(this compound) (PVPi).[3] PVPi is a precursor to syndiotactic poly(vinyl alcohol) (PVA), a polymer with applications in various fields due to its unique properties.[3][9]

  • Polymer Synthesis: The controlled polymerization of this compound allows for the creation of well-defined polymers with specific molecular architectures. These polymers are valuable in materials science research.[6][7]

  • Drug Delivery: Poly(vinyl alcohol), derived from poly(this compound), is a biocompatible and water-soluble polymer that has been extensively investigated for use in drug delivery systems, including hydrogels and nanoparticles.[2]

  • Coatings and Adhesives: Copolymers of this compound are used in the formulation of coatings and adhesives to enhance properties such as flexibility and water resistance.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is harmful if inhaled and may cause respiratory irritation.[10] Suspected of causing cancer.[10] It is essential to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

References

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization of Vinyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers. This document provides detailed application notes and experimental protocols for the emulsion polymerization of vinyl pivalate. This compound is a sterically hindered vinyl ester monomer that, when polymerized, yields polythis compound (PVPi), a polymer with notable thermal stability and hydrophobicity. These characteristics make it a material of interest for applications in coatings, adhesives, and as a precursor for specialty polymers.

The protocols outlined below describe both batch and semi-continuous emulsion polymerization methods. The choice of method can influence the polymer properties, such as molecular weight and particle size distribution. The batch process is simpler to implement, while the semi-continuous process allows for greater control over the reaction kinetics and polymer morphology.

Data Presentation

The following table summarizes typical quantitative data obtained from the emulsion polymerization of this compound. The data is compiled from literature values and represents expected outcomes under controlled laboratory conditions.

ParameterBatch ProcessSemi-Continuous ProcessAnalytical Method
Monomer Conversion >90%>95%Gravimetry
Average Particle Diameter 80 - 150 nm100 - 300 nmDynamic Light Scattering (DLS)
Mass-Average Molar Mass (Mw) 1.6 x 10³ - 3.0 x 10⁵ kg/mol 2.0 x 10⁵ - 5.0 x 10⁵ kg/mol Gel Permeation Chromatography (GPC)
Number-Average Molar Mass (Mn) 1.0 x 10³ - 1.5 x 10⁵ kg/mol 1.2 x 10⁵ - 2.5 x 10⁵ kg/mol Gel Permeation Chromatography (GPC)
Molar Mass Dispersity (Đ) 1.5 - 2.21.8 - 2.5GPC (Đ = Mw/Mn)
Glass Transition Temperature (Tg) ~80.5 °C~80.5 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Materials and Reagents
  • Monomer: this compound (VPi)

  • Surfactant (Anionic): Sodium dodecyl sulfate (SDS)

  • Surfactant (Non-ionic): Nonylphenol ethoxylate (e.g., NP-40) or other suitable non-ionic surfactant.

  • Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)

  • Buffer: Sodium bicarbonate (NaHCO₃)

  • Continuous Phase: Deionized (DI) water

  • Inert Gas: Nitrogen (N₂)

Protocol 1: Batch Emulsion Polymerization

This protocol describes a straightforward batch process where all reactants are added to the reactor at the beginning of the polymerization.

1. Reactor Setup:

  • Assemble a glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature control system (e.g., a water bath).
  • Ensure the reactor is clean and dry before use.

2. Initial Charge:

  • To the reactor, add deionized water.
  • Add the anionic surfactant (e.g., SDS, 1-3% by weight based on the total monomer weight) and non-ionic surfactant (optional, can improve stability).
  • Add a buffer, such as sodium bicarbonate (0.1-0.5% by weight based on the water weight), to maintain a stable pH.

3. Inert Atmosphere:

  • Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
  • Maintain a gentle nitrogen blanket over the reaction mixture throughout the polymerization process.

4. Heating and Monomer Addition:

  • Begin stirring the aqueous phase at a moderate speed (e.g., 200-300 rpm).
  • Heat the reactor to the desired reaction temperature, typically between 60°C and 80°C.
  • Once the temperature has stabilized, add the this compound monomer to the reactor.

5. Initiation:

  • Dissolve the initiator (e.g., potassium persulfate, 0.5-1.5% by weight based on the total monomer weight) in a small amount of deionized water.
  • Add the initiator solution to the reactor to commence the polymerization.

6. Polymerization:

  • Maintain the reaction at the set temperature for a period of 4 to 6 hours.
  • The formation of a milky-white emulsion is indicative of polymer particle formation.

7. Cooling and Characterization:

  • After the reaction period, cool the reactor to room temperature.
  • The resulting polythis compound latex can then be characterized for properties such as monomer conversion, particle size, and molecular weight.

Protocol 2: Semi-Continuous Emulsion Polymerization

This protocol involves the gradual addition of the monomer to the reactor, which allows for better control over the reaction and the final polymer properties.

1. Reactor Setup:

  • Use the same reactor setup as described in the batch protocol.
  • Additionally, prepare a monomer emulsion feed vessel connected to the reactor via a peristaltic pump.

2. Initial Reactor Charge:

  • Add a portion of the deionized water, a fraction of the anionic surfactant, the buffer, and a small amount of the initiator to the reactor.
  • Heat the reactor to the reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere with stirring.

3. Monomer Emulsion Preparation:

  • In the separate feed vessel, prepare a pre-emulsion by combining the this compound monomer, the remaining deionized water, and the remaining anionic and non-ionic surfactants.
  • Stir this mixture vigorously to form a stable monomer emulsion.

4. Seed Formation and Monomer Feed:

  • Allow the initial charge in the reactor to react for a short period (e.g., 15-30 minutes) to form seed particles.
  • Begin the continuous addition of the monomer pre-emulsion from the feed vessel to the reactor using the peristaltic pump over a period of 2 to 4 hours.

5. Polymerization and Completion:

  • Maintain the reaction temperature and stirring throughout the monomer feed.
  • After the feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

6. Cooling and Characterization:

  • Cool the reactor to room temperature.
  • Characterize the resulting latex as described in the batch protocol.

Visualizations

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Reactor Setup (Stirrer, N2, Temp. Control) B Initial Aqueous Charge (Water, Surfactant, Buffer) A->B D Purge with N2 & Heat to T > 60°C B->D C Monomer Emulsion (VPi, Water, Surfactant) F Polymerization (4-6 hours) C->F Continuous Feed (2-4 hours) E Initiator Addition (e.g., KPS) D->E Add Monomer E->F G Cooling to Room Temperature F->G H Characterization (Conversion, Particle Size, Mw) G->H

Caption: Experimental workflow for batch and semi-continuous emulsion polymerization of this compound.

Application Notes and Protocols for RAFT Polymerization of Vinyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(vinyl pivalate) (PVPiv) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information is intended for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing well-defined PVPiv with controlled molecular weight and narrow molecular weight distribution.

Introduction to RAFT Polymerization of this compound

This compound (VPiv) is a sterically hindered, non-conjugated monomer. Its polymerization via conventional free-radical methods often leads to polymers with broad molecular weight distributions and poor architectural control. RAFT polymerization offers a robust solution to these challenges, enabling the synthesis of well-defined PVPiv.

The key to successful RAFT polymerization of vinyl esters like VPiv lies in the selection of an appropriate RAFT agent. Due to the high reactivity of the propagating poly(vinyl ester) radical, RAFT agents with a low transfer constant, such as xanthates and certain dithiocarbamates, are most effective.[1] These agents provide good control over the polymerization while minimizing retardation and side reactions.[1]

Two primary techniques for the RAFT polymerization of VPiv are discussed herein: thermally initiated RAFT polymerization and Photoinduced Electron/Energy Transfer (PET)-RAFT polymerization. PET-RAFT is a more recent development that allows for polymerization under mild conditions, such as at room temperature and with visible light irradiation, offering excellent temporal control.[2]

Key Considerations for RAFT Polymerization of this compound

  • RAFT Agent Selection: Xanthates, such as O-ethyl S-(1-phenylethyl) xanthate (EtPAX) or other O-alkyl S-aryl xanthates, are highly recommended for the controlled polymerization of this compound.[1]

  • Initiator: For thermally initiated polymerizations, a standard radical initiator like azobisisobutyronitrile (AIBN) is commonly used.[3][4] For PET-RAFT, a photoredox catalyst, such as fac-[Ir(ppy)₃], is employed in conjunction with light irradiation.

  • Solvent: Bulk polymerization of this compound is often successful. If a solvent is required, anhydrous and deoxygenated solvents such as toluene, benzene, or 1,4-dioxane can be used.

  • Oxygen Sensitivity: Like all radical polymerizations, RAFT polymerization is sensitive to oxygen. Rigorous deoxygenation of the reaction mixture is crucial for achieving good control over the polymerization. This is typically achieved through several freeze-pump-thaw cycles.[4]

  • Side Reactions: The high reactivity of the propagating radical in vinyl ester polymerizations can lead to side reactions like chain transfer to monomer or polymer, which can affect the livingness of the polymerization, especially at high conversions and when targeting high molecular weights.

Data Presentation

The following tables summarize quantitative data from representative RAFT polymerizations of this compound.

Table 1: Thermally Initiated RAFT Polymerization of this compound (Representative Data)
EntryRAFT Agent[Monomer]:[RAFT]:[Initiator]Temp. (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1Xanthate200:1:0.270248522,0001.25
2Xanthate500:1:0.270487548,0001.35

Note: This data is representative and compiled from typical results for xanthate-mediated polymerization of vinyl esters. Specific results may vary based on the exact RAFT agent, initiator, and reaction conditions.

Table 2: PET-RAFT Polymerization of this compound
Entry[VPiv]:[EtPAX]PhotocatalystLight SourceTime (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1200:1fac-[Ir(ppy)₃] (10 ppm)Blue LED59226,0001.15
2800:1fac-[Ir(ppy)₃] (10 ppm)Blue LED108899,0001.20
32000:1fac-[Ir(ppy)₃] (10 ppm)Blue LED1585230,0001.28
44000:1fac-[Ir(ppy)₃] (10 ppm)Blue LED2080350,0001.35

Data adapted from Weerasinghe, M. A. S. N.; De Alwis Watuthanthrige, N.; Konkolewicz, D. Polym. Chem. 2024.

Experimental Protocols

Protocol 1: Thermally Initiated RAFT Polymerization of this compound

This protocol describes a typical procedure for the thermally initiated RAFT polymerization of this compound using AIBN as the initiator and a xanthate RAFT agent.

Materials:

  • This compound (VPiv), inhibitor removed by passing through a column of basic alumina.

  • Xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) xanthate).

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane), if not performing a bulk polymerization.

  • Schlenk tube or polymerization ampule with a magnetic stir bar.

  • Vacuum line and inert gas (nitrogen or argon) supply.

  • Oil bath.

Procedure:

  • Preparation of the Reaction Mixture:

    • To a Schlenk tube or polymerization ampule, add the desired amounts of the xanthate RAFT agent and AIBN. For example, for a target degree of polymerization (DP) of 200 and a [RAFT]:[AIBN] ratio of 5:1, you would use a molar ratio of [VPiv]:[Xanthate]:[AIBN] of 200:1:0.2.

    • Add the desired amount of purified this compound. If using a solvent, add it at this stage.

    • Seal the Schlenk tube with a rubber septum or attach the ampule to a vacuum line.

  • Deoxygenation:

    • Submerge the bottom of the reaction vessel in liquid nitrogen to freeze the contents.

    • Once frozen, open the vessel to the vacuum line and evacuate for 10-15 minutes.

    • Close the vessel to the vacuum and thaw the contents in a water bath.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.[4]

    • After the final cycle, backfill the vessel with an inert gas like nitrogen or argon. If using an ampule, seal it under vacuum using a torch.

  • Polymerization:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the specified time. The reaction time will depend on the target molecular weight and conversion.

  • Termination and Isolation:

    • To quench the polymerization, rapidly cool the reaction vessel by immersing it in an ice bath.

    • Open the vessel to the air.

    • Dilute the viscous polymer solution with a suitable solvent like tetrahydrofuran (THF).

    • Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol or a hexane/diethyl ether mixture.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the molecular weight (Mₙ) and polydispersity index (Đ) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

Protocol 2: PET-RAFT Polymerization of this compound

This protocol is adapted from the work of Weerasinghe et al. (2024) and describes the photoinduced RAFT polymerization of this compound.

Materials:

  • This compound (VPiv), inhibitor removed.

  • O-ethyl S-(1-phenylethyl) xanthate (EtPAX) as the RAFT agent.

  • fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]) as the photocatalyst.

  • Anhydrous dimethylformamide (DMF) or other suitable solvent for preparing a stock solution of the photocatalyst.

  • Schlenk tube or vial suitable for photopolymerization.

  • Light source (e.g., blue LED lamp, λₘₐₓ ≈ 450 nm).

  • Standard Schlenk line techniques for deoxygenation.

Procedure:

  • Preparation of Photocatalyst Stock Solution:

    • Prepare a stock solution of fac-[Ir(ppy)₃] in an anhydrous solvent like DMF (e.g., 1 mg/mL).

  • Preparation of the Reaction Mixture:

    • In a polymerization vial, add the desired amount of EtPAX.

    • Add the required volume of the fac-[Ir(ppy)₃] stock solution to achieve the desired catalyst concentration (e.g., 10 ppm relative to the monomer).

    • Add the purified this compound.

  • Deoxygenation:

    • Seal the vial and deoxygenate the mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the sealed vial under the light source (e.g., blue LED) at room temperature.

    • Ensure the light source provides uniform irradiation to the sample.

    • Stir the reaction mixture throughout the polymerization.

    • Monitor the progress of the polymerization by taking aliquots at different time points for conversion and molecular weight analysis.

  • Isolation and Characterization:

    • After the desired time, turn off the light source to stop the polymerization.

    • Isolate and purify the polymer as described in Protocol 1 (steps 4 and 5).

Visualizations

General RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Initiator Radical (R●) I->R_dot k_d P_dot Propagating Radical (Pₙ●) R_dot->P_dot + M (k_i) M Monomer (M) RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical P_dot_2 Propagating Radical (Pₙ●) Intermediate->P_dot_2 k_(-add) Dormant Dormant Species (Pₙ-S-C(=S)-Z) Intermediate->Dormant R_dot_reinit Re-initiating Radical (R●) Intermediate->R_dot_reinit k_β P_dot_2->Intermediate + RAFT Agent (k_add) P_dot_reinit Propagating Radical (Pₘ●) R_dot_reinit->P_dot_reinit + M P_dot_prop Pₙ● P_dot_prop_plus_1 Pₙ₊₁● P_dot_prop->P_dot_prop_plus_1 + M (k_p) M_prop Monomer (M) P_dot_term1 Pₙ● Dead_polymer Dead Polymer P_dot_term1->Dead_polymer + Pₘ● (k_t) P_dot_term2 Pₘ● P_dot_term2->Dead_polymer

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for Thermally Initiated RAFT of this compound

Workflow_Thermal_RAFT cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purify_Monomer Purify this compound Mix Combine Reagents in Schlenk Tube Purify_Monomer->Mix Prepare_Reagents Weigh RAFT Agent & AIBN Prepare_Reagents->Mix Freeze_Pump_Thaw Deoxygenate (3x Freeze-Pump-Thaw) Mix->Freeze_Pump_Thaw Polymerize Polymerize in Oil Bath (e.g., 70°C) Freeze_Pump_Thaw->Polymerize Quench Quench Polymerization (Ice Bath) Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry Analyze Analyze (GPC, NMR) Filter_Dry->Analyze

Caption: Workflow for thermally initiated RAFT.

Experimental Workflow for PET-RAFT of this compound

Workflow_PET_RAFT cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purify_Monomer Purify this compound Prepare_Reagents Prepare Reagent Mixture (VPiv, RAFT Agent, Photocatalyst) Purify_Monomer->Prepare_Reagents Deoxygenate Deoxygenate (e.g., N₂ Purge) Prepare_Reagents->Deoxygenate Irradiate Irradiate with Light (e.g., Blue LED) at Room Temperature Deoxygenate->Irradiate Stop_Reaction Stop Reaction (Turn off Light) Irradiate->Stop_Reaction Precipitate Precipitate in Non-solvent Stop_Reaction->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry Analyze Analyze (GPC, NMR) Filter_Dry->Analyze

Caption: Workflow for PET-RAFT polymerization.

References

Synthesis of Polyvinyl Pivalate (PVPi) for Biomedical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl pivalate (PVPi) is a synthetic polymer that, along with its derivative polyvinyl alcohol (PVA), has garnered significant interest in the biomedical field. The synthesis of PVPi is primarily achieved through the polymerization of this compound. Subsequently, PVPi can be converted to PVA through hydrolysis, a process that replaces the pivalate groups with hydroxyl groups.[1][2] The degree of this hydrolysis, along with the molecular weight of the initial PVPi, largely dictates the final properties of the resulting polymer, making it a versatile platform for various biomedical applications.[3] These applications include, but are not limited to, drug delivery systems, coatings for medical devices, and scaffolds for tissue engineering.[4][5][6] The biocompatibility of these polymers is a key attribute, with studies indicating low cytotoxicity and minimal inflammatory response, rendering them suitable for in vivo use.[7][8]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biomedical application of polythis compound.

Data Presentation: Synthesis and Properties of Polythis compound

The following tables summarize quantitative data for the synthesis of PVPi via emulsion and suspension polymerization, and its characteristic properties.

Table 1: Emulsion Polymerization of this compound for Magnetic PVPi Nanoparticles

ParameterValueReference
Reactants
This compound (Monomer)Variable[8]
Magnetite NanoparticlesVariable (e.g., 20 wt%)[8]
Sodium Dodecyl Sulfate (SDS)12 g/L[8]
Potassium Persulfate (KPS)2.5 g/L[8]
Reaction Conditions
TemperatureNot specified[8]
Stirring Speed500 rpm[8]
AtmosphereNitrogen[8]
Resulting Polymer Properties
Glass Transition Temp. (Tg)65 °C[8]
Nanoparticle Mean Size~6-8 nm[8]
Saturation Magnetization~30-81 emu/g[8]

Table 2: Characterization of Polyvinyl Alcohol (derived from PVPi)

PropertyValueReference
Thermal Properties (DSC)
Glass Transition Temp. (Tg)76 °C[9]
Crystalline Melting Temp. (Tm)210 °C[9]
Thermal Degradation (TGA)
Onset of Degradation~265 °C (elimination of hydroxyl groups)[10]
Mass Loss at 385 °C80%[9]
Molecular Weight (GPC)
Analysis MethodGel Permeation Chromatography[11]

Experimental Protocols

Protocol 1: Synthesis of Polythis compound via Emulsion Polymerization

This protocol is adapted from the synthesis of magnetic poly(this compound) nanocomposites and can be modified for the synthesis of non-magnetic PVPi by omitting the magnetite nanoparticles.[8]

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Glass reactor with condenser and mechanical stirrer

  • Water bath

Procedure:

  • Prepare a 12 g/L solution of SDS in deionized water.

  • Prepare a 2.5 g/L solution of KPS in deionized water.

  • Add the SDS solution to the glass reactor.

  • If synthesizing non-magnetic PVPi, proceed to the next step. For magnetic PVPi, disperse the desired amount of surface-modified magnetite nanoparticles in the SDS solution and sonicate for 2 minutes.

  • Place the reactor in a water bath and begin mechanical stirring at 500 rpm under a nitrogen atmosphere.

  • Add the KPS solution to the reactor to initiate polymerization.

  • Add the this compound monomer to the reactor.

  • Allow the reaction to proceed for a set time (e.g., several hours) to achieve the desired conversion.

  • Terminate the reaction by cooling the reactor.

  • Purify the resulting PVPi latex by dialysis against deionized water to remove unreacted monomer and surfactant.

  • The final product can be obtained by freeze-drying the purified latex.

Protocol 2: Hydrolysis of Polythis compound to Polyvinyl Alcohol

This is a general protocol for the saponification of a polyvinyl ester to polyvinyl alcohol.

Materials:

  • Polythis compound (PVPi)

  • Methanol (solvent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the synthesized PVPi in methanol in the round bottom flask.

  • Prepare a solution of the alkali catalyst (e.g., NaOH) in methanol.

  • Slowly add the catalyst solution to the PVPi solution while stirring.

  • Heat the mixture to reflux (around 60-65 °C) and maintain for a specified time. The duration of the reaction will influence the degree of hydrolysis.[3]

  • Polyvinyl alcohol will precipitate out of the solution as the reaction proceeds.

  • After the desired reaction time, cool the mixture and filter the precipitated PVA.

  • Wash the PVA precipitate with methanol to remove any remaining catalyst and by-products.

  • Dry the purified PVA in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 3: Characterization of Polythis compound and Polyvinyl Alcohol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of PVPi and determine the degree of hydrolysis to PVA.

  • Procedure: Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ for PVPi, D₂O for PVA). Acquire ¹H NMR and ¹³C NMR spectra. For PVPi, characteristic peaks for the pivalate group will be present. For PVA, the disappearance of these peaks and the appearance of a broad peak corresponding to the hydroxyl proton will be observed. The degree of hydrolysis can be quantified by comparing the integration of the remaining pivalate peaks to the polymer backbone peaks.[12]

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran for PVPi). The GPC system should be equipped with a refractive index (RI) detector and calibrated with appropriate polymer standards (e.g., polystyrene).[11]

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Procedure: A small amount of the polymer is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.[9][10]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: A small amount of the polymer is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample as a function of temperature is recorded.[9][10]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis PVPi Synthesis cluster_hydrolysis Hydrolysis cluster_application Biomedical Applications monomer This compound polymerization Emulsion/Suspension Polymerization monomer->polymerization initiator Initiator (e.g., KPS) initiator->polymerization surfactant Surfactant (e.g., SDS) surfactant->polymerization pvpi Polythis compound (PVPi) polymerization->pvpi hydrolysis Saponification pvpi->hydrolysis catalyst Alkali Catalyst (e.g., NaOH) catalyst->hydrolysis pva Polyvinyl Alcohol (PVA) hydrolysis->pva drug_delivery Drug Delivery pva->drug_delivery tissue_engineering Tissue Engineering pva->tissue_engineering coatings Implant Coatings pva->coatings

Caption: Workflow for the synthesis of PVPi and its conversion to PVA for biomedical applications.

Cellular_Response cluster_host_response Host Response cluster_signaling Key Signaling Pathways implant Biomaterial Implant (PVPi/PVA) protein_adsorption Protein Adsorption implant->protein_adsorption Immediate cell_adhesion Cell Adhesion (e.g., Fibroblasts, Macrophages) protein_adsorption->cell_adhesion Minutes to Hours inflammatory_response Inflammatory Response cell_adhesion->inflammatory_response Hours to Days integrin Integrin Signaling (Cell Adhesion) cell_adhesion->integrin tissue_integration Tissue Integration/ Fibrous Capsule Formation inflammatory_response->tissue_integration Days to Weeks nf_kb NF-κB Pathway (Inflammation) inflammatory_response->nf_kb wnt Wnt Pathway (Tissue Regeneration) tissue_integration->wnt

Caption: General cellular response and signaling pathways at the biomaterial-tissue interface.

Application Notes

Biomedical Applications of PVPi and PVA
  • Drug Delivery: PVA is widely used in controlled-release drug delivery systems.[13][14] Its hydrophilic nature allows for the formation of hydrogels that can encapsulate and release therapeutic agents in a sustained manner.[15] The release kinetics can be tuned by altering the degree of cross-linking and the molecular weight of the PVA.[15] PVPi, being more hydrophobic, could be explored for the delivery of poorly water-soluble drugs.

  • Tissue Engineering: PVA hydrogels are excellent candidates for tissue engineering scaffolds due to their biocompatibility, tunable mechanical properties, and porous structure that can support cell growth.[6][16] They have been investigated for cartilage, bone, and soft tissue regeneration.[5][6] PVPi-based scaffolds could offer a more slowly degrading alternative for applications where long-term structural support is required.

  • Implant Coatings: PVA can be used as a coating for medical implants to improve their biocompatibility and reduce bacterial adhesion and biofilm formation.[4] Its hydrophilic surface can create a barrier that hinders bacterial colonization.[4] PVA coatings can also be loaded with antimicrobial agents for localized delivery.

Biocompatibility and Cellular Response
  • In Vitro Cytotoxicity: Studies on magnetic PVPi nanocomposites have shown high cell viability (greater than 70%) in fibroblast, keratinocyte, and human melanoma cell lines, suggesting low cytotoxicity.[7][8] PVA is also well-established as a biocompatible material with low toxicity.[5]

  • In Vivo Biocompatibility: In vivo studies of PVA-based implants have shown a mild inflammatory response that typically resolves over time, leading to tissue integration or the formation of a thin fibrous capsule.[5][17] The implantation of any foreign material will elicit a host response, which begins with the adsorption of proteins to the material surface, followed by cell adhesion and a local inflammatory response.[18] Key signaling pathways involved in this process include integrin signaling for cell adhesion, the NF-κB pathway in regulating inflammation, and pathways like Wnt signaling in subsequent tissue regeneration and remodeling.[19][20]

  • Biodegradation: The degradation of PVA in a biological environment is a slow process that can be mediated by microbial enzymes.[21][22][23] The degradation products are generally considered to be non-toxic. The bulky pivalate groups in PVPi would likely make it even more resistant to degradation than PVA.

Conclusion

Polythis compound serves as a versatile precursor for the synthesis of polyvinyl alcohol, a widely used biomaterial. The ability to control the molecular weight of PVPi and the subsequent degree of hydrolysis to PVA allows for the fine-tuning of material properties to suit a range of biomedical applications, from controlled drug release to tissue engineering scaffolds. The favorable biocompatibility profile of these polymers further enhances their potential for clinical translation. Further research into the direct applications of PVPi, leveraging its unique hydrophobicity and slower degradation, may open up new avenues for innovation in the field of biomedical materials.

References

Application Notes and Protocols: The Use of Vinyl Pivalate in Copolymerization with Vinyl Acetate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of vinyl acetate (VAc) with other vinyl monomers is a well-established method for tailoring polymer properties for a wide range of applications, including in the pharmaceutical and biomedical fields. Poly(vinyl acetate) (PVAc) and its derivatives are utilized in drug delivery systems for their biocompatibility and tunable properties.[1] The incorporation of comonomers can significantly alter the physicochemical characteristics of the resulting polymer, such as its hydrophobicity, thermal stability, and degradation profile.

This document provides detailed application notes and protocols for the copolymerization of vinyl acetate with vinyl pivalate (VP), a bulky vinyl ester. The introduction of the sterically hindered pivalate group is anticipated to influence the copolymer's properties, offering potential advantages in drug delivery applications. The subsequent hydrolysis of the copolymer to yield poly(vinyl alcohol-co-vinyl pivalate) further expands the material's utility by introducing hydroxyl groups for further functionalization or to modify its solubility.

Copolymerization of Vinyl Acetate and this compound

The copolymerization of vinyl acetate and this compound can be achieved through free-radical polymerization, primarily via solution or emulsion techniques. The choice of method will influence the reaction kinetics, molecular weight distribution, and final properties of the copolymer.

Reaction Mechanism and Kinetics

The copolymerization proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps. The relative reactivity of the two monomers is a critical factor in determining the composition and structure of the resulting copolymer chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN, BPO) R Primary Radicals (2R•) I->R Decomposition (Heat or UV) M1 Vinyl Acetate (M1) M2 This compound (M2) P1 Growing Chain with VAc radical (~M1•) P2 Growing Chain with VP radical (~M2•) DeadPolymer Dead Polymer Chains P1_term ~M1• P2_term ~M2•

Caption: Free-radical copolymerization of vinyl acetate and this compound.

Experimental Protocols

The following are representative protocols for the synthesis of poly(vinyl acetate-co-vinyl pivalate). Researchers should optimize these protocols based on their specific requirements for molecular weight, composition, and particle size.

Solution Polymerization

Solution polymerization offers good control over the reaction and yields a homogenous copolymer solution.

Materials:

  • Vinyl acetate (VAc), purified

  • This compound (VP), purified

  • Solvent (e.g., toluene, ethyl acetate, or methanol)

  • Initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Reaction vessel with a reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath

  • Precipitating solvent (e.g., methanol or hexane)

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of vinyl acetate and this compound in the chosen solvent.

  • Add the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a nitrogen atmosphere with continuous stirring.

  • Maintain the reaction for a specified period (e.g., 4-24 hours) to achieve the desired conversion.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the polymer solution to a stirred excess of a non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Emulsion Polymerization

Emulsion polymerization is suitable for producing high molecular weight copolymers in the form of a stable aqueous dispersion (latex).[4][5]

Materials:

  • Vinyl acetate (VAc), purified

  • This compound (VP), purified

  • Deionized water

  • Surfactant (e.g., sodium dodecyl sulfate (SDS))

  • Protective colloid (e.g., polyvinyl alcohol (PVA))

  • Initiator (e.g., potassium persulfate (KPS) or ammonium persulfate (APS))

  • Buffer (e.g., sodium bicarbonate)

  • Reaction vessel with a reflux condenser, nitrogen inlet, mechanical stirrer, and dropping funnel

Procedure:

  • Prepare an aqueous solution of the surfactant, protective colloid, and buffer in the reaction vessel.

  • Purge the aqueous phase with nitrogen for 30 minutes.

  • Heat the aqueous phase to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • In a separate container, prepare a pre-emulsion of the vinyl acetate and this compound monomers in a small amount of the aqueous surfactant solution.

  • Add a portion of the initiator to the reaction vessel.

  • Slowly add the monomer pre-emulsion to the reaction vessel over a period of 2-4 hours using a dropping funnel.

  • After the addition is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.

  • Cool the resulting latex to room temperature.

G cluster_solution Solution Polymerization cluster_emulsion Emulsion Polymerization start Start prep_solution Prepare Monomer and Solvent/Aqueous Phase purge Purge with Nitrogen heat Heat to Reaction Temperature purge->heat purge->heat polymerize Polymerization heat->polymerize initiate_em Add Initiator and Monomer Pre-emulsion heat->initiate_em initiate Add Initiator cool Cool to Room Temperature polymerize->cool polymerize->cool isolate_sol Precipitate in Non-solvent and Filter cool->isolate_sol isolate_em Resulting Latex cool->isolate_em isolate Isolate Copolymer dry Dry Copolymer end End prep_solution_sol Dissolve Monomers and Initiator in Solvent prep_solution_sol->purge isolate_sol->dry prep_solution_em Prepare Aqueous Phase and Monomer Pre-emulsion prep_solution_em->purge initiate_em->polymerize

Caption: General workflow for solution and emulsion copolymerization.

Hydrolysis to Poly(vinyl alcohol-co-vinyl pivalate)

The synthesized poly(vinyl acetate-co-vinyl pivalate) can be hydrolyzed to produce poly(vinyl alcohol-co-vinyl pivalate), a more hydrophilic polymer with reactive hydroxyl groups. The bulky pivalate groups are sterically hindered and are expected to be more resistant to hydrolysis than the acetate groups, allowing for selective hydrolysis under controlled conditions.

Materials:

  • Poly(vinyl acetate-co-vinyl pivalate)

  • Solvent (e.g., methanol)

  • Catalyst (e.g., sodium hydroxide (NaOH) or hydrochloric acid (HCl))

  • Neutralizing agent (e.g., acetic acid for base catalysis)

  • Precipitating solvent (e.g., acetone)

Procedure:

  • Dissolve the poly(vinyl acetate-co-vinyl pivalate) in methanol.

  • Add the catalyst solution (e.g., a solution of NaOH in methanol) to the polymer solution.

  • Stir the mixture at a controlled temperature (e.g., 30-60 °C) for a specific duration to achieve the desired degree of hydrolysis.[6]

  • Monitor the reaction progress by taking samples and analyzing the disappearance of the acetate proton signals using ¹H NMR spectroscopy.

  • Once the desired degree of hydrolysis is reached, neutralize the catalyst.

  • Precipitate the hydrolyzed copolymer by adding the solution to an excess of a non-solvent like acetone.

  • Filter and wash the polymer to remove salts and residual catalyst.

  • Dry the poly(vinyl alcohol-co-vinyl pivalate) in a vacuum oven.

Data Presentation

The following tables summarize the expected properties of the homopolymers and provide a template for characterizing the copolymer.

Table 1: Properties of Homopolymers

PropertyPoly(vinyl acetate) (PVAc)Poly(this compound) (PVP)
Glass Transition Temperature (Tg) 30-45 °C~85 °C
Thermal Decomposition Onset around 300 °C[7]Expected to be higher than PVAc
Solubility Soluble in many organic solventsSoluble in some organic solvents
Water Solubility InsolubleInsoluble

Table 2: Characterization of Poly(vinyl acetate-co-vinyl pivalate)

Feed Ratio (VAc:VP)Copolymer Composition (VAc:VP)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
90:10
75:25
50:50
25:75
10:90

Applications in Drug Development

Copolymers of vinyl acetate have been extensively investigated for various applications in drug delivery due to their biocompatibility and ability to be formulated into different dosage forms.[1]

  • Controlled Release Formulations: The hydrophobic nature of the copolymer can be tuned by adjusting the VAc to VP ratio. A higher VP content is expected to increase the hydrophobicity, thereby slowing down the release of encapsulated drugs from a matrix system.[1]

  • Amorphous Solid Dispersions (ASDs): Copolymers can be used to form ASDs with poorly soluble drugs, enhancing their dissolution rate and bioavailability. The bulky pivalate group may provide steric hindrance that helps to prevent drug recrystallization.

  • Nanoparticles and Microparticles: Emulsion polymerization can directly produce polymer nanoparticles. These particles can be loaded with drugs for targeted delivery or to improve their stability.

  • Hydrogels: After hydrolysis to poly(vinyl alcohol-co-vinyl pivalate), the resulting polymer can be crosslinked to form hydrogels. These hydrogels can be used for wound dressings, soft contact lenses, and as matrices for the controlled release of hydrophilic drugs.[8] The presence of the hydrophobic pivalate groups within the hydrogel network can modulate the swelling behavior and drug release kinetics.

G cluster_applications Potential Drug Delivery Applications copolymer Poly(VAc-co-VP) controlled_release Controlled Release Matrix copolymer->controlled_release asd Amorphous Solid Dispersion copolymer->asd particles Nanoparticles / Microparticles copolymer->particles hydrogel Hydrogels (after hydrolysis) copolymer->hydrogel

Caption: Potential applications of poly(vinyl acetate-co-vinyl pivalate).

Conclusion

The copolymerization of vinyl acetate with this compound offers a versatile platform for the development of new polymeric materials for drug delivery. By controlling the monomer feed ratio and the polymerization method, copolymers with a range of properties can be synthesized. Further hydrolysis to introduce vinyl alcohol units expands the functionality and potential applications of these materials. While specific reactivity ratios and detailed property data for the poly(vinyl acetate-co-vinyl pivalate) system require further investigation, the protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore this promising class of copolymers.

References

Application of Vinyl Pivalate in Coatings and Adhesives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl pivalate (VPi), the vinyl ester of pivalic acid, is a versatile monomer utilized in the synthesis of polymers for a range of applications, notably in the formulation of coatings and adhesives. Its bulky tert-butyl group provides significant steric hindrance, which imparts unique properties to the resulting polymers. These properties include excellent hydrolytic stability, good weather and UV resistance, and controlled flexibility (Tg). This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in coatings and adhesives. This compound is often used in copolymers, for example with vinyl acetate and acrylic monomers, to enhance the performance of the final product.

Application in Coatings

This compound is a valuable comonomer in the production of latex binders for architectural coatings. Its incorporation into polymer chains, typically with vinyl acetate (VAc) and/or acrylic monomers, enhances the durability and performance of both interior and exterior paints. The bulky pivalate group protects the ester linkages of more susceptible comonomers like vinyl acetate from hydrolysis, a phenomenon known as the "umbrella effect." This leads to improved alkali and efflorescence resistance, crucial for coatings applied to masonry and other alkaline substrates.[1]

Performance Characteristics of this compound-Containing Copolymer Emulsions

The physical and chemical properties of the latex binder are critical to the final performance of the paint formulation. Below is a summary of typical properties for a vinyl acetate-vinyl versatate (a structurally similar vinyl ester to this compound) copolymer emulsion.

PropertyValueTest Method
Solid Content50%ISO 3251
Viscosity (Brookfield RVT, 20 rpm, 23°C)3,500 cpsISO 2555
pH4.5ISO 976
Glass Transition Temp. (Tg)+26 °CISO 11357
Min. Film Forming Temp. (MFFT)+5 °CISO 2115
Particle Size0.2 µmLight Scattering
Emulsifying SystemAnionic/Non-ionic-

Data adapted from a technical datasheet for a vinyl acetate-VeoVa™ copolymer emulsion.[2]

Performance of an Interior Paint Formulation

The following table details the performance of a 65% Pigment Volume Concentration (PVC) interior flat paint formulated with a vinyl versatate copolymer emulsion.

Performance MetricResultTest Method
Rheology
Krebs Units (KU), 7 Days94.2ASTM D562
ICI Viscosity (Poise)1.45ASTM D4287
Appearance
Gloss @ 60°/85°2.1 / 1.5ASTM D523
Contrast Ratio (3 mils)97.75ASTM D2805
Application Properties
Sag Resistance (mils)24ASTM D4400
Flow & Leveling (Leneta)5ASTM D4062
Dry to Touch (7 mils, RT)20 minASTM D1640
Durability
König Pendulum Hardness44 osc.ASTM D4366
Wet Scrub Resistance417-466 cyclesASTM D2486
Water Absorption (7 days)7.1%ASTM D471
Alkali Resistance (7 days)No ChangeASTM D1308

Data adapted from a presentation on Vinyl Versatate (VeoVa™) copolymer emulsions in architectural paints.

Application in Adhesives

In adhesive formulations, particularly pressure-sensitive adhesives (PSAs) and wood glues, this compound copolymers offer enhanced performance. The hydrophobic nature of the pivalate group improves water resistance, while its plasticizing effect can be tailored by copolymerization to achieve desired tack, peel, and shear properties.

Performance of Vinyl Versatate Modified Poly(vinyl acetate) Adhesives

A study on poly(vinyl acetate) (PVAc) adhesives modified with vinyl versatate (VV10) demonstrated a significant improvement in adhesive properties with increasing VV10 content.

VV10 Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Tensile Strength (MPa)Breaking Elongation (%)T-Peel Strength (N/mm)
063~5007.013108.35
10115~10009.5120012.50
20168~180011.8110016.20
30221~250013.4100418.97

Data extracted from "Preparation and Properties of Poly(vinyl acetate) Adhesive Modified with Vinyl Versatate" (2023).[3]

Experimental Protocols

Protocol 1: Emulsion Polymerization of this compound-co-Butyl Acrylate Latex for Coatings

This protocol describes a semi-continuous emulsion polymerization process to synthesize a this compound-co-butyl acrylate latex suitable for coating applications.

Materials:

  • This compound (VPi)

  • Butyl Acrylate (BA)

  • Potassium Persulfate (KPS) (Initiator)

  • Sodium Dodecyl Sulfate (SDS) (Anionic Surfactant)

  • Poly(vinyl alcohol) (PVA) (Protective Colloid)

  • Sodium Bicarbonate (Buffer)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Monomer and initiator feed pumps.

  • Temperature controller and heating/cooling circulator.

Procedure:

  • Initial Charge: To the reactor, add deionized water, PVA, SDS, and sodium bicarbonate.

  • Inerting: Purge the reactor with nitrogen for 30 minutes while stirring and heating to the reaction temperature of 75°C.

  • Monomer Pre-emulsion: In a separate vessel, prepare a pre-emulsion by mixing VPi, BA, a portion of the SDS, and deionized water with gentle agitation.

  • Initiator Solution: Prepare an aqueous solution of KPS.

  • Initiation: Add a small portion (e.g., 10%) of the initiator solution to the reactor.

  • Feeds: After 15 minutes, begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 3-4 hours.

  • Reaction: Maintain the reaction temperature at 75°C throughout the feeds.

  • Chaser: After the feeds are complete, add a chaser shot of a suitable initiator (e.g., tert-butyl hydroperoxide and sodium formaldehyde sulfoxylate) to reduce residual monomer content.

  • Hold: Hold the reaction at 75°C for an additional hour.

  • Cooling and Filtration: Cool the latex to room temperature and filter through a 100-mesh screen.

Protocol 2: Performance Testing of a this compound-Based Coating

1. Wet Scrub Resistance (ASTM D2486):

  • Apply the paint to a black plastic panel at a specified wet film thickness.

  • Allow the paint to cure for 7 days under controlled conditions (23°C, 50% relative humidity).

  • Place the panel in a scrub test machine.

  • Scrub the surface with a nylon brush and a standardized abrasive scrub medium.

  • Record the number of cycles required to remove the paint film in a continuous line across the width of the brush.

2. Chemical Resistance (ASTM D1308):

  • Apply the coating to test panels and allow to cure completely.

  • Place a few drops of the test chemical (e.g., 10% HCl, 10% NaOH, ethanol, gasoline) onto the coated surface.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 24 hours), remove the watch glass and wash the panel with water.

  • Evaluate the coating for any signs of blistering, discoloration, softening, or loss of adhesion.

Protocol 3: Performance Testing of a this compound-Based Adhesive

1. T-Peel Strength (ASTM D1876):

  • Prepare test specimens by bonding two flexible substrates with the adhesive.

  • Allow the adhesive to cure as specified.

  • Cut the bonded assembly into 1-inch wide strips.

  • Mount the unbonded ends of the strips in the grips of a tensile testing machine, forming a "T" shape.

  • Separate the substrates at a constant rate of crosshead motion.

  • Record the force required to peel the adhesive bond, expressed in Newtons per millimeter (N/mm) or pounds per inch (lb/in).

2. Shear Strength (ASTM D1002):

  • Prepare single-lap-joint specimens by bonding two rigid substrates with a defined overlap area.

  • Allow the adhesive to cure.

  • Mount the specimen in a tensile testing machine.

  • Apply a tensile load to the specimen until failure.

  • Calculate the shear strength by dividing the maximum load by the overlap area, expressed in megapascals (MPa) or pounds per square inch (psi).

Visualizations

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction prep_reactor Prepare Reactor Charge (Water, PVA, SDS, Buffer) charge_reactor Charge and Inert Reactor prep_reactor->charge_reactor prep_emulsion Prepare Monomer Pre-emulsion (VPi, BA, SDS, Water) feeds Continuous Feeds (Monomer Pre-emulsion & Initiator) prep_emulsion->feeds prep_initiator Prepare Initiator Solution (KPS) initiation Initiation (Add portion of KPS) prep_initiator->initiation charge_reactor->initiation initiation->feeds chaser Add Chaser (Reduce Residual Monomer) feeds->chaser hold Hold at Reaction Temp. chaser->hold cool Cool to Room Temp. hold->cool filter Filter Latex cool->filter product Final Latex Product filter->product

Caption: Workflow for emulsion polymerization of a this compound copolymer.

Coating_Testing_Workflow cluster_formulation Formulation & Application cluster_testing Performance Testing cluster_results Analysis formulate Formulate Paint (Latex, Pigments, Additives) apply Apply Coating to Substrate formulate->apply cure Cure for 7 Days apply->cure scrub Wet Scrub Resistance (ASTM D2486) cure->scrub chemical Chemical Resistance (ASTM D1308) cure->chemical adhesion Adhesion Test (ASTM D3359) cure->adhesion gloss Gloss Measurement (ASTM D523) cure->gloss analyze Analyze & Compare Data scrub->analyze chemical->analyze adhesion->analyze gloss->analyze

Caption: Experimental workflow for coating formulation and testing.

Adhesive_Testing_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_results Analysis formulate Formulate Adhesive apply Apply Adhesive to Substrate formulate->apply bond Bond Substrates apply->bond cure Cure Adhesive bond->cure peel T-Peel Strength (ASTM D1876) cure->peel shear Lap Shear Strength (ASTM D1002) cure->shear tack Tack Measurement (e.g., ASTM D2979) cure->tack analyze Analyze Performance Data peel->analyze shear->analyze tack->analyze

Caption: Workflow for adhesive formulation and performance testing.

References

Characterization of Polyvinyl Pivalate Using Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Polyvinyl pivalate (PVPi) is a synthetic polymer with a highly branched structure owing to the bulky pivalate group. This structure imparts unique physical and chemical properties, making it a material of interest in various industrial applications, including coatings, adhesives, and specialty films. The molecular weight and molecular weight distribution of PVPi are critical parameters that significantly influence its end-use performance, affecting properties such as viscosity, mechanical strength, and solubility.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1] This method separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This application note provides a detailed protocol for the characterization of polythis compound using a standard SEC/GPC system.

Experimental Protocols

A detailed methodology for the SEC/GPC analysis of polythis compound is provided below. This protocol is based on general procedures for vinyl ester polymers and may require optimization for specific PVPi samples and instrumentation.

1. Sample Preparation

  • Accurately weigh 10-20 mg of the polythis compound sample into a 10 mL volumetric flask.

  • Add approximately 8 mL of unstabilized Tetrahydrofuran (THF) to the flask.

  • Gently agitate the mixture at room temperature until the polymer is completely dissolved. This may take several hours. Mild heating (e.g., 40°C) can be applied to aid dissolution if necessary, but care should be taken to avoid any thermal degradation of the polymer.

  • Once dissolved, allow the solution to cool to room temperature and then dilute to the 10 mL mark with THF.

  • Filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the SEC/GPC system.[1]

2. SEC/GPC System and Conditions

  • Instrument: A standard SEC/GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector. The use of a multi-angle light scattering (MALS) detector in conjunction with the RI detector can provide absolute molecular weight determination without the need for column calibration with polymer standards.[2]

  • Columns: A set of two to three SEC columns packed with porous polystyrene-divinylbenzene (PS-DVB) beads suitable for the analysis of organic-soluble polymers. A typical column set might include columns with pore sizes of 10³, 10⁴, and 10⁵ Å to cover a broad range of molecular weights.

  • Mobile Phase: Unstabilized Tetrahydrofuran (THF) is a common eluent for polyvinyl esters.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.

  • Injection Volume: 100 µL.

  • Detector: Refractive Index (RI) detector.

  • Run Time: Approximately 30-45 minutes, depending on the column set and flow rate.

3. Calibration

For systems relying on conventional calibration, a series of narrow-polydispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards are used to generate a calibration curve of log(Molecular Weight) versus elution volume.[3] It is important to note that this provides a relative molecular weight, and for more accurate results, universal calibration or a light scattering detector is recommended.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the SEC/GPC analysis of polythis compound. Please note that as specific experimental data for PVPi is not widely published, the values presented here are illustrative and based on typical results for vinyl ester polymers.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PVPi-Sample-0145,00095,0002.11
PVPi-Sample-0262,000135,0002.18
PVPi-Sample-0338,00081,0002.13
  • Mn (Number-Average Molecular Weight): Represents the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Mw (Weight-Average Molecular Weight): Averages the molecular weights based on the weight fraction of each molecule size. It is more sensitive to the presence of high molecular weight species.

  • PDI (Polydispersity Index): The ratio of Mw to Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the SEC/GPC characterization process.

SEC_GPC_Workflow cluster_prep Sample Preparation cluster_analysis SEC/GPC Analysis cluster_data Data Processing A Weigh PVPi Sample B Dissolve in THF A->B C Filter Solution B->C D Inject Sample C->D Prepared Sample E Separation by Size (SEC Columns) D->E F Detection (RI) E->F G Generate Chromatogram F->G Detector Signal I Calculate Mn, Mw, PDI G->I H Calibration Curve (PS/PMMA Standards) H->I J J I->J Final Results

Figure 1: Experimental workflow for SEC/GPC analysis of Polythis compound.

SEC_Principle cluster_column SEC Column cluster_molecules Polymer Molecules p1 Porous Bead large Large Molecule small Small Molecule end_large Large Molecules (Elute First) large->end_large Shorter Path end_small Small Molecules (Elute Last) small->end_small Longer Path (Enters Pores) start Polymer Solution (Large + Small)

Figure 2: Principle of separation by size in an SEC column.

References

Application Notes and Protocols: Saponification of Polyvinyl Pivalate to Polyvinyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl alcohol (PVA) is a versatile, water-soluble synthetic polymer with a wide range of applications in the pharmaceutical, biomedical, and materials science fields. Its biocompatibility and unique physical properties make it a valuable excipient in drug delivery systems, a component in hydrogels for tissue engineering, and a precursor for various functional polymers. PVA is commercially produced by the hydrolysis of polyvinyl acetate. However, for applications requiring specific stereoregularity, such as high-strength fibers or specialized hydrogels, polyvinyl pivalate (PVPi) is a key precursor. The saponification of PVPi yields syndiotacticity-rich PVA, which exhibits enhanced crystalline properties.

This document provides a detailed protocol for the laboratory-scale saponification of polythis compound to polyvinyl alcohol. The protocol is based on established scientific literature and is intended to guide researchers in achieving a high degree of saponification while minimizing polymer degradation.

Data Presentation

The efficiency of the saponification of polythis compound is highly dependent on the choice of solvent and catalyst. The following table summarizes the outcomes of saponification under various conditions, as reported in the literature.

CatalystSolventTemperature (°C)Time (min)Degree of Saponification (%)Observations
KOH Tetrahydrofuran (THF) 60 15 99 Successful saponification with minimal degradation. [1]
NaOHTetrahydrofuran (THF)N/AN/AN/AMarked degradation of the polymer.[1]
KOHAcetoneN/AN/AN/ASaponification occurred, but with significant degradation.[1]
KOHDioxaneN/AN/AN/ASaponification occurred, but with significant degradation.[1]
KOHMethyl Ethyl KetoneN/AN/AN/ASaponification occurred, but with significant degradation.[1]
KOHBenzeneN/AN/A0No saponification observed.[1]
KOHDimethyl Sulfoxide (DMSO)N/AN/A0No saponification observed.[1]

Table 1: Summary of quantitative data for the saponification of polythis compound under different experimental conditions.[1]

Experimental Protocols

This section details the recommended methodology for the saponification of polythis compound to polyvinyl alcohol using potassium hydroxide in tetrahydrofuran.

Materials and Reagents
  • Polythis compound (PVPi)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Distilled or deionized water

  • Hydrochloric acid (HCl), for neutralization

  • Nitrogen or Argon gas supply

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer or temperature probe

  • Inert gas inlet and outlet (e.g., Schlenk line)

  • Dropping funnel

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Saponification Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_pvpi Dissolve PVPi in THF setup Assemble Reaction Apparatus prep_pvpi->setup prep_koh Prepare KOH solution in Methanol add_koh Add KOH solution prep_koh->add_koh inert Purge with Inert Gas setup->inert heat Heat to 60°C inert->heat heat->add_koh react React for 15 minutes add_koh->react precipitate Precipitate PVA in Water react->precipitate neutralize Neutralize with HCl precipitate->neutralize filter Filter the PVA neutralize->filter wash Wash with Water and Methanol filter->wash dry Dry under Vacuum wash->dry analyze Characterize PVA (FTIR, NMR) dry->analyze

References

Application Notes and Protocols for AAPH-Initiated Vinyl Pivalate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl pivalate (PVPi) is a versatile polymer precursor to polyvinyl alcohol (PVA), a biocompatible and water-soluble polymer with extensive applications in the pharmaceutical industry. PVA is utilized in drug delivery systems, tablet coatings, and as a viscosity-enhancing agent. The synthesis of PVPi with controlled molecular weight and narrow polydispersity is crucial for tailoring the properties of the resulting PVA for specific pharmaceutical applications. This document provides detailed application notes and protocols for the free-radical polymerization of this compound (VPi) using 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a thermal initiator. AAPH is a water-soluble azo initiator that thermally decomposes to generate free radicals, making it suitable for initiating polymerization in various solvent systems.

Principle of AAPH-Initiated Polymerization

The polymerization of this compound initiated by AAPH follows a classic free-radical mechanism, which involves three main stages: initiation, propagation, and termination.

  • Initiation: AAPH undergoes thermal decomposition to generate two carbon-centered radicals and a molecule of nitrogen gas. These primary radicals then react with a this compound monomer to form an initiated monomer radical.

  • Propagation: The newly formed monomer radical adds to successive this compound monomers, rapidly extending the polymer chain.

  • Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing radical chains.

The molecular weight of the resulting polythis compound is influenced by several factors, including the concentration of the initiator and monomer, the reaction temperature, and the polymerization time.

Data Presentation

The following table summarizes the expected influence of key reaction parameters on the molecular weight (Mn), polydispersity index (PDI), and monomer conversion in the AAPH-initiated polymerization of this compound. This data is illustrative and based on general principles of free-radical polymerization and findings from analogous systems. Actual results may vary and should be determined experimentally.

ParameterVariationExpected Effect on MnExpected Effect on PDIExpected Effect on ConversionRationale
AAPH Concentration IncreasingDecreaseSlight IncreaseIncreaseHigher initiator concentration leads to a greater number of polymer chains, resulting in lower molecular weight. At high radical concentrations, termination reactions become more frequent, potentially broadening the molecular weight distribution. More radicals lead to a faster polymerization rate.
Monomer Concentration IncreasingIncreaseNo significant changeIncreaseHigher monomer concentration favors propagation over termination, leading to higher molecular weight polymers and a faster rate of polymerization.
Reaction Temperature IncreasingDecreaseSlight IncreaseIncreaseHigher temperatures increase the rate of AAPH decomposition, leading to a higher concentration of radicals and thus lower molecular weight. It also increases the rate of propagation and termination reactions. The overall conversion rate increases with temperature.
Reaction Time IncreasingIncrease (initially)IncreaseIncreaseAs the reaction progresses, the polymer chains grow, increasing the molecular weight. However, at longer reaction times, chain transfer reactions and depletion of monomer can lead to a broader PDI. Conversion increases with time until the monomer is consumed.

Experimental Protocols

Materials and Equipment
  • This compound (VPi), inhibitor-free

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)

  • Schlenk flask or reaction vessel with a magnetic stirrer and condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Constant temperature oil bath or heating mantle with a temperature controller

  • Precipitation solvent (e.g., methanol or hexane)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Protocol 1: Solution Polymerization of this compound

This protocol describes a general procedure for the solution polymerization of this compound using AAPH as the initiator.

  • Monomer Purification: If the this compound contains an inhibitor, pass it through a column of activated basic alumina to remove the inhibitor prior to use.

  • Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Reagent Addition:

    • Add the desired amount of this compound to the flask.

    • Add the appropriate volume of anhydrous solvent to achieve the desired monomer concentration.

    • Add the calculated amount of AAPH.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Backfill the flask with an inert gas (nitrogen or argon).

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AAPH).

    • Stir the reaction mixture for the specified duration.

  • Termination and Precipitation:

    • To terminate the reaction, cool the flask to room temperature and expose the mixture to air.

    • Slowly pour the viscous polymer solution into a beaker containing a stirred, non-solvent (e.g., methanol or hexane) to precipitate the polythis compound.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Redissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it to further purify.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Bulk Polymerization of this compound

This protocol outlines the procedure for the bulk (solvent-free) polymerization of this compound.

  • Monomer Purification: As in the solution polymerization protocol, ensure the this compound is inhibitor-free.

  • Reaction Setup: Use a reaction vessel suitable for handling a potentially viscous mixture, such as a round-bottom flask with a mechanical stirrer.

  • Reagent Addition:

    • Add the inhibitor-free this compound to the reaction vessel.

    • Add the desired amount of AAPH.

  • Degassing: Thoroughly degas the monomer-initiator mixture using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere with efficient stirring.

    • Monitor the viscosity of the reaction. Bulk polymerizations can become very viscous, requiring robust stirring.

  • Work-up:

    • Once the desired conversion is reached (or the mixture becomes too viscous to stir), cool the reaction to room temperature.

    • Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate, purify, and dry the polymer as described in the solution polymerization protocol.

Visualizations

AAPH Initiation Mechanism

AAPH_Initiation AAPH AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Heat Heat (Δ) AAPH->Heat Radicals_N2 2 x Carbon-Centered Radicals + N₂ Heat->Radicals_N2 VPi This compound Monomer Radicals_N2->VPi Initiation Initiated_Monomer Initiated Monomer Radical VPi->Initiated_Monomer

Caption: Thermal decomposition of AAPH and initiation of this compound.

Experimental Workflow for Solution Polymerization

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Purify Purify this compound Setup Assemble Schlenk Flask Purify->Setup Add_Reagents Add VPi, Solvent, AAPH Setup->Add_Reagents Degas Degas Mixture (Freeze-Pump-Thaw) Add_Reagents->Degas Polymerize Heat and Stir under Inert Gas Degas->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (GPC, NMR, etc.) Dry->Characterize

Caption: Workflow for AAPH-initiated solution polymerization of this compound.

Application Notes and Protocols: The Role of Hydroquinone as an Inhibitor for Vinyl Pivalate Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinyl pivalate is a valuable monomer used in the synthesis of various polymers. However, like many vinyl monomers, it is susceptible to spontaneous, free-radical polymerization during storage and transportation.[1][2] This uncontrolled polymerization can lead to product degradation, increased viscosity, and potentially hazardous situations due to exothermic reactions. To ensure the stability and extend the shelf-life of this compound, polymerization inhibitors are essential. Hydroquinone (HQ) is a widely used and effective inhibitor for this purpose, functioning as a free-radical scavenger.[2][3] These application notes provide detailed information and protocols regarding the use of hydroquinone to stabilize this compound.

Mechanism of Inhibition

Hydroquinone's inhibitory action is dependent on the presence of oxygen.[3][4] The process is initiated by the formation of free radicals (R•) from the monomer. In the presence of oxygen, these monomer radicals react rapidly to form peroxy radicals (ROO•). Hydroquinone then effectively terminates the polymerization chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized semiquinone radical. This semiquinone radical can then react with another peroxy radical to form non-radical, stable products.[4][5] This mechanism efficiently quenches the free radicals that would otherwise propagate polymerization.[3]

G Figure 1: Inhibition Mechanism of Hydroquinone Monomer Monomer Radical (R•) Peroxy Peroxy Radical (ROO•) Monomer->Peroxy + O2 O2 Oxygen (O2) SemiQ Semiquinone Radical Stable1 Stable Hydroperoxide (ROOH) Peroxy->Stable1 + HQ HQ Hydroquinone (HQ) HQ->SemiQ - H• Stable2 Stable Products SemiQ->Stable2 + ROO•

Caption: Figure 1: Simplified mechanism of free-radical scavenging by hydroquinone in the presence of oxygen.

Application Notes

Purpose of Inhibition

The primary role of hydroquinone in this compound is to prevent premature polymerization, ensuring its stability during storage and handling. This is crucial for maintaining monomer purity, preventing viscosity changes, and avoiding the generation of hazardous heat from uncontrolled exothermic reactions.[3]

Recommended Concentration

The effective concentration of hydroquinone can vary depending on the desired shelf-life, storage conditions (especially temperature), and the purity of the monomer. Generally, only small amounts are required to achieve stabilization.[1]

InhibitorMonomerRecommended Concentration (ppm)Reference
Hydroquinone (HQ)This compound5 - 30
Hydroquinone (HQ)General Vinyl Monomers10 - 100,000[1]
MEHQ*General Monomers10 - 300[6]
Hydroquinone (HQ)Vinyl Valerate≤ 1000[7]
Note: MEHQ (Hydroquinone Monomethyl Ether) is another common phenolic inhibitor with a similar mechanism.
Storage and Handling

Proper storage conditions are critical, even when an inhibitor is present.

  • Temperature: Store in a cool, well-ventilated place, away from heat and direct sunlight.[8] Elevated temperatures can accelerate the rate of free radical formation, consuming the inhibitor more rapidly.[9]

  • Oxygen: A headspace of air or a controlled air/nitrogen mixture is necessary for phenolic inhibitors like hydroquinone to function effectively.[6] Do not store under an inert atmosphere (e.g., pure nitrogen).

  • Container: Keep containers tightly closed in a dry environment to prevent contamination and moisture ingress.[8]

  • Material Compatibility: Use containers made of compatible materials. Avoid strong oxidizing agents, amines, and halogens.[10]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Inhibited this compound

This protocol provides a method to evaluate the effectiveness of hydroquinone in preventing the polymerization of this compound under accelerated (elevated temperature) conditions.

G Figure 2: Workflow for Accelerated Stability Testing A Prepare Samples: 1. This compound (Control) 2. This compound + HQ B Place samples in reflux apparatus in a temperature-controlled bath A->B C Heat samples at a constant temperature (e.g., 60-80°C) for a set duration (e.g., 24, 48, 96 hrs) B->C D Withdraw aliquots at predetermined time points C->D E Precipitate Polymer: Add aliquot to a non-solvent (e.g., methanol) D->E F Isolate and Dry Polymer: Filter, wash, and dry the precipitated polymer E->F G Quantify Polymer: Determine the weight of the dried polymer F->G H Analyze Data: Compare polymer formation in control vs. inhibited samples G->H

Caption: Figure 2: Experimental workflow for evaluating inhibitor effectiveness in this compound.

Methodology:

  • Sample Preparation: Prepare at least two samples: a control sample of uninhibited this compound and a test sample containing this compound with a known concentration of hydroquinone (e.g., 20 ppm).

  • Apparatus Setup: Place a measured volume of each sample into a separate round-bottom flask equipped with a reflux condenser.

  • Heating: Immerse the flasks in a temperature-controlled oil or water bath and heat to a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[1]

  • Polymer Quantification:

    • After the heating period, cool the samples to room temperature.

    • Take a precise volume (e.g., 1.0 mL) of the monomer sample.

    • Add this aliquot to a beaker containing a larger volume (e.g., 20 mL) of a non-solvent, such as methanol, to precipitate any polymer that has formed.[1]

    • Collect the precipitated polymer by filtration using a pre-weighed filter paper.

    • Wash the polymer with additional non-solvent to remove any residual monomer.

    • Dry the filter paper and polymer in a vacuum oven at a low temperature until a constant weight is achieved.

  • Data Analysis: Calculate the weight of the polymer formed and express it as a percentage of the initial monomer weight. Compare the results from the inhibited sample to the control. A significantly lower polymer content in the hydroquinone sample indicates effective inhibition.

Protocol 2: Quantification of Hydroquinone in this compound via UV-Vis Spectrophotometry

This protocol, adapted from methods for vinyl acetate monomer, allows for the quantitative determination of hydroquinone concentration using a UV-Vis spectrophotometer.[11][12]

G Figure 3: Workflow for HQ Quantification A Prepare HQ Stock Solution in a suitable solvent (e.g., Methanol) B Create a series of Calibration Standards by diluting the stock solution A->B C Measure UV Absorbance of each standard at λmax (approx. 293 nm) B->C D Generate a Calibration Curve: Plot Absorbance vs. Concentration C->D G Calculate HQ Concentration in the sample using the calibration curve's equation D->G E Prepare Sample: Dilute a known weight of vinyl pivalate with the solvent F Measure UV Absorbance of the prepared sample at the same λmax E->F F->G

Caption: Figure 3: Workflow for determining hydroquinone concentration using UV-Vis spectrophotometry.

Methodology:

  • Reagents and Materials:

    • Hydroquinone (analytical standard)

    • Methanol (UV grade)

    • This compound sample

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer

  • Preparation of Standard Solutions:

    • Prepare a stock solution of hydroquinone in methanol (e.g., 100 ppm).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1, 5, 10, 15, 20 ppm).[11]

  • Generation of Calibration Curve:

    • Set the UV-Vis spectrophotometer to measure absorbance at the λmax for hydroquinone in methanol, which is approximately 293 nm.[11][12]

    • Use methanol as the blank.

    • Measure the absorbance of each calibration standard.

    • Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[11]

  • Sample Analysis:

    • Accurately weigh a specific amount of the this compound sample and dilute it with methanol in a volumetric flask to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the prepared sample solution at 293 nm.

  • Calculation:

    • Use the absorbance of the sample and the linear regression equation from the calibration curve to calculate the concentration of hydroquinone in the diluted sample.

    • Account for the dilution factor to determine the original concentration of hydroquinone in the undiluted this compound sample, typically reported in ppm (mg/kg).

References

Troubleshooting & Optimization

Preventing spontaneous polymerization of vinyl pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vinyl Pivalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the prevention of spontaneous polymerization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your monomer during storage and experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and storage of this compound.

Q1: My this compound appears viscous, cloudy, or contains solid particles. What is happening?

A1: The increased viscosity, cloudiness, or presence of solid matter are strong indicators of spontaneous polymerization. This compound, like other vinyl monomers, can undergo free-radical polymerization, where individual monomer units link together to form long polymer chains. This process is often initiated by exposure to heat, light, or atmospheric oxygen, especially if the inhibitor concentration is depleted.

Q2: How can I prevent my this compound from polymerizing?

A2: Proper storage and handling are critical. To minimize the risk of polymerization, you should:

  • Store in a cool, dark place: Keep the this compound in a refrigerator or cold room, away from heat sources and direct sunlight.

  • Maintain an inert atmosphere: Store the monomer under an inert gas like argon or nitrogen to prevent contact with oxygen, which can initiate polymerization.

  • Ensure adequate inhibitor levels: this compound is typically supplied with an inhibitor, such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ). Always check the certificate of analysis for the inhibitor type and concentration.

Q3: The product datasheet mentions an inhibitor. What is its role and do I need to be concerned about it?

A3: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. Hydroquinone (HQ), a common inhibitor in this compound, requires the presence of a small amount of oxygen to be effective. While the inhibitor is crucial for storage, it may need to be removed before use in certain polymerization experiments, as it can interfere with the desired reaction.

Q4: My experiment is failing, and I suspect the monomer has polymerized. How can I confirm this?

A4: You can perform a simple quality check to determine if your this compound has polymerized. A significant amount of insoluble material in a suitable solvent is a primary indicator. For a more quantitative assessment, you can use the gravimetric method described in the experimental protocols section below. Advanced analytical techniques such as ¹H NMR, FTIR, or Gel Permeation Chromatography (GPC) can also be used to detect the presence of polymer. In a ¹H NMR spectrum, the sharp signals of the vinyl protons of the monomer will be accompanied by broad signals corresponding to the polymer.

Q5: I need to use inhibitor-free this compound for my reaction. How can I safely remove the inhibitor?

A5: The most common method for removing phenolic inhibitors like hydroquinone is to wash the monomer with an aqueous alkaline solution, such as sodium hydroxide (NaOH). This deprotonates the acidic phenol, making it soluble in the aqueous phase, which can then be separated from the organic monomer. Another method is to pass the monomer through an inhibitor removal column. Detailed protocols for both methods are provided in the experimental protocols section.

Q6: After removing the inhibitor, how should I handle the this compound?

A6: Inhibitor-free this compound is highly susceptible to polymerization and should be used immediately after purification. If storage is unavoidable, it should be for a very short period, under an inert atmosphere, and at a low temperature (e.g., in a freezer at -20°C) in a container protected from light.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitor Concentrations for this compound

ParameterRecommended ConditionNotes
Storage Temperature 2-8 °C (refrigerated)For long-term storage. Lower temperatures will further slow down potential polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, which can initiate polymerization.
Light Exposure Store in an amber or opaque containerProtects from light, which can initiate polymerization.
Inhibitor Type Hydroquinone (HQ) or Hydroquinone Monomethyl Ether (MEHQ)Check the product's certificate of analysis for the specific inhibitor.
Inhibitor Concentration 5 - 30 ppm[1]This is a typical range; always refer to the supplier's specifications.

Note: The shelf life of this compound is highly dependent on storage conditions and inhibitor concentration. Always refer to the manufacturer's expiration date. For inhibitor-free monomer, the shelf life is extremely short and immediate use is strongly recommended.

Experimental Protocols

Protocol 1: Removal of Hydroquinone Inhibitor using an Alkaline Wash

Objective: To remove the hydroquinone inhibitor from this compound for use in polymerization reactions.

Materials:

  • This compound containing hydroquinone inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round bottom flask

  • Rotary evaporator (optional)

  • pH paper or pH meter

Procedure:

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Liquid-Liquid Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will be brown/yellow due to the presence of the sodium salt of hydroquinone.

    • Drain the lower aqueous layer.

    • Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.

  • Neutralization and Washing:

    • Wash the this compound with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous layer to ensure it is neutral.

    • Wash the this compound with an equal volume of saturated brine solution to aid in the removal of water from the organic layer.

  • Drying:

    • Drain the this compound into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the monomer is dry.

  • Filtration and Storage:

    • Filter the dried this compound into a clean, dry round bottom flask.

    • The inhibitor-free this compound is now ready for use. It is best to use it immediately.

    • If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator at a low temperature.

Protocol 2: Gravimetric Determination of Polymer Content

Objective: To quantify the amount of polymer present in a this compound sample.

Materials:

  • This compound sample

  • Methanol (or another non-solvent for polythis compound)

  • Beaker

  • Stirring rod

  • Filter paper

  • Funnel

  • Watch glass

  • Oven

Procedure:

  • Precipitation:

    • Accurately weigh a sample of the this compound (e.g., 5-10 g) into a beaker.

    • While stirring, slowly add a significant excess of a non-solvent, such as methanol (e.g., 10 times the volume of the monomer). Polythis compound is insoluble in methanol, while the monomer is soluble.

    • If polymer is present, it will precipitate as a white solid.

  • Isolation of Polymer:

    • Allow the precipitate to settle.

    • Pre-weigh a piece of filter paper.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the collected polymer with a small amount of fresh non-solvent to remove any remaining monomer.

  • Drying and Weighing:

    • Place the filter paper with the collected polymer on a pre-weighed watch glass.

    • Dry the polymer to a constant weight in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any thermal degradation.

    • Allow to cool in a desiccator before weighing.

  • Calculation:

    • Calculate the weight percentage of the polymer in the original sample:

      • % Polymer = (Weight of dry polymer / Initial weight of this compound sample) x 100

Visualizations

Spontaneous_Polymerization Initiator Initiator (Heat, Light, O₂) Radical Free Radical Initiator->Radical Initiation Monomer This compound Monomer Growing_Chain Propagating Polymer Chain (Radical) Monomer->Growing_Chain Forms Radical->Monomer Reacts with Inactive_Inhibitor Inactive Species Radical->Inactive_Inhibitor Forms Growing_Chain->Monomer Adds monomer Polymer Polythis compound (Stable Polymer) Growing_Chain->Polymer Termination Growing_Chain->Inactive_Inhibitor Forms Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Radical Scavenges Inhibitor->Growing_Chain Terminates

Caption: Mechanism of spontaneous polymerization and inhibition.

Troubleshooting_Workflow Start Issue: Suspected Polymerization (viscous, cloudy, solid) Check_Storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Under inert gas? Start->Check_Storage Check_Inhibitor Check Inhibitor Certificate of Analysis Start->Check_Inhibitor Bad_Storage Action: Correct storage conditions. Test monomer quality before use. Check_Storage->Bad_Storage No Good_Storage Perform Quality Check (Protocol 2) Check_Storage->Good_Storage Yes Bad_Storage->Good_Storage Polymer_Present Monomer has polymerized. - Discard if heavily polymerized. - Consider purification for  valuable material. Good_Storage->Polymer_Present Insoluble material found No_Polymer Monomer is likely usable. Consider other experimental factors for troubleshooting. Good_Storage->No_Polymer No insoluble material

Caption: Troubleshooting workflow for suspected polymerization.

Inhibitor_Removal_Workflow Start Start: Inhibitor Removal (Protocol 1) Add_NaOH 1. Wash monomer with 1 M NaOH solution in separatory funnel. Start->Add_NaOH Separate_Layers 2. Separate aqueous layer. Add_NaOH->Separate_Layers Repeat_Wash 3. Repeat wash until aqueous layer is colorless. Separate_Layers->Repeat_Wash Repeat_Wash->Add_NaOH No Wash_Water 4. Wash with deionized water. Repeat_Wash->Wash_Water Yes Wash_Brine 5. Wash with brine. Wash_Water->Wash_Brine Dry 6. Dry with anhydrous MgSO₄ or Na₂SO₄. Wash_Brine->Dry Filter 7. Filter. Dry->Filter Use_Immediately End: Use inhibitor-free monomer immediately. Filter->Use_Immediately

Caption: Experimental workflow for inhibitor removal.

References

Technical Support Center: Optimizing Initiator Concentration in Vinyl Pivalate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the free-radical polymerization of vinyl pivalate, with a focus on optimizing initiator concentration.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during this compound polymerization.

Issue 1: Low or No Monomer Conversion

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Initiator Concentration Increase the initiator concentration incrementally (e.g., in 20-30% increments).An increased rate of polymerization and higher monomer conversion.
Inactive/Degraded Initiator Use a fresh, properly stored initiator. Ensure the chosen initiator's half-life is appropriate for the reaction temperature and duration.Successful initiation of the polymerization reaction.
Presence of Inhibitors Purify the this compound monomer to remove inhibitors (e.g., hydroquinone) by passing it through an alumina column immediately before use.Effective initiation and propagation of polymer chains.[1]
Low Reaction Temperature Increase the reaction temperature to ensure an adequate rate of initiator decomposition. The temperature should be appropriate for the specific initiator being used.[2]A higher rate of radical generation, leading to increased polymerization.
Presence of Oxygen Thoroughly degas the reaction mixture using techniques like purging with an inert gas (e.g., nitrogen or argon) or freeze-pump-thaw cycles.[1]Prevention of radical scavenging by oxygen, allowing the polymerization to proceed.

Issue 2: Poor Control Over Polymer Molecular Weight (Too Low)

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Excessive Initiator Concentration Decrease the initiator concentration.[3][4]Fewer polymer chains are initiated, resulting in longer chains and higher molecular weight.[3][4]
High Reaction Temperature Lower the polymerization temperature.[1]The rate of propagation is favored over termination and chain transfer reactions, leading to higher molecular weight.[1]
Chain Transfer Agents Use a solvent with a low chain transfer constant. Ensure all reagents and the monomer are pure.[1]Minimized premature termination of growing polymer chains, resulting in a higher molecular weight.[5]

Issue 3: High Polydispersity Index (PDI)

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Inconsistent Radical Generation Ensure uniform temperature throughout the reaction vessel and that the initiator is well-dissolved.A more constant rate of initiation, leading to a narrower molecular weight distribution.
Chain Transfer Reactions Minimize the concentration of chain transfer agents and consider a lower reaction temperature.[5]Reduced instances of random chain termination and branching, resulting in a lower PDI.
High Monomer Conversion If possible for your application, terminate the reaction at a lower monomer conversion.A narrower distribution of polymer chain lengths, as the likelihood of side reactions increases at high conversion.

Frequently Asked Questions (FAQs)

Q1: What is the typical relationship between initiator concentration and the rate of polymerization in this compound synthesis?

In free-radical polymerization, the rate of polymerization is generally proportional to the square root of the initiator concentration.[4][6] Therefore, increasing the initiator concentration will lead to a faster reaction.

Q2: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?

The molecular weight of the polymer is inversely related to the initiator concentration.[3] A higher initiator concentration generates more free radicals, leading to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight.[3][4]

Q3: My initiator is freshly opened, but I'm still observing low conversion. What could be the problem?

Even with a fresh initiator, low conversion can occur due to several factors. The initiator concentration might be too low to generate a sufficient number of radicals to sustain the polymerization.[2] Alternatively, the reaction temperature may not be high enough for the initiator to decompose at an adequate rate. The presence of inhibitors in the monomer or oxygen in the reaction system are also common causes of low conversion.[1][2]

Q4: Can the type of initiator (e.g., oil-soluble vs. water-soluble) impact the polymerization of this compound?

Yes, the choice of initiator is crucial. For bulk or solution polymerization of this compound, an oil-soluble initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically used. In emulsion or suspension polymerization, a water-soluble initiator may lead to faster kinetics and higher conversions.[7] However, it can also affect the locus of polymerization and potentially lead to broader molecular weight distributions.[7]

Q5: What are the signs of uncontrolled or "runaway" polymerization, and how can initiator concentration contribute to this?

Uncontrolled polymerization is characterized by a rapid, exothermic reaction that can lead to a dangerous increase in temperature and pressure.[8] While often associated with insufficient inhibitor, a very high initiator concentration can also contribute by generating an extremely high number of radicals, leading to a rapid and highly exothermic reaction.[9]

Quantitative Data on Initiator Concentration Effects

The following tables summarize the expected qualitative and illustrative quantitative effects of initiator concentration on key polymerization parameters for vinyl esters. Note that specific values for this compound may vary based on reaction conditions.

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight

Initiator ConcentrationPolymerization Rate (Rp)Molecular Weight (Mw)
LowSlowerHigher
MediumModerateMedium
HighFasterLower

Table 2: Illustrative Data for Vinyl Acetate Polymerization (Analogous to this compound)

Initiator/Monomer Ratio (I/M)Conversion (%)Viscosity (cP)Molecular Weight ( g/mol )
0.05551800150,000
0.10651200100,000
0.257870060,000

Note: Data is illustrative and based on trends reported for vinyl acetate polymerization. Actual results will depend on specific experimental conditions.[4]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove the polymerization inhibitor from the this compound monomer.

Materials:

  • This compound monomer

  • Basic activated alumina

  • Chromatography column

  • Collection flask (oven-dried)

Procedure:

  • Set up a chromatography column in a fume hood.

  • Dry-pack the column with basic activated alumina. A general guideline is to use 10-20g of alumina per 100mL of monomer.[2]

  • Carefully pour the this compound monomer onto the top of the alumina column.

  • Allow the monomer to pass through the column under gravity into the dry collection flask.

  • The purified monomer is now free of inhibitor and should be used immediately.

Protocol 2: General Procedure for Optimizing Initiator Concentration in Bulk Polymerization of this compound

Objective: To determine the optimal initiator concentration for achieving a desired molecular weight and conversion.

Materials:

  • Purified this compound monomer

  • Free-radical initiator (e.g., AIBN)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Non-solvent for precipitation (e.g., cold methanol)

Procedure:

  • Reaction Setup: Place the desired amount of purified this compound monomer into the reaction vessel equipped with a stir bar.

  • Initiator Addition: Add a calculated amount of the initiator. It is recommended to run a series of experiments with varying initiator concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mol% relative to the monomer).

  • Degassing: Seal the reaction vessel and degas the mixture by purging with an inert gas for 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[1]

  • Polymerization: Under a positive pressure of inert gas, immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN).

  • Monitoring and Termination: Allow the polymerization to proceed for a set amount of time. The reaction can be monitored by observing the increase in viscosity. To terminate the reaction, cool the vessel in an ice bath and expose the contents to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., cold methanol).

  • Drying and Characterization: Collect the polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved. Characterize the polymer for molecular weight (e.g., by GPC/SEC) and determine the monomer conversion (gravimetrically or by ¹H NMR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_optimization Optimization Loop start Start purify Purify Monomer (Remove Inhibitor) start->purify setup Reaction Setup (Monomer + Initiator) purify->setup degas Degas (Remove O2) setup->degas polymerize Polymerize (Heat & Stir) degas->polymerize terminate Terminate (Cool & Expose to Air) polymerize->terminate precipitate Precipitate & Purify terminate->precipitate dry Dry Polymer precipitate->dry characterize Characterize (Mw, PDI, Conversion) dry->characterize analyze Analyze Results characterize->analyze adjust Adjust Initiator Concentration analyze->adjust Results not optimal end End (Optimal Conditions Found) analyze->end Results optimal adjust->setup Re-run Experiment

Caption: Workflow for optimizing initiator concentration.

logical_relationships cluster_input Input Variable cluster_outcomes Polymerization Outcomes initiator Initiator Concentration rate Rate of Polymerization (Rp) initiator->rate Increases chains Number of Polymer Chains initiator->chains Increases mw Molecular Weight (Mw) chains->mw Decreases

Caption: Initiator concentration effect on polymerization.

References

Troubleshooting agglomeration in vinyl pivalate emulsion polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during vinyl pivalate emulsion polymerization, with a specific focus on preventing and resolving particle agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is agglomeration in emulsion polymerization and why is it a problem?

A1: Agglomeration is the irreversible clustering of individual polymer particles to form larger aggregates or coagulum. This is a significant issue as it can lead to a variety of problems, including a bimodal or broad particle size distribution, loss of latex stability, fouling of the reactor and downstream equipment, and ultimately, failure to meet final product specifications.

Q2: What are the primary causes of agglomeration in this compound emulsion polymerization?

A2: The main factors contributing to agglomeration include inadequate stabilization of polymer particles, improper reaction conditions, and issues with raw material quality. These can be broken down into:

  • Insufficient Surfactant: The concentration of the surfactant may be too low to adequately cover the surface of the growing polymer particles.

  • Inappropriate Surfactant Type: The chosen surfactant may not provide sufficient steric or electrostatic stabilization for the poly(this compound) particles.

  • High Initiator Concentration: An excessive initiator concentration can lead to the formation of a large number of particles, which then require more surfactant for stabilization than is available.

  • High Monomer Concentration: A high concentration of monomer within the polymer particles can cause them to become "sticky," increasing the likelihood of coalescence upon collision.

  • Inadequate or Excessive Agitation: Insufficient agitation can lead to poor heat transfer and localized "hot spots," while excessive agitation can cause shear-induced coagulation.

  • High Ionic Strength: The presence of electrolytes can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to flocculation.[1]

  • Monomer or Water Impurities: Impurities can interfere with the polymerization kinetics and particle stabilization.

Q3: How does the choice of initiator impact agglomeration?

A3: The initiator plays a crucial role in determining the number of polymer particles nucleated. A higher initiator concentration generally leads to a larger number of smaller particles. This increased total particle surface area demands a higher concentration of surfactant for stabilization. If the surfactant concentration is insufficient for the number of particles generated, it can lead to instability and agglomeration. Both oil-soluble and water-soluble initiators can be used, and the choice will affect the polymerization kinetics and locus of particle nucleation. Water-soluble initiators can lead to faster kinetics and higher conversions.

Troubleshooting Guides

Issue 1: Significant Agglomeration Observed During or After Polymerization

This is the most common issue, characterized by the formation of a solid mass, large visible particles, or a high amount of filtered coagulum.

Troubleshooting Workflow: Agglomeration

start Agglomeration Observed surfactant Step 1: Evaluate Surfactant System start->surfactant initiator Step 2: Assess Initiator Concentration surfactant->initiator If agglomeration persists agitation Step 3: Review Agitation Conditions initiator->agitation If agglomerator persists monomer_feed Step 4: Implement Monomer-Starved Feed agitation->monomer_feed If agglomeration persists ionic_strength Step 5: Check Ionic Strength monomer_feed->ionic_strength If agglomeration persists solution Stable Emulsion ionic_strength->solution If stable

Caption: A logical workflow for troubleshooting agglomeration.

Detailed Steps:

  • Evaluate Surfactant System:

    • Concentration: Insufficient surfactant is a primary cause of agglomeration. Systematically increase the surfactant concentration in increments (e.g., 15-25% relative increases) to find the optimal level.

    • Type: Consider if a combination of anionic and non-ionic surfactants might provide better stability. Anionic surfactants offer good electrostatic stabilization, while non-ionic surfactants provide steric stabilization, which can be less sensitive to electrolytes.

  • Assess Initiator Concentration:

    • A high initiator concentration can lead to the generation of too many particles, overwhelming the surfactant. Try reducing the initiator concentration. For this compound, initiator concentrations in suspension polymerization have been explored in the range of 0.3 to 0.5 wt.%.[2][3] While this is for suspension polymerization, it provides a potential starting point for investigation in emulsion systems.

  • Review Agitation Conditions:

    • Both too low and too high agitation speeds can be detrimental. An optimal agitation speed ensures good mixing and heat transfer without inducing shear. For a given reactor and impeller geometry, it is advisable to experimentally determine the optimal range. Studies on this compound suspension polymerization have shown that particle size is influenced by stirring speeds in the range of 550 to 1150 rpm.[2][3]

  • Implement Monomer-Starved Feed:

    • Instead of a batch process where all monomer is added at the beginning, a semi-batch or "monomer-starved" feed can be employed. This involves feeding the monomer over a period of time, which keeps the instantaneous monomer concentration in the particles low and reduces their tendency to agglomerate.

  • Check Ionic Strength:

    • High concentrations of electrolytes from initiators (like potassium persulfate) or buffer systems can destabilize the emulsion. Consider using a lower-salt initiator or a non-ionic buffer if possible. Interestingly, for this compound, high concentrations of certain electrolytes like lithium chloride (around 1.0 mol L⁻¹) have been shown to prevent nanoparticle aggregation.[1] This suggests a complex relationship that may be specific to the system.

Data Presentation: Impact of Formulation Variables on Stability

Table 1: Effect of Surfactant Concentration on Emulsion Stability

Surfactant ConcentrationExpected Particle SizeExpected Agglomeration/CoagulumRationale
LowLarge, broad distributionHighInsufficient surface coverage of particles, leading to coalescence.
OptimalSmall, narrow distributionLow / MinimalAdequate stabilization of individual particles.
HighVery SmallLow (initially)Formation of a large number of micelles, leading to many small particles. Can lead to instability if other components are not adjusted.

Table 2: Effect of Initiator Concentration on Emulsion Properties

Initiator ConcentrationExpected Particle NumberExpected Particle SizeExpected Molecular WeightPotential for Agglomeration
LowLowLargeHighLow (if surfactant is adequate)
OptimalModerateModerateModerateLow
HighHighSmallLowHigh (due to insufficient surfactant per particle)

Experimental Protocols

Protocol 1: Determining the Optimal Surfactant Concentration

Objective: To identify the minimum surfactant concentration required to achieve a stable this compound emulsion with minimal agglomeration.

Methodology:

  • Baseline Experiment:

    • Set up the reaction as per your standard protocol that is resulting in agglomeration.

    • Record the initial concentrations of all reactants (this compound, water, initiator, buffer).

    • Run the polymerization and quantify the amount of coagulum formed (e.g., by filtration of the final latex through a pre-weighed mesh screen, followed by drying and weighing the residue).

    • Characterize the particle size and distribution of the stable latex portion using a technique like Dynamic Light Scattering (DLS).

  • Systematic Variation of Surfactant:

    • Prepare a series of at least four additional experiments.

    • In each experiment, increase the initial surfactant concentration by a set increment (e.g., 15% relative to the baseline). Keep all other parameters (monomer, initiator, temperature, agitation speed) constant.

  • Execution of Experiments:

    • For each experiment, charge the reactor with deionized water, buffer (if used), and the designated amount of surfactant.

    • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

    • Heat the reactor to the desired polymerization temperature (e.g., 60-80 °C).

    • Add the this compound monomer.

    • Allow the system to equilibrate.

    • Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

    • Maintain constant temperature and stirring throughout the reaction.

    • At the end of the polymerization, cool the reactor to room temperature.

  • Analysis:

    • For each experiment, carefully collect and quantify the amount of coagulum formed.

    • Analyze the particle size and Polydispersity Index (PDI) of the final latex using DLS.

    • Plot the amount of coagulum and the average particle size as a function of surfactant concentration.

    • The optimal surfactant concentration is the lowest concentration that results in an acceptable level of coagulum and the desired particle size characteristics.

Workflow for Surfactant Optimization

start Define Baseline Protocol series Prepare Experimental Series (Increasing Surfactant Concentration) start->series run Execute Polymerizations series->run quantify Quantify Coagulum Measure Particle Size (DLS) run->quantify plot Plot Coagulum & Particle Size vs. Surfactant Concentration quantify->plot determine Determine Optimal Concentration plot->determine

Caption: Experimental workflow for optimizing surfactant concentration.

References

How to remove inhibitors from vinyl pivalate before use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from vinyl pivalate before its use in polymerization and other sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the inhibitor from this compound?

A1: this compound is a reactive monomer that can spontaneously polymerize during storage and transportation. To prevent this, manufacturers add a small amount of an inhibitor, typically hydroquinone (HQ). This inhibitor effectively scavenges free radicals that initiate polymerization.[1] However, for controlled polymerization reactions or other applications where the inhibitor could interfere, it must be removed to allow the reaction to proceed as intended.

Q2: What is the common inhibitor used in this compound?

A2: The most common inhibitor used in commercial this compound is hydroquinone (HQ).[2][3][4][5][6][7][8] The concentration of HQ typically ranges from 5 to 30 parts per million (ppm).[2][3]

Q3: What are the primary methods for removing the inhibitor from this compound?

A3: The two most effective and commonly used methods for removing phenolic inhibitors like hydroquinone from vinyl monomers are:

  • Column Chromatography: Passing the this compound through a column packed with basic alumina.[9][10][11][12][13][14][15][16]

  • Vacuum Distillation: Distilling the this compound under reduced pressure to separate the monomer from the less volatile inhibitor.[1][9][17][18][19]

Q4: How do I know if the inhibitor has been successfully removed?

A4: While simple visual inspection of the alumina column may show a colored band indicating inhibitor adsorption, this is not a definitive test.[10] For sensitive applications, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the remaining inhibitor concentration.

Q5: What are the safety precautions I should take when handling inhibitor-free this compound?

A5: Inhibitor-free this compound is highly susceptible to polymerization. It should be used immediately after purification. If storage is necessary, it should be kept at low temperatures (e.g., in a refrigerator designated for chemical storage) and in the absence of light and oxygen.[20][21] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Polymerization reaction fails to initiate or proceeds very slowly. Incomplete removal of the inhibitor.Repurify the this compound using one of the recommended methods. Consider increasing the amount of alumina or using a freshly activated batch. For distillation, ensure the vacuum is adequate and the temperature is appropriate to separate the monomer from the inhibitor.
This compound polymerizes in the storage container after inhibitor removal. Improper storage of the unstabilized monomer.Inhibitor-free this compound should be used immediately. If short-term storage is unavoidable, ensure it is stored at a low temperature (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
The flow rate through the alumina column is very slow. The alumina is too fine or has been packed too tightly. The column may be clogged with polymerized monomer.Use alumina with a mesh size of approximately 150. When packing the column, avoid excessive compaction. If a clog is suspected, the column may need to be repacked.
The collected this compound is discolored after distillation. The distillation temperature is too high, causing decomposition or polymerization.Perform the distillation under a sufficient vacuum to lower the boiling point of the this compound. Ensure the heating mantle temperature is carefully controlled.[17]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the inhibitor removal process.

Parameter Column Chromatography (Basic Alumina) Vacuum Distillation
Inhibitor Hydroquinone (HQ)Hydroquinone (HQ)
Typical Inhibitor Concentration 5 - 30 ppm5 - 30 ppm
Stationary Phase Basic Alumina (~150 mesh)N/A
Recommended Alumina Amount ~5 g per 100 mL of monomerN/A
Boiling Point of this compound N/A110 °C at 760 mmHg
Post-Purification Storage Use immediately; if necessary, store at 2-8°C under inert gas.Use immediately; if necessary, store at 2-8°C under inert gas.

Experimental Protocols

Method 1: Inhibitor Removal using a Basic Alumina Column

This method is suitable for smaller quantities and is generally faster than distillation.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Sand (optional)

  • Receiving flask (e.g., round-bottom flask)

  • Funnel

  • Beaker

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of glass wool at the bottom of the column to support the packing material. A thin layer of sand can be added on top of the glass wool.

    • In a beaker, prepare a slurry of the basic alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the alumina has settled, add a thin layer of sand on top to prevent disturbance of the alumina bed. .

  • Inhibitor Removal:

    • Drain the packing solvent until it is level with the top of the sand.

    • Carefully add the this compound to the top of the column using a funnel.

    • Open the stopcock and collect the purified, inhibitor-free this compound in a clean, dry receiving flask.

    • Maintain a head of the this compound above the alumina bed to prevent the column from running dry.

  • Post-Purification:

    • The purified this compound is now unstabilized and should be used immediately.

    • If immediate use is not possible, store the purified monomer in a tightly sealed container at low temperature (2-8°C) under an inert atmosphere.

Method 2: Inhibitor Removal by Vacuum Distillation

This method is suitable for larger quantities and can provide very high purity monomer.

Materials:

  • This compound containing inhibitor

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle with a stirrer

  • Stir bar

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place the this compound and a magnetic stir bar into the round-bottom flask.

    • Lightly grease all ground glass joints to ensure a good vacuum seal.

    • Connect the vacuum source to the distillation apparatus, with a manometer and cold trap in line.

  • Distillation:

    • Begin stirring the this compound.

    • Gradually apply the vacuum and reduce the pressure inside the apparatus.

    • Once the desired pressure is reached, begin to gently heat the distillation flask using the heating mantle.

    • Collect the this compound distillate in the receiving flask. Monitor the temperature at the distillation head to ensure a clean separation from the less volatile inhibitor.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The collected this compound is unstabilized and should be used immediately or stored appropriately as described in the previous method.

Workflow and Logic Diagrams

Inhibitor_Removal_Workflow cluster_start Start cluster_decision Decision Point cluster_methods Removal Methods cluster_process Processing cluster_end End Point start This compound with Inhibitor decision Is inhibitor removal necessary? start->decision method_choice Choose Removal Method decision->method_choice Yes end_no_removal Use as Received decision->end_no_removal No column Column Chromatography method_choice->column Small Scale / Quick distillation Vacuum Distillation method_choice->distillation Large Scale / High Purity purified_monomer Inhibitor-Free this compound column->purified_monomer distillation->purified_monomer use_immediately Use Immediately purified_monomer->use_immediately store Store Appropriately (Low Temp, Inert Gas) purified_monomer->store end_use Proceed with Experiment use_immediately->end_use store->end_use

Caption: Workflow for the removal of inhibitors from this compound.

References

Improving molecular weight control in polyvinyl pivalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polyvinyl pivalate (PVPi) during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during PVPi synthesis in a question-and-answer format.

Q1: The molecular weight of my polythis compound is lower than expected. What are the potential causes and solutions?

A low molecular weight in polythis compound is a common issue that can arise from several factors during polymerization. The primary causes include high initiator concentration, the presence of chain transfer agents, and elevated reaction temperatures.

  • High Initiator Concentration: An excess of initiator generates a higher concentration of radical species, leading to the initiation of more polymer chains that terminate at a shorter length.[1]

    • Solution: Decrease the initiator concentration. This will result in fewer polymer chains being initiated, allowing each chain to grow longer before termination, thus increasing the average molecular weight.[1][2]

  • Presence of Chain Transfer Agents (CTAs): Unintended chain transfer agents, which can be impurities in the monomer or solvent, can terminate growing polymer chains prematurely and initiate new, shorter chains.[1] Solvents themselves can also act as chain transfer agents.[1]

    • Solution: Purify the monomer and solvent before use to remove any impurities that could act as chain transfer agents. Select a solvent with a low chain transfer constant.

  • High Reaction Temperature: Higher temperatures can increase the rate of both initiation and chain transfer reactions, both of which contribute to a lower molecular weight.[1]

    • Solution: Lowering the polymerization temperature can reduce the rates of these side reactions, favoring longer polymer chains.[3] For instance, low-temperature suspension polymerization has been shown to produce ultrahigh-molecular-weight PVPi.[4]

Q2: I am observing a broad molecular weight distribution (high polydispersity index, PDI) in my PVPi. What are the likely causes and how can I narrow the distribution?

A high PDI indicates a wide range of polymer chain lengths. This is often a result of uncontrolled polymerization kinetics.

  • Chain Transfer Reactions: Vinyl esters are susceptible to chain transfer to the monomer and polymer, which can lead to branching and a broader molecular weight distribution.[5][6]

    • Solution: Employing controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide more precise control over the polymerization process, leading to a narrower PDI.[5][7]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, resulting in a wider distribution of final chain lengths.[1]

    • Solution: Ensure the chosen initiator has an appropriate decomposition rate at the reaction temperature to ensure a rapid and uniform initiation phase.

  • High Monomer Conversion (Gel Effect): At high monomer conversions, the viscosity of the reaction medium increases, which can hinder termination reactions due to reduced chain mobility (the Trommsdorff-Norrish effect). This can lead to a rapid increase in molecular weight for some chains, broadening the PDI.[1]

    • Solution: Consider terminating the reaction at a moderate conversion (e.g., 50-70%) before the gel effect becomes significant.[1]

Q3: My polymerization reaction is very slow or inhibited. What could be the issue?

Slow or inhibited polymerization can be caused by the presence of inhibitors or an inappropriate choice of reagents.

  • Presence of Inhibitors: Commercial vinyl monomers are often shipped with inhibitors to prevent spontaneous polymerization during storage. If not removed, these will quench the radicals necessary for polymerization. Oxygen is also a potent radical scavenger and will inhibit the reaction.[1]

    • Solution: Ensure the monomer is passed through a column of basic alumina to remove the inhibitor immediately before use. Thoroughly degas all reagents and the reaction vessel (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon) to remove dissolved oxygen.[1]

  • Incorrect RAFT Agent (for RAFT polymerization): The choice of RAFT agent is crucial for a successful controlled polymerization. Some RAFT agents that are effective for other monomers can act as inhibitors for vinyl esters.[6]

    • Solution: For vinyl ester polymerizations, xanthates or N-aryl dithiocarbamates are generally more suitable than dithioesters or trithiocarbonates.[6]

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the molecular weight of polythis compound?

Generally, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration in free radical polymerization. Therefore, increasing the initiator concentration leads to a decrease in the molecular weight of the resulting PVPi.[3][8] Conversely, decreasing the initiator concentration will result in a higher molecular weight polymer.[2]

Q2: What is the effect of temperature on the molecular weight of PVPi?

Increasing the polymerization temperature generally leads to a decrease in the molecular weight of the resulting polymer.[3] This is because higher temperatures increase the rate of chain transfer reactions and also lead to a higher rate of initiation, both of which result in shorter polymer chains.[1] Low-temperature polymerizations are often employed to synthesize high molecular weight PVPi.[4]

Q3: How can I use a chain transfer agent (CTA) to control the molecular weight of PVPi?

In controlled radical polymerization techniques like RAFT, the ratio of monomer to chain transfer agent (CTA) is a key parameter for controlling the molecular weight. A lower monomer-to-CTA ratio will result in a lower molecular weight polymer, while a higher ratio will lead to a higher molecular weight. This is because each CTA molecule is a potential starting point for a polymer chain.

Data Presentation

Table 1: Effect of Monomer-to-RAFT Agent Ratio on Molecular Weight and PDI of Polythis compound in PET-RAFT Polymerization

[VPiv]:[EtPAX] RatioMn ( g/mol )PDI (Mw/Mn)
1500:1145,0001.50
3000:1193,0001.65
6000:1293,0001.65
12000:1354,0001.89

Data adapted from a study on PET-RAFT polymerization of this compound (VPiv) with ethyl xanthate (EtPAX) as the RAFT agent.[5]

Table 2: General Influence of Reaction Parameters on Polythis compound Molecular Weight

ParameterChange in ParameterEffect on Molecular Weight
Initiator ConcentrationIncreaseDecrease
DecreaseIncrease
TemperatureIncreaseDecrease
DecreaseIncrease
Monomer to CTA Ratio (RAFT)IncreaseIncrease
DecreaseDecrease

Experimental Protocols

Protocol 1: Suspension Polymerization of this compound

This protocol describes a general procedure for the suspension polymerization of this compound to obtain high molecular weight PVPi.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is used.

  • Aqueous Phase Preparation: Deionized water is added to the reactor, followed by a suspending agent (e.g., polyvinyl alcohol). The mixture is stirred until the suspending agent is fully dissolved.

  • Monomer Phase Preparation: In a separate vessel, the initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile)) is dissolved in the this compound monomer.

  • Degassing: Both the aqueous and monomer phases are degassed with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: The monomer phase is added to the aqueous phase under continuous stirring to form a stable suspension of monomer droplets. The reactor is then heated to the desired polymerization temperature (e.g., 40-60°C).

  • Reaction Monitoring: The polymerization is allowed to proceed for the desired time (e.g., 4-8 hours).

  • Termination and Isolation: The reaction is terminated by cooling the reactor. The resulting polymer beads are collected by filtration, washed thoroughly with water and methanol to remove unreacted monomer and suspending agent, and then dried under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of this compound

This protocol outlines a general procedure for the controlled polymerization of this compound using RAFT.

  • Reagent Preparation: A stock solution of the this compound monomer, a suitable RAFT agent (e.g., a xanthate), and an initiator (e.g., AIBN) in a solvent (e.g., benzene or an appropriate solvent with a low chain transfer constant) is prepared in a reaction vessel (e.g., a Schlenk flask or an ampule).

  • Degassing: The solution is thoroughly degassed by performing at least three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Polymerization: The sealed reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 60°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the target monomer conversion.

  • Termination and Precipitation: The polymerization is quenched by cooling the vessel in an ice bath and exposing the contents to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration. To further purify the polymer, it can be redissolved in a minimal amount of a good solvent and re-precipitated. This process is repeated 2-3 times to remove any unreacted monomer, initiator fragments, and RAFT agent.

  • Drying: The purified polythis compound is dried under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

Visualizations

Troubleshooting_Molecular_Weight_Control cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low_MW Low Molecular Weight High_Initiator High Initiator Concentration Low_MW->High_Initiator Chain_Transfer Chain Transfer Reactions Low_MW->Chain_Transfer High_Temp High Reaction Temperature Low_MW->High_Temp High_PDI High Polydispersity (PDI) High_PDI->Chain_Transfer Slow_Initiation Slow Initiation High_PDI->Slow_Initiation Gel_Effect Gel Effect (High Conversion) High_PDI->Gel_Effect Decrease_Initiator Decrease Initiator Concentration High_Initiator->Decrease_Initiator Purify_Reagents Purify Monomer & Solvent Chain_Transfer->Purify_Reagents Use_CRP Use Controlled Radical Polymerization (e.g., RAFT) Chain_Transfer->Use_CRP Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Optimize_Initiator Choose Appropriate Initiator Slow_Initiation->Optimize_Initiator Limit_Conversion Limit Monomer Conversion Gel_Effect->Limit_Conversion

Caption: Troubleshooting workflow for molecular weight control in polythis compound synthesis.

Parameter_Relationships cluster_inputs Reaction Parameters cluster_outputs Polymer Characteristics Initiator_Conc Initiator Concentration Molecular_Weight Molecular Weight (Mn, Mw) Initiator_Conc->Molecular_Weight Inverse Relationship PDI Polydispersity Index (PDI) Initiator_Conc->PDI High concentration can increase PDI Temperature Temperature Temperature->Molecular_Weight Inverse Relationship Temperature->PDI High temperature can increase PDI Monomer_CTA_Ratio [Monomer] / [CTA] Ratio (for RAFT) Monomer_CTA_Ratio->Molecular_Weight Direct Relationship Purity Reagent Purity Purity->Molecular_Weight Impurities can decrease MW Purity->PDI Impurities can increase PDI

Caption: Relationship between key reaction parameters and polythis compound characteristics.

References

Minimizing chain transfer reactions in vinyl ester polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize chain transfer reactions during vinyl ester polymerization.

Troubleshooting Guides & FAQs

Issue 1: Lower than expected molecular weight and/or high polydispersity index (PDI).

  • Q1: My final polymer has a significantly lower molecular weight than targeted. What are the common causes?

    A1: A lower-than-expected molecular weight in vinyl ester polymerization is frequently a result of excessive chain transfer reactions. These reactions terminate a growing polymer chain and initiate a new, shorter one, thus reducing the average molecular weight.[1] Key factors to investigate include:

    • High Reaction Temperature: Elevated temperatures accelerate the rates of chain transfer and termination reactions more than propagation, leading to shorter polymer chains.[2][3]

    • Inappropriate Solvent Choice: The solvent can act as a chain transfer agent. Solvents with easily abstractable atoms (like hydrogen) will readily participate in chain transfer, lowering the molecular weight.[1][4][5] The choice of solvent can significantly impact the polymerization kinetics.[4][5]

    • High Initiator Concentration: A higher concentration of initiator generates more initial radical species, leading to a larger number of shorter polymer chains.[6] The relationship between initiator concentration and the average chain length is inversely proportional to the square root of the initiator concentration.[6]

    • Presence of Impurities: Impurities in the monomer or solvent can act as unintentional chain transfer agents.[2] Thiols and halocarbons are common examples of potent chain transfer agents that may be present as impurities.[1][7]

    • Chain Transfer to Monomer: Vinyl ester monomers themselves can participate in chain transfer, which establishes a theoretical maximum for the achievable molecular weight.[1][8]

  • Q2: I'm observing a broad molecular weight distribution (high PDI). What could be the reasons?

    A2: A high polydispersity index (PDI) indicates a wide range of polymer chain lengths. This can be caused by several factors in free-radical polymerization:

    • Significant Chain Transfer Reactions: Chain transfer to the monomer, polymer, and solvent can lead to branching and a wider distribution of chain lengths.[2]

    • Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times, resulting in a broader range of final molecular weights.[2]

    • High Monomer Conversion (Gel Effect): At high conversions, the increased viscosity of the reaction medium can hinder termination reactions due to reduced chain mobility (the Trommsdorff-Norrish effect). Propagation continues, leading to a rapid increase in molecular weight for some chains and broadening the PDI.[2]

    • Presence of Impurities: Impurities can act as inhibitors or retarders, causing uncontrolled initiation and termination events that broaden the molecular weight distribution.[2]

  • Q3: How can I increase the molecular weight and achieve a narrower PDI?

    A3: To achieve a higher molecular weight and a lower PDI, consider the following adjustments to your experimental setup:

    • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of chain transfer reactions relative to the propagation rate.[2][3]

    • Optimize Initiator Concentration: Reduce the initiator concentration. This will generate fewer initial radicals, allowing each polymer chain to grow longer.[2][6]

    • Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Consult the literature for chain transfer constants of various solvents with vinyl esters.

    • Purify Monomers and Solvents: Ensure all reagents are free from impurities that could act as chain transfer agents. It is recommended to pass the monomer through a column of basic alumina to remove inhibitors immediately before use.[2]

    • Employ Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide more precise control over the polymerization process.[2] RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8][9]

Issue 2: Branching and Structural Defects in the Polymer.

  • Q4: My polymer characterization suggests a high degree of branching. What is the cause and how can I minimize it?

    A4: Branching in polyvinyl esters is primarily caused by chain transfer to the polymer backbone.[1][8] This occurs when a growing radical abstracts a hydrogen atom from an already formed polymer chain, creating a new radical site on the backbone from which a new chain can grow.

    • Intramolecular Chain Transfer (Backbiting): The growing chain end can curl back on itself and abstract a hydrogen atom from its own backbone, leading to short-chain branches.[8]

    • Intermolecular Chain Transfer: A growing radical can abstract a hydrogen atom from a neighboring polymer chain, resulting in long-chain branches.[8]

    To minimize branching:

    • Lower the Reaction Temperature: As with other chain transfer reactions, lowering the temperature can reduce the incidence of chain transfer to the polymer.

    • Controlled Radical Polymerization: Techniques like RAFT have been shown to reduce the degree of branching in some systems.[8]

    • Keep Monomer Conversion Low: At higher conversions, the concentration of polymer increases, making chain transfer to the polymer more probable.

Data Presentation

Table 1: Effect of Experimental Parameters on Chain Transfer and Polymer Properties

ParameterChangeEffect on Chain TransferImpact on Molecular WeightImpact on PDI
Temperature IncreaseIncreases rate of chain transfer[2][3]Decreases[2]May Increase
DecreaseDecreases rate of chain transfer[2]Increases[2]May Decrease
Initiator Concentration IncreaseNo direct effect on transfer constant, but increases number of chainsDecreases[6]May Increase
DecreaseNo direct effect on transfer constant, but decreases number of chainsIncreases[2][6]May Decrease
Solvent High Chain Transfer ConstantIncreases chain transfer to solvent[4][5]Decreases[1]Increases
Low Chain Transfer ConstantDecreases chain transfer to solventIncreasesDecreases
Monomer Purity Impurities PresentImpurities can act as chain transfer agents[2]Decreases[2]Increases[2]
High PurityMinimizes unintentional chain transferMaximizes potential molecular weightNarrows

Experimental Protocols

Protocol 1: Purification of Vinyl Ester Monomer

This protocol describes the removal of inhibitors (e.g., hydroquinone) from vinyl ester monomers, which can interfere with polymerization.

Materials:

  • Vinyl ester monomer

  • Basic alumina (activated)

  • Glass chromatography column

  • Collection flask (Schlenk flask recommended for air-sensitive polymerizations)

  • Inert gas supply (e.g., nitrogen or argon), if required

Procedure:

  • Column Preparation:

    • Securely clamp the glass chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.

    • Add a small layer of sand over the plug.

    • Fill the column with basic alumina. The amount will depend on the quantity of monomer to be purified (a column height of 10-15 cm is often sufficient for lab-scale reactions).

    • Add another small layer of sand on top of the alumina.

  • Monomer Purification:

    • Gently pour the vinyl ester monomer onto the top of the column.

    • Allow the monomer to percolate through the alumina under gravity.

    • Collect the purified, inhibitor-free monomer in the collection flask.

  • Storage and Use:

    • The purified monomer is highly susceptible to spontaneous polymerization and should be used immediately.[2]

    • If short-term storage is necessary, keep the monomer at low temperatures (2-8°C) in the dark and under an inert atmosphere.[2]

Protocol 2: Determining Chain Transfer Constant using the Mayo Method

The Mayo method is a common technique to determine the chain transfer constant (Cs) of a solvent in a radical polymerization.[10] It relates the degree of polymerization (DP) to the concentrations of monomer ([M]) and the chain transfer agent ([S]). The Mayo equation is:

1/DP = 1/DP0 + Cs * ([S]/[M])

where DP is the degree of polymerization in the presence of the chain transfer agent, and DP0 is the degree of polymerization in the absence of the chain transfer agent.

Procedure:

  • Series of Polymerizations:

    • Set up a series of polymerizations with a constant monomer and initiator concentration.

    • Vary the concentration of the solvent (the potential chain transfer agent) in each reaction. It is crucial to keep the ratio of [S]/[M] varied across the experiments.

    • Run a control experiment with no solvent (bulk polymerization) or in a solvent known to have a very low chain transfer constant to determine DP0.

  • Reaction Conditions:

    • Carry out all polymerizations at a constant temperature.

    • Stop the reactions at low monomer conversion (<10%) to ensure that the concentrations of monomer and solvent do not change significantly.[10]

  • Polymer Characterization:

    • Isolate and purify the polymer from each reaction.

    • Determine the number-average molecular weight (Mn) of each polymer sample using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Calculate the degree of polymerization (DP) for each sample by dividing Mn by the molecular weight of the monomer unit.

  • Data Analysis (Mayo Plot):

    • Plot 1/DP on the y-axis against [S]/[M] on the x-axis.

    • The data should yield a straight line.

    • The slope of this line is the chain transfer constant, Cs.

    • The y-intercept corresponds to 1/DP0.

Visualizations

ChainTransferMechanisms cluster_propagation Normal Propagation cluster_transfer Chain Transfer Pathways P_radical Growing Polymer Chain (P•) Monomer Vinyl Ester Monomer (M) P_radical->Monomer k_p P_radical_new P-M• P_radical2 Growing Polymer Chain (P•) TransferAgent Transfer Agent (XR) (Solvent, Monomer, Polymer, CTA) P_radical2->TransferAgent k_tr Terminated_Polymer Terminated Polymer (PX) New_Radical New Radical (R•) Monomer2 Monomer New_Radical->Monomer2 Initiates new chain TransferAgent->Terminated_Polymer TransferAgent->New_Radical

Caption: Mechanism of chain propagation versus chain transfer in vinyl ester polymerization.

TroubleshootingWorkflow Start Problem: Low Molecular Weight / High PDI CheckTemp Is reaction temperature too high? Start->CheckTemp CheckInitiator Is initiator concentration too high? CheckTemp->CheckInitiator No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckSolvent Is solvent a known chain transfer agent? CheckInitiator->CheckSolvent No LowerInitiator Action: Reduce Initiator Concentration CheckInitiator->LowerInitiator Yes CheckPurity Are reagents pure? CheckSolvent->CheckPurity No ChangeSolvent Action: Choose solvent with low C_s CheckSolvent->ChangeSolvent Yes ConsiderCRP Is precise control needed? CheckPurity->ConsiderCRP Yes Purify Action: Purify monomer and solvent CheckPurity->Purify No UseCRP Action: Employ RAFT or other CRP method ConsiderCRP->UseCRP Yes End Problem Resolved ConsiderCRP->End No LowerTemp->End LowerInitiator->End ChangeSolvent->End Purify->End UseCRP->End

Caption: Troubleshooting workflow for low molecular weight or high PDI in polymerization.

References

Technical Support Center: Optimizing High Conversion of Vinyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high conversion of vinyl pivalate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the polymerization of this compound to achieve high conversion?

A1: Emulsion polymerization is a frequently employed and effective method for achieving high conversion and high molecular weight poly(this compound) (PVPi).[1][2] This technique can be carried out using various initiation systems, including redox initiators.[3][4] Additionally, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used for the controlled polymerization of this compound, often in copolymerization with other vinyl esters like vinyl acetate.[5][6]

Q2: What type of initiators and emulsifiers are typically used in the emulsion polymerization of this compound?

A2: For emulsion polymerization of this compound, common water-soluble initiators include 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) and potassium persulfate (KPS).[1][2] Sodium dodecyl sulfate (SDS) is a frequently used emulsifier to stabilize the polymer particles during the reaction.[1][2]

Q3: My commercial this compound is not polymerizing. What is a likely cause?

A3: Commercial this compound is typically supplied with an inhibitor, such as hydroquinone (HQ), to prevent spontaneous polymerization during storage.[7][8][9] This inhibitor must be removed before use, as it will scavenge the radicals generated by the initiator, leading to an induction period or complete inhibition of the polymerization.[10] A common method for inhibitor removal is passing the monomer through a column of activated basic alumina.[10]

Q4: How can I synthesize this compound monomer with high yield?

A4: Transition metal-catalyzed transvinylation of vinyl acetate with pivalic acid is a common route for synthesizing this compound.[5] Optimization of this reaction would involve selecting an appropriate catalyst and optimizing reaction conditions such as temperature and reactant ratios to drive the equilibrium towards the product. Continuous removal of the acetic acid byproduct can also improve conversion rates.[11]

Troubleshooting Guide

Issue 1: Low or No Conversion in this compound Polymerization

Possible Causes and Solutions:

  • Presence of Inhibitor:

    • Symptom: The reaction shows a long induction period or fails to initiate altogether.

    • Solution: Remove the inhibitor from the this compound monomer by passing it through a column of activated basic alumina before use.[10]

  • Inactive or Insufficient Initiator:

    • Symptom: The polymerization starts but proceeds very slowly or stalls at low conversion.

    • Solution:

      • Use a fresh, properly stored initiator.

      • Ensure the initiator concentration is appropriate for the desired reaction kinetics.

      • For redox initiation systems, ensure both the oxidizing and reducing agents are active and added correctly.[3][4]

  • Presence of Oxygen:

    • Symptom: Inconsistent polymerization results and low molecular weight polymer.

    • Solution: Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. Oxygen can act as a radical scavenger and inhibit free-radical polymerization.[10]

  • Impurities in Monomer or Solvent:

    • Symptom: Low conversion and potential side reactions.

    • Solution: Use purified monomer and high-purity, anhydrous solvents. Impurities can act as chain transfer agents or inhibitors.

Issue 2: Poor Control Over Polymer Molecular Weight and Dispersity

Possible Causes and Solutions:

  • High Initiator Concentration:

    • Symptom: Low molecular weight polymer.

    • Solution: Decrease the initiator concentration. A higher concentration of initiator leads to the formation of more polymer chains, resulting in a lower average molecular weight.

  • Chain Transfer Reactions:

    • Symptom: Broad molecular weight distribution (high dispersity) and lower than expected molecular weight.

    • Solution:

      • Choose a solvent with a low chain transfer constant. For instance, ethyl acetate has been used as a solvent in this compound polymerization.[12]

      • Lower the reaction temperature, as chain transfer reactions often have a higher activation energy than propagation.

      • For better control, consider using a controlled radical polymerization technique like RAFT.[5]

Issue 3: Formation of Coagulum or Unstable Emulsion in Emulsion Polymerization

Possible Causes and Solutions:

  • Insufficient Emulsifier Concentration:

    • Symptom: The emulsion breaks during polymerization, leading to the formation of solid polymer chunks.

    • Solution: Increase the concentration of the emulsifier (e.g., SDS) to ensure adequate stabilization of the growing polymer particles.[1][2]

  • Incorrect Stirring Rate:

    • Symptom: Inefficient emulsification or shear-induced coagulation.

    • Solution: Optimize the stirring rate. It should be vigorous enough to maintain a stable emulsion but not so high as to cause mechanical instability.

Data Presentation

Table 1: Summary of Reaction Conditions for Emulsion Polymerization of this compound

ParameterConditionSource
Monomer This compound (VPi)[1]
Initiator 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH)[1]
Emulsifier Sodium Dodecyl Sulfate (SDS)[1]
Copolymerization With Vinyl Acetate (VAc)[3][13]
Redox Initiator System For low-temperature polymerization[3]
Reaction Temperature 12°C (for high molecular weight PVA precursor)[13]

Table 2: Kinetic Data for Radical Polymerization of this compound

ParameterValueTemperature RangeSource
Arrhenius Relation ln(kp/Lꞏmol⁻¹ꞏs⁻¹) = 15.73 - 2093(T/K)25 to 85 °C[12]
Activation Energy (Ea) ~16.0 to 18.9 kJ∙mol⁻¹25 to 85 °C[12]
Propagation Rate Coefficient (kp) at 50°C ~6750 L∙mol⁻¹∙s⁻¹-[12]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

  • Apparatus Setup: Prepare a chromatography column packed with activated basic alumina. The amount of alumina should be approximately 10-20g per 100mL of monomer.[10]

  • Elution: Carefully pour the commercial this compound onto the top of the alumina column.

  • Collection: Allow the monomer to pass through the column under gravity into a dry collection flask.

  • Storage: Use the purified, inhibitor-free monomer immediately for the best results.

Protocol 2: General Procedure for Emulsion Polymerization of this compound

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and a temperature controller.

  • Initial Charge: Charge the reactor with deionized water and the emulsifier (e.g., sodium dodecyl sulfate).[2]

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reactor to the desired polymerization temperature while maintaining a gentle nitrogen flow.

  • Monomer and Initiator Addition:

    • Prepare a solution of the initiator (e.g., potassium persulfate) in deionized water.[2]

    • Add the purified this compound monomer and the initiator solution to the reactor. This can be done as a single shot or fed over a period of time, depending on the desired kinetics and particle morphology.

  • Polymerization: Maintain the reaction at the set temperature under continuous stirring for the desired reaction time. Monitor the conversion by taking samples periodically.

  • Termination: Cool the reactor to room temperature to stop the polymerization.

  • Product Isolation: The resulting polymer latex can be used as is, or the polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis start Start inhibitor_removal Inhibitor Removal from this compound start->inhibitor_removal reagent_prep Prepare Reagents (Initiator, Emulsifier) inhibitor_removal->reagent_prep reactor_setup Reactor Setup & Purge with N2 reagent_prep->reactor_setup reaction Run Polymerization at Set Temperature reactor_setup->reaction monitoring Monitor Conversion reaction->monitoring monitoring->reaction Continue termination Cool to Terminate monitoring->termination High Conversion isolation Isolate Polymer termination->isolation analysis Analyze Product (Conversion, MW, etc.) isolation->analysis end End analysis->end

Caption: Experimental workflow for this compound polymerization.

troubleshooting_low_conversion start Low/No Conversion Observed check_inhibitor Was inhibitor removed from monomer? start->check_inhibitor check_initiator Is the initiator fresh and at the correct concentration? check_inhibitor->check_initiator Yes solution_inhibitor Action: Remove inhibitor using alumina column. check_inhibitor->solution_inhibitor No check_oxygen Was the system properly deoxygenated? check_initiator->check_oxygen Yes solution_initiator Action: Use fresh initiator and optimize concentration. check_initiator->solution_initiator No check_impurities Are monomer and solvents pure? check_oxygen->check_impurities Yes solution_oxygen Action: Improve degassing procedure (e.g., N2 sparging). check_oxygen->solution_oxygen No solution_impurities Action: Purify monomer and use high-purity solvents. check_impurities->solution_impurities No end Re-run Experiment check_impurities->end Yes solution_inhibitor->end solution_initiator->end solution_oxygen->end solution_impurities->end

Caption: Troubleshooting logic for low conversion of this compound.

References

Addressing poor emulsion stability in VPi polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the emulsion polymerization of vinylpyrrolidone copolymers (VPi), with a focus on achieving and maintaining good emulsion stability.

Troubleshooting Guides

Poor emulsion stability can manifest in various ways, including particle agglomeration, coagulum formation, and phase separation.[1][2] This guide provides a systematic approach to troubleshooting these issues.

Problem: Excessive Coagulum Formation

Coagulum, or the formation of non-colloidal solid polymer, is a common issue in emulsion polymerization.[3] It can range from small grains to large lumps and can deposit on reactor surfaces.[3][4]

Possible Cause Recommended Action
Inadequate Stabilization - Increase Surfactant Concentration: Insufficient surfactant can lead to incomplete coverage of polymer particles, causing them to aggregate.[5] Systematically increase the surfactant concentration in small increments. - Optimize Surfactant Type: Ensure the chosen surfactant is appropriate for the monomer system and process conditions. A combination of anionic and nonionic surfactants can sometimes improve stability.
High Monomer Concentration - Control Monomer Feed Rate: In a semi-batch process, a high local monomer concentration can cause particle swelling and instability. Reduce the monomer feed rate to allow for more controlled polymerization.[1]
Inappropriate Agitation Speed - Optimize Stirring Rate: Both insufficient and excessive agitation can lead to instability. Low agitation may not effectively disperse the monomer, while high shear can induce coagulation. Experiment with different agitation speeds to find the optimal range for your reactor geometry.
Incorrect Initiator Concentration - Adjust Initiator Level: Too high an initiator concentration can lead to the formation of a large number of small, unstable particles. Conversely, a very low concentration might result in a slow polymerization rate, increasing the time for potential destabilization.
Presence of Impurities - Purify Monomers and Water: Inhibitors in the monomer or impurities in the water can interfere with the polymerization process and affect particle stability.[1]
Incorrect pH or High Electrolyte Concentration - Buffer the System: The pH of the aqueous phase can influence the effectiveness of ionic surfactants. Use a suitable buffer to maintain a stable pH. - Minimize Electrolytes: High concentrations of electrolytes can compress the electrical double layer around the particles, reducing repulsive forces and leading to coagulation.[1]

Logical Flow for Troubleshooting Coagulation:

Coagulation_Troubleshooting start High Coagulum Observed check_surfactant Step 1: Evaluate Surfactant System start->check_surfactant check_monomer Step 2: Assess Monomer Concentration check_surfactant->check_monomer If problem persists solution Emulsion Stabilized check_surfactant->solution Issue Resolved check_agitation Step 3: Optimize Agitation check_monomer->check_agitation If problem persists check_monomer->solution Issue Resolved check_initiator Step 4: Review Initiator Concentration check_agitation->check_initiator If problem persists check_agitation->solution Issue Resolved check_purity Step 5: Verify Reagent Purity check_initiator->check_purity If problem persists check_initiator->solution Issue Resolved check_purity->solution Issue Resolved

Caption: A stepwise troubleshooting workflow for addressing high coagulum in VPi polymerization.

Frequently Asked Questions (FAQs)

Q1: How does surfactant concentration affect emulsion stability and particle size in VPi polymerization?

Surfactant concentration is a critical factor influencing both the stability of the emulsion and the final particle size of the polymer latex.

  • Stability: Surfactants adsorb onto the surface of the monomer droplets and polymer particles, providing a protective layer that prevents them from coalescing.[5] Insufficient surfactant concentration leads to incomplete surface coverage and, consequently, poor emulsion stability and coagulum formation. However, an excessively high concentration can lead to the formation of a large number of micelles, which can result in a broad particle size distribution or secondary nucleation.

  • Particle Size: Generally, increasing the surfactant concentration leads to a decrease in the final particle size. This is because a higher surfactant concentration results in the formation of a larger number of micelles, which are the primary sites for particle nucleation. With more nucleation sites, the available monomer is distributed among a larger number of particles, resulting in smaller final particle diameters.

Quantitative Impact of Surfactant Concentration on Particle Size (Representative Data)

The following table illustrates the typical relationship between surfactant (Poloxamer 407) concentration and the resulting particle size in a nano-lipid carrier system, which demonstrates a similar principle to VPi emulsion polymerization.

Surfactant Concentration (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)
11151.01
2980.85
3790.71

Data adapted from a study on nano lipid carriers, demonstrating the general principle of the effect of surfactant concentration on particle size.

Q2: What is the role of the initiator, and how does its concentration impact the polymerization?

The initiator is a source of free radicals that initiate the polymerization of monomers.[6] The concentration of the initiator directly affects the polymerization rate, the molecular weight of the polymer, and can also influence emulsion stability.

  • Polymerization Rate: A higher initiator concentration generally leads to a faster polymerization rate because more free radicals are generated to initiate polymer chains.[7][8]

  • Molecular Weight: Conversely, a higher initiator concentration typically results in a lower average molecular weight of the polymer. This is because a higher number of growing polymer chains are initiated, leading to shorter chains at full monomer conversion.[7][8]

  • Emulsion Stability: An excessively high initiator concentration can lead to the formation of a very large number of particles, which may not be adequately stabilized by the available surfactant, potentially causing coagulation.

Quantitative Impact of Initiator Concentration (Representative Data for PVP)

This table shows the effect of initiator concentration on the final weight average molecular weight (Mw) and intrinsic viscosity of polyvinylpyrrolidone (PVP).

Initiator Concentration (%)Final Weight Average Molecular Weight (Mw)Final Intrinsic Viscosity
1.5HigherHigher
2.5Lower (23% decrease)Lower (10% decrease)

Data adapted from a study on the free radical polymerization of polyvinylpyrrolidone.[7]

Q3: My emulsion looks stable initially but then separates over time. What could be the cause?

This phenomenon, known as phase separation, can be due to several factors related to long-term stability.[2]

  • Insufficient Steric or Electrostatic Stabilization: The surfactant may not be providing a robust enough barrier to prevent particle aggregation over time. Consider using a combination of surfactants or a polymeric stabilizer.

  • Ostwald Ripening: This is a process where smaller particles dissolve and redeposit onto larger particles, leading to a broadening of the particle size distribution and eventual instability. This is more common with monomers that have some water solubility.

  • Changes in Temperature or pH during Storage: Fluctuations in storage conditions can affect surfactant performance and particle stability.

Q4: How can I characterize the stability of my VPi emulsion?

Several experimental techniques can be used to quantify emulsion stability:

  • Particle Size and Polydispersity Index (PDI) Measurement: Techniques like Dynamic Light Scattering (DLS) can determine the average particle size and the breadth of the size distribution (PDI). A stable emulsion will have a consistent particle size and a low PDI over time.[9]

  • Zeta Potential Measurement: This technique measures the surface charge of the particles, which is an indicator of electrostatic stability.[9][10] Higher absolute zeta potential values (e.g., > |30| mV) generally indicate better stability.

  • Coagulum Content Determination: This involves filtering the latex through a sieve of a specific mesh size and quantifying the amount of solid material retained.[11]

  • Turbidity Measurement: Monitoring the change in turbidity of the emulsion over time can indicate instability, as particle aggregation will affect how the sample scatters light.[12]

Experimental Protocols

Protocol 1: Emulsion Polymerization of Poly(vinylpyrrolidone-co-styrene)

This protocol provides a general procedure for the semi-batch emulsion polymerization of a vinylpyrrolidone-styrene copolymer.

Materials:

  • N-Vinylpyrrolidone (NVP), inhibitor removed

  • Styrene (St), inhibitor removed

  • Anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Nonionic surfactant (e.g., Poloxamer)

  • Water-soluble initiator (e.g., Potassium Persulfate - KPS)

  • Buffer (e.g., Sodium Bicarbonate)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for monomer and initiator addition.

  • Initial Charge: To the reactor, add deionized water, buffer, and surfactants.

  • Deoxygenation: Heat the reactor contents to the desired reaction temperature (e.g., 70-80 °C) while purging with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Seed Formation (Optional but Recommended): Add a small portion (e.g., 5-10%) of the monomer mixture (NVP and Styrene) to the reactor.

  • Initiation: Dissolve the initiator in a small amount of deionized water and add it to the reactor to initiate the polymerization of the seed stage.

  • Monomer Feed: After the initial exotherm from the seed stage subsides, begin the continuous or semi-continuous addition of the remaining monomer mixture over a period of 2-4 hours.

  • Hold Period: After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Characterization: Collect a sample of the final latex for analysis of solid content, coagulum, particle size, and other properties.

Experimental Workflow for VPi Emulsion Polymerization:

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_post Post-Reaction reactor_setup Reactor Setup initial_charge Initial Charge (Water, Surfactants, Buffer) reactor_setup->initial_charge deoxygenation Deoxygenation (Heat & N2 Purge) initial_charge->deoxygenation seed_formation Seed Formation (Add initial monomer) deoxygenation->seed_formation initiation Initiation (Add initiator) seed_formation->initiation monomer_feed Monomer Feed (Continuous addition) initiation->monomer_feed hold_period Hold Period (Ensure high conversion) monomer_feed->hold_period cooling Cooling hold_period->cooling characterization Characterization cooling->characterization

Caption: A workflow diagram illustrating the key stages of a semi-batch VPi emulsion polymerization.

Protocol 2: Determination of Emulsion Stability

A. Coagulum Content Measurement

  • Weigh a clean, dry sieve of a specific mesh size (e.g., 100-200 mesh).

  • Weigh a known amount of the final latex.

  • Dilute the latex with a known volume of deionized water.

  • Pour the diluted latex through the pre-weighed sieve.

  • Rinse the reactor and the sieve with additional deionized water to ensure all coagulum is collected.

  • Dry the sieve with the collected coagulum in an oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.

  • Calculate the coagulum content as a percentage of the total polymer solids.

B. Particle Size and Zeta Potential Measurement

  • Sample Preparation: Dilute a small amount of the latex with deionized water or a suitable buffer to a concentration appropriate for the instrument (typically slightly opaque).[10]

  • Instrument Setup: Turn on the Dynamic Light Scattering (DLS) instrument and allow it to warm up for at least 30 minutes.[10]

  • Measurement:

    • For particle size, transfer the diluted sample to a disposable cuvette and place it in the instrument.[13] Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged.

    • For zeta potential, inject the diluted sample into the specific zeta potential cell, ensuring no air bubbles are present.[10] Place the cell in the instrument and perform the measurement.

  • Data Analysis: The software will provide the average particle size (z-average), polydispersity index (PDI), and the zeta potential.

Relationship between Formulation Variables and Emulsion Stability:

Emulsion_Stability_Factors cluster_input Formulation & Process Variables cluster_output Emulsion Properties surfactant Surfactant (Type & Concentration) stability Emulsion Stability (Coagulum, Phase Separation) surfactant->stability particle_size Particle Size & PDI surfactant->particle_size initiator Initiator (Type & Concentration) initiator->stability molecular_weight Molecular Weight initiator->molecular_weight monomer Monomer (Concentration & Feed Rate) monomer->stability agitation Agitation Speed agitation->stability temperature Temperature temperature->stability pH pH pH->stability stability->particle_size particle_size->molecular_weight

Caption: A diagram showing the relationships between key formulation and process variables and the resulting emulsion properties.

References

Technical Support Center: Polyvinyl Pivalate (PVPi) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of polyvinyl pivalate (PVPi) following synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying polythis compound after synthesis?

The most common and effective method for purifying PVPi is precipitation . This technique involves dissolving the crude polymer in a suitable solvent and then adding this solution to a larger volume of a "non-solvent" (also called an anti-solvent). The polymer is insoluble in the non-solvent and will therefore precipitate out of the solution as a solid, leaving impurities like residual monomers and initiators dissolved in the solvent/non-solvent mixture.

Q2: How do I remove unreacted this compound monomer from my polymer?

Repetitive precipitation is a highly effective method for removing unreacted this compound monomer.[1][2] The small monomer molecules are soluble in the non-solvent and are washed away during the filtration and washing steps. For high purity, performing the precipitation process two or three times is often recommended.[1][2]

Q3: How can I remove the polymerization initiator (e.g., AIBN, Benzoyl Peroxide)?

Residual radical initiators, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), and their byproducts can typically be removed effectively through fractional precipitation.[2] These small molecules remain in solution during the precipitation of the high molecular weight polymer chains and are removed during the washing phase.

Q4: What are suitable solvent and non-solvent systems for PVPi precipitation?

Choosing an appropriate solvent/non-solvent system is critical for successful purification. PVPi is a hydrophobic polymer. A good solvent will fully dissolve the polymer, while a good non-solvent will be miscible with the solvent but cause the polymer to precipitate cleanly.

Solvent (Dissolves PVPi)Non-Solvent (Precipitates PVPi)Notes
Tetrahydrofuran (THF)MethanolA commonly cited system for polyvinyl esters.[3]
AcetoneMethanol / Water mixtureAdjusting the water content can fine-tune the precipitation rate.
TolueneMethanol or EthanolGood for larger scale due to solvent properties.
ChloroformMethanolUse with appropriate safety precautions (fume hood).

Q5: Are there alternative purification methods to precipitation?

Yes, for removing very small impurities, dialysis is a potential alternative.[1] This method involves placing the polymer solution in a dialysis bag made of a semi-permeable membrane and suspending it in a large volume of a suitable solvent. Small molecules like monomers and initiator fragments can pass through the pores of the membrane, while the large polymer chains are retained inside. This process can be time-consuming but is effective for achieving high purity.[1]

Troubleshooting Guide

This section addresses common problems encountered during the purification of polythis compound.

Problem 1: The polymer "oils out" or forms a sticky mass instead of a solid precipitate.

This is a common issue in polymer precipitation, often occurring when the polymer precipitates too quickly or in a highly concentrated state, trapping solvent and impurities.

Probable CauseSuggested Solution
Non-solvent added too quickly.Add the polymer solution dropwise to the non-solvent while stirring vigorously. This ensures rapid dispersion and prevents localized high concentrations of polymer.[4]
Non-solvent temperature is too high.Cool the non-solvent in an ice bath before and during the addition of the polymer solution. Lower temperatures can often lead to a finer, more powdery precipitate.
Poor non-solvent choice.The non-solvent may be too "strong," causing immediate, gummy precipitation. Try using a mixture of a non-solvent and a solvent (e.g., a methanol/THF mixture instead of pure methanol) to slow down the precipitation process.[4]
Polymer solution is too concentrated.Dilute the initial polymer solution with more solvent before adding it to the non-solvent.[4]
Problem 2: NMR or GC analysis shows significant residual monomer after purification.

This indicates that the initial purification was incomplete.

Probable CauseSuggested Solution
Insufficient washing.Ensure the filtered polymer is thoroughly washed with fresh, cold non-solvent to remove any remaining dissolved monomer.
Trapping of impurities.If the polymer precipitated as a gummy solid, it likely trapped the monomer. The polymer must be redissolved and re-precipitated, focusing on techniques to obtain a fine powder (see Problem 1).
Single precipitation is not enough.For high purity applications, a single precipitation may be insufficient. Repeat the entire process: dissolve the semi-purified polymer in a good solvent and precipitate it again in a fresh batch of non-solvent. Two to three repetitions are typical for high purity.[4]
Problem 3: Low yield of recovered polymer.

Losing a significant amount of product during purification can be frustrating but is often preventable.

Probable CauseSuggested Solution
Incomplete precipitation.Ensure a sufficient volume of non-solvent is used (typically 5-10 times the volume of the polymer solution). After adding the polymer solution, allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure all high molecular weight chains have precipitated.
Loss during filtration/transfer.Use a filtration method appropriate for your polymer's form (e.g., Büchner funnel for powders). Scrape the precipitation vessel carefully to transfer all the solid. Wash the vessel with a small amount of non-solvent to collect any remaining particles.
Low molecular weight polymer chains.Very low molecular weight polymer chains or oligomers may remain soluble in the non-solvent.[5] This is a fundamental aspect of fractional precipitation and may be unavoidable.

Experimental Protocols

Key Experiment: Purification of Polythis compound by Precipitation

This protocol describes a standard laboratory procedure for purifying PVPi using a solvent/non-solvent system.

Materials:

  • Crude Polythis compound (PVPi)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Non-Solvent (e.g., Methanol)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, but recommended)

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Spatula and watch glass

  • Drying oven (vacuum or standard)

Methodology:

  • Dissolution: Weigh the crude PVPi and place it in a clean, dry beaker. Add a suitable solvent (e.g., THF) to dissolve the polymer completely. A typical concentration is 5-10% w/v (e.g., 5-10 g of polymer in 100 mL of solvent). Use a magnetic stirrer to aid dissolution. This may take some time depending on the polymer's molecular weight.

  • Preparation for Precipitation: In a separate, larger beaker, place a volume of cold non-solvent (e.g., methanol) that is approximately 5 to 10 times the volume of the polymer solution. Place this beaker on a magnetic stirrer and begin stirring vigorously.

  • Precipitation: Slowly add the polymer solution to the stirring non-solvent. For best results, add the solution dropwise using a dropping funnel. A white, solid precipitate of PVPi should form immediately.[3]

  • Digestion: Continue stirring the mixture for 30-60 minutes after all the polymer solution has been added. This helps to ensure complete precipitation and to wash the polymer particles.

  • Filtration: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of non-solvent. Pour the polymer slurry into the funnel and apply vacuum to collect the solid polymer.

  • Washing: While the polymer is still in the funnel, wash it several times with small portions of fresh, cold non-solvent to rinse away any remaining impurities.

  • Drying: Carefully transfer the filtered polymer cake to a pre-weighed watch glass. Dry the polymer to a constant weight. For best results, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove all residual solvent and non-solvent.[3]

  • Purity Check: Analyze the final product for residual monomer and solvent using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC). If impurities are still present, repeat the procedure.

Visualizations

The following diagrams illustrate the purification workflow and troubleshooting logic.

Purification_Workflow cluster_start Start: Crude Polymer cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_separation Step 3: Separation & Washing cluster_drying Step 4: Drying cluster_analysis Step 5: Quality Control cluster_end Finish: Pure Polymer start Crude PVPi in Reaction Mixture dissolve Dissolve in Good Solvent (e.g., THF) start->dissolve precipitate Add dropwise to vigorously stirred Non-Solvent (e.g., Methanol) dissolve->precipitate filter_wash Filter and Wash Precipitate with fresh Non-Solvent precipitate->filter_wash dry Dry under Vacuum to constant weight filter_wash->dry analyze Analyze Purity (NMR, GC, etc.) dry->analyze analyze->dissolve Impurities Present (Repeat Purification) end Pure, Dry PVPi analyze->end Purity OK

Caption: Experimental Workflow for PVPi Purification.

Troubleshooting_Logic start Start Precipitation check_precipitate Observe Precipitate Formation start->check_precipitate oiled_out Problem: Polymer 'oils out' or forms a sticky mass check_precipitate->oiled_out Sticky/Oily solid_precipitate Result: Solid, filterable precipitate forms check_precipitate->solid_precipitate Solid Powder/Flakes cause_oiling Probable Causes oiled_out->cause_oiling solution_oiling1 Solution: Add polymer solution slower to vigorously stirred non-solvent cause_oiling->solution_oiling1 Too Fast Addition/ Poor Mixing solution_oiling2 Solution: Cool non-solvent in an ice bath cause_oiling->solution_oiling2 High Temperature solution_oiling3 Solution: Use a weaker non-solvent system cause_oiling->solution_oiling3 Non-solvent too strong analyze_purity Analyze Purity (NMR/GC) after drying solid_precipitate->analyze_purity pure_polymer Success: Pure Polymer Obtained analyze_purity->pure_polymer Purity is acceptable impurities_remain Problem: Residual monomer/initiator detected analyze_purity->impurities_remain Purity is not acceptable solution_impurities Solution: Repeat dissolution and precipitation cycle (2-3 times) impurities_remain->solution_impurities solution_impurities->start Re-process

Caption: Troubleshooting Logic for PVPi Precipitation.

References

Technical Support Center: Managing Exotherms in Bulk Polymerization of Vinyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the bulk polymerization of vinyl pivalate. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage the exothermic nature of this reaction and prevent thermal runaway.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Potential Cause Recommended Action
High Initiator Concentration Reduce the initiator concentration. The rate of polymerization and heat generation is directly proportional to the initiator concentration.[1]
High Initial Reaction Temperature Lower the initial reaction temperature. A higher starting temperature can accelerate the reaction to an uncontrollable rate.[1]
"Trommsdorff" or Gel Effect At high conversions, increased viscosity hinders termination reactions, leading to a rapid increase in polymerization rate and heat generation.[2] Consider stopping the reaction at a lower conversion or implementing more efficient heat removal methods as viscosity increases.
Inadequate Heat Removal Ensure the reactor is appropriately sized for the reaction volume to allow for efficient heat dissipation. For larger scale reactions, consider external cooling baths or internal cooling coils. For lab-scale, ensure the reaction vessel has good thermal contact with a cooling bath.
Monomer Accumulation (in semi-batch processes) If operating in a semi-batch mode, ensure the monomer feed rate does not exceed the rate of polymerization to prevent accumulation of unreacted monomer, which can lead to a sudden, violent reaction.[2]

Issue: Slower than Expected or No Reaction Initiation

Potential Cause Recommended Action
Low Initiator Concentration Increase the initiator concentration incrementally.
Low Reaction Temperature Increase the reaction temperature. Polymerization of vinyl esters is temperature-dependent.[1]
Presence of Inhibitors Ensure the this compound monomer has been purified to remove any storage inhibitors, which are designed to prevent spontaneous polymerization.
Presence of Oxygen Oxygen can inhibit free-radical polymerization. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exotherms in this compound bulk polymerization?

A1: The primary cause of the exotherm is the conversion of a carbon-carbon double bond in the this compound monomer to two carbon-carbon single bonds in the polymer chain. This process is thermodynamically favorable and releases a significant amount of energy as heat, known as the heat of polymerization.[3]

Q2: How does the "gel effect" contribute to thermal runaway?

A2: The gel effect, also known as the Trommsdorff effect, occurs at higher monomer conversion levels. As the polymer is formed, the viscosity of the reaction medium increases significantly. This high viscosity restricts the mobility of the growing polymer chains, making it difficult for them to combine and terminate. However, the smaller monomer molecules can still diffuse to the active polymer chains, continuing the propagation and heat generation. This imbalance between propagation and termination leads to an auto-acceleration of the reaction rate and a rapid increase in temperature.[2]

Q3: What are the typical kinetic parameters for the bulk polymerization of this compound?

A3: The propagation rate coefficient (kp) for the bulk homopolymerization of this compound can be described by the Arrhenius relation. While specific values can vary with experimental conditions, a representative equation is:

ln(kp/Lꞏmol-1ꞏs-1) = 15.73 - 2093(T/K)[4]

This indicates that the rate of propagation, and therefore heat generation, increases with temperature.

Q4: Can I use data from vinyl acetate polymerization as a reference for this compound?

A4: Yes, to some extent. Vinyl acetate is structurally similar to this compound, and they exhibit similar polymerization behaviors, including the gel effect.[5] However, the bulkier pivalate group can influence the steric hindrance and reactivity of the monomer and the resulting polymer, so direct extrapolation of all parameters should be done with caution.[6]

Quantitative Data

Table 1: Arrhenius Parameters for Bulk Polymerization of this compound [4]

ParameterValue
Activation Energy (Ea)16.0 to 18.9 kJ∙mol-1
Arrhenius Relationln(kp/Lꞏmol-1ꞏs-1) = 15.73 - 2093(T/K)

Table 2: Heat of Polymerization for Structurally Similar Vinyl Monomers

Note: A specific value for this compound was not found in the surveyed literature. The values below are for comparison.

MonomerHeat of Polymerization (-ΔHp) (kcal/mol)
Vinyl Acetate21.3
Methyl Methacrylate13.0
Styrene16.4

Experimental Protocols

Key Experiment: Monitoring and Controlling Exotherm during Bulk Polymerization

This protocol provides a general framework for conducting a controlled bulk polymerization of this compound on a laboratory scale.

Materials:

  • This compound (inhibitor removed)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar

  • Condenser

  • Inert gas source (Nitrogen or Argon)

  • Temperature probe (thermocouple)

  • Heating/cooling bath with temperature control

  • Solvent for quenching (e.g., cold methanol)

Procedure:

  • Monomer Purification: Pass this compound through a column of activated alumina to remove the inhibitor.

  • Reactor Setup: Assemble the reaction vessel with the magnetic stir bar, condenser, and temperature probe. Ensure the setup is secure and allows for efficient stirring and temperature monitoring.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Monomer and Initiator Addition: Add the purified this compound to the reaction vessel. Dissolve the desired amount of initiator (e.g., AIBN) in the monomer with stirring.

  • Initial Temperature Control: Place the reaction vessel in the heating/cooling bath set to the desired initial reaction temperature (e.g., 60 °C).

  • Monitoring the Reaction: Continuously monitor the internal temperature of the reaction. An exotherm will be observed as a rise in temperature above the set bath temperature.

  • Exotherm Management:

    • Passive Control: For small-scale reactions, the surface area to volume ratio may be sufficient to dissipate the heat into the surrounding bath.

    • Active Control: If the temperature rises rapidly, actively cool the reaction by lowering the temperature of the external bath. Be prepared to use an ice bath for rapid cooling in case of a potential runaway.

  • Viscosity Monitoring: Observe the viscosity of the reaction mixture. A significant increase in viscosity is an indicator of the onset of the gel effect.

  • Reaction Quenching: Once the desired conversion is reached, or if the exotherm becomes difficult to control, quench the reaction by rapidly cooling the vessel in an ice bath and adding a cold solvent that is a non-solvent for the polymer, such as methanol, to precipitate the polymer.

  • Polymer Isolation and Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer under vacuum.

Visualizations

Exotherm_Management_Workflow Exotherm Management in Bulk Polymerization cluster_prep Preparation cluster_reaction Reaction & Control cluster_post Post-Reaction PurifyMonomer Purify Monomer (Remove Inhibitor) SetupReactor Setup Reactor under Inert Atmosphere PurifyMonomer->SetupReactor AddReactants Add Monomer & Initiator SetupReactor->AddReactants InitiatePolymerization Initiate Polymerization (Heating) AddReactants->InitiatePolymerization MonitorTemp Continuously Monitor Internal Temperature InitiatePolymerization->MonitorTemp ExothermDetected Exotherm Detected? MonitorTemp->ExothermDetected ExothermDetected->MonitorTemp No ControlCooling Apply Cooling (Reduce Bath Temp) ExothermDetected->ControlCooling Yes RunawayRisk Runaway Risk? ControlCooling->RunawayRisk QuenchReaction Quench Reaction (Rapid Cooling & Inhibitor) RunawayRisk->QuenchReaction Yes ContinueReaction Continue Reaction RunawayRisk->ContinueReaction No IsolatePolymer Isolate & Purify Polymer QuenchReaction->IsolatePolymer ContinueReaction->MonitorTemp ContinueReaction->IsolatePolymer Desired Conversion Reached

Caption: Workflow for managing exotherms during bulk polymerization.

References

Validation & Comparative

A Comparative Guide to the Polymerization Kinetics of Vinyl Pivalate and Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization kinetics of vinyl pivalate (VPi) and vinyl acetate (VAc), two important monomers in the synthesis of specialty polymers. Understanding the kinetic differences between these monomers is crucial for designing polymerization processes and tailoring polymer properties for specific applications, including those in the pharmaceutical and biomedical fields. This document summarizes key kinetic data, presents detailed experimental protocols, and visualizes the fundamental differences in their polymerization behavior.

Executive Summary

This compound and vinyl acetate are structurally similar vinyl esters, but the bulky tert-butyl group in this compound introduces significant steric hindrance that profoundly influences its polymerization kinetics compared to the less hindered methyl group of vinyl acetate. While both monomers readily undergo free-radical polymerization, this compound exhibits a higher propagation rate coefficient (kp) and a similar activation energy for propagation. This suggests that while the steric bulk does not significantly increase the energy barrier for radical addition, it accelerates the rate at which the monomer adds to the growing polymer chain. This guide delves into the quantitative differences and provides the necessary experimental context for researchers working with these monomers.

Data Presentation: Kinetic Parameters

The following tables summarize the key kinetic parameters for the free-radical polymerization of this compound and vinyl acetate. The data is primarily derived from pulsed-laser polymerization (PLP) studies, which provide accurate measurements of the propagation rate coefficient (kp).

Table 1: Comparison of Propagation Rate Coefficients (kp) and Arrhenius Parameters

MonomerTemperature (°C)kp (L·mol-1·s-1)Activation Energy (Ea) (kJ·mol-1)Frequency Factor (A) (L·mol-1·s-1)
This compound (VPi) 25~450017.4 ± 0.78.8 x 106
50~9531
85~12000
Vinyl Acetate (VAc) 25~290020.41.35 x 107
50~6400
70~10000

Data for VPi and VAc are primarily sourced from pulsed-laser polymerization (PLP) studies. VPi data is from Monyatsi et al., while VAc data is from IUPAC benchmark values.[1][2][3][4]

Table 2: Termination Rate Coefficients (kt) - A Qualitative Comparison

Direct comparative studies of the termination rate coefficient (kt) for this compound and vinyl acetate under identical conditions are limited in the literature. However, some general observations can be made.

MonomerGeneral Observations on Termination Kinetics
This compound (VPi) Due to the steric hindrance of the bulky pivalate group, segmental diffusion of the growing polymer radical is expected to be slower compared to polyvinyl acetate. This may lead to a lower termination rate coefficient, particularly at higher conversions.
Vinyl Acetate (VAc) The termination kinetics of vinyl acetate have been extensively studied. Termination is generally diffusion-controlled.[5] Chain transfer reactions to the monomer and polymer are also significant side reactions that can affect the overall kinetics and polymer architecture.[6]

Table 3: Monomer Reactivity Ratios

Experimental Protocols

The following are generalized protocols for the free-radical polymerization of this compound and vinyl acetate. These can be adapted for specific research needs.

Protocol 1: Bulk Free-Radical Polymerization of this compound

This protocol describes a typical procedure for the bulk polymerization of this compound initiated by a thermal initiator.

Materials:

  • This compound (VPi), inhibitor removed by passing through a column of basic alumina.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Schlenk flask or reaction tube with a magnetic stir bar.

  • Vacuum line and inert gas (nitrogen or argon) supply.

  • Thermostatically controlled oil bath.

  • Methanol (for precipitation).

Procedure:

  • Place a magnetic stir bar in the Schlenk flask and flame-dry under vacuum.

  • Allow the flask to cool to room temperature under an inert atmosphere.

  • Add the desired amount of AIBN initiator to the flask.

  • Transfer the purified this compound monomer to the flask via a syringe or cannula under a positive pressure of inert gas.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with inert gas and place it in the preheated oil bath at the desired polymerization temperature (e.g., 60 °C).

  • Stir the reaction mixture for the desired polymerization time. The viscosity will increase as the polymerization proceeds.

  • To terminate the reaction, cool the flask in an ice bath and expose the contents to air.

  • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.

Protocol 2: Solution Free-Radical Polymerization of Vinyl Acetate

This protocol outlines the solution polymerization of vinyl acetate, which is often preferred to control the reaction exotherm and polymer molecular weight.[8]

Materials:

  • Vinyl acetate (VAc), inhibitor removed.

  • Benzoyl peroxide (BPO) or AIBN as initiator.

  • Solvent (e.g., benzene, toluene, or ethyl acetate), deoxygenated.

  • Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Methanol or hexane for precipitation.

Procedure:

  • Assemble the reaction apparatus and purge with nitrogen for at least 30 minutes.

  • Add the deoxygenated solvent to the flask and heat to the desired reaction temperature (e.g., 70 °C).

  • In a separate flask, prepare a solution of the initiator in a portion of the solvent.

  • Add the purified vinyl acetate monomer and the initiator solution to the reaction flask.

  • Maintain the reaction at the set temperature under a constant nitrogen purge with continuous stirring.

  • Monitor the polymerization progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polyvinyl acetate by pouring the polymer solution into a stirred excess of a non-solvent like methanol or hexane.

  • Filter the polymer and wash it with fresh non-solvent.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the structural differences between this compound and vinyl acetate and provide a conceptual representation of their polymerization kinetics.

monomer_structures cluster_VAc Vinyl Acetate (VAc) cluster_VPi This compound (VPi) VAc H₂C=CH-O-C(=O)-CH₃ VPi H₂C=CH-O-C(=O)-C(CH₃)₃

Figure 1. Chemical structures of Vinyl Acetate and this compound.

polymerization_kinetics cluster_comparison Kinetic Comparison cluster_propagation Propagation (kp) cluster_termination Termination (kt) VAc Vinyl Acetate (Less Steric Hindrance) kp_VAc Lower kp VAc->kp_VAc Slower Addition kt_VAc Diffusion Controlled VAc->kt_VAc VPi This compound (High Steric Hindrance) kp_VPi Higher kp VPi->kp_VPi Faster Addition kt_VPi Potentially Slower (Steric Effects) VPi->kt_VPi

Figure 2. Conceptual overview of kinetic differences.

Discussion

The kinetic data and experimental protocols provided in this guide highlight the key differences in the polymerization behavior of this compound and vinyl acetate. The approximately 50% higher propagation rate coefficient of this compound compared to vinyl acetate at similar temperatures is a significant finding.[2] This can be attributed to the electron-donating inductive effect of the tert-butyl group, which increases the electron density of the vinyl double bond, making it more susceptible to radical attack. While steric hindrance from the bulky pivalate group might be expected to slow down the reaction, it appears that its electronic effect on the monomer's reactivity is the dominant factor in the propagation step.

The steric bulk of the pivalate group is more likely to manifest in the termination step. The reduced mobility of the growing polythis compound radical chain ends could lead to a decrease in the termination rate coefficient, especially as viscosity increases at higher monomer conversions. This could potentially lead to autoacceleration (the gel effect) at lower conversions than observed for vinyl acetate polymerization. However, further studies are needed to provide a direct quantitative comparison of the termination kinetics.

From a practical standpoint, the faster propagation of this compound allows for more rapid polymer synthesis. The resulting polythis compound also possesses distinct physical properties, such as a higher glass transition temperature, due to the rigid tert-butyl groups restricting chain mobility. These properties make it a valuable monomer for applications requiring enhanced thermal stability and rigidity.

References

A Researcher's Guide to Polyvinyl Pivalate Tacticity Analysis via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of polymers is paramount to controlling their physical and chemical properties. In the case of polyvinyl pivalate (PVPi), a polymer valued for its applications in coatings, adhesives, and biomedical devices, tacticity—the stereochemical arrangement of its bulky pivalate side chains—plays a crucial role in determining its crystallinity, solubility, and mechanical performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for elucidating the tacticity of PVPi.

This guide provides a comprehensive comparison of NMR spectroscopic methods for the analysis of polythis compound tacticity, supported by experimental data and detailed protocols.

Principles of Polythis compound Tacticity

The stereochemical arrangement of the pivalate groups along the polymer backbone can be classified into three main types:

  • Isotactic: All pivalate groups are located on the same side of the polymer chain.

  • Syndiotactic: The pivalate groups alternate regularly on opposite sides of the polymer chain.

  • Atactic: The pivalate groups are randomly arranged along the polymer chain.

Each of these arrangements gives rise to distinct signals in the NMR spectrum, allowing for their quantitative determination.

Quantitative Analysis of PVPi Tacticity by NMR

Both ¹H and ¹³C NMR spectroscopy can be employed for the analysis of PVPi tacticity. The chemical shifts of the methine (-CH-) and methylene (-CH₂-) protons and carbons in the polymer backbone are particularly sensitive to the local stereochemical environment.

While direct NMR data for polythis compound is scarce in publicly available literature, valuable insights can be gained from its derivative, polyvinyl alcohol (PVA), which is often prepared by the saponification of PVPi. The tacticity of the parent PVPi directly dictates the tacticity of the resulting PVA. Analysis of the hydroxyl (-OH) proton resonances in the ¹H NMR spectrum of PVA provides a reliable method for determining the triad tacticity (the stereochemistry of three adjacent monomer units).

Table 1: ¹H NMR Chemical Shifts for the Hydroxyl Protons of Polyvinyl Alcohol (derived from PVPi) for Tacticity Determination

Triad TacticityConfigurationTypical Chemical Shift (ppm) in DMSO-d₆
Isotactic (mm)---~4.25
Heterotactic (mr)---~4.51
Syndiotactic (rr)---~4.68

Note: The exact chemical shifts may vary depending on the solvent, temperature, and instrument.

The relative amounts of each triad can be calculated from the integration of their corresponding peaks in the ¹H NMR spectrum.

Table 2: Comparison of NMR and Other Analytical Techniques for Polymer Tacticity

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the chemical environment of protons.High resolution, quantitative, provides information on diad and triad sequences.Can have overlapping signals, especially for complex polymers.
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Wider chemical shift range leading to better resolution of tacticity effects (pentads can often be resolved).Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
X-ray Diffraction (XRD) Measures the crystalline structure of the polymer.Provides information on the overall crystallinity.Indirect measure of tacticity, not suitable for amorphous polymers.
Infrared (IR) Spectroscopy Measures the vibrational modes of chemical bonds.Can sometimes distinguish between different tactic forms based on characteristic absorption bands.Often not as quantitative or resolute as NMR.

Experimental Protocol for NMR Analysis of PVPi Tacticity

This protocol outlines the steps for preparing a polythis compound sample and acquiring ¹H NMR data for tacticity analysis.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of the polythis compound sample and dissolve it in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific PVPi sample.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the polymer solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Concentration: The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time. A concentration of 1-5% (w/v) is typically adequate.

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

2. NMR Data Acquisition

  • Instrument: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 5 times the longest T₁ of the protons of interest should be used to ensure full relaxation and accurate integration. For polymers, a delay of 5-10 seconds is often sufficient.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, 16 to 64 scans are adequate.

    • Temperature: Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Carefully phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the signals corresponding to the methine protons of the different tactic sequences. If analyzing the derived PVA, integrate the hydroxyl proton signals.

  • Calculation of Tacticity: Calculate the relative percentages of isotactic, syndiotactic, and atactic triads from the integrated areas.

Workflow for PVPi Tacticity Analysis

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result dissolve Dissolve PVPi in Deuterated Solvent filter Filter Solution into NMR Tube dissolve->filter acquire Acquire 1H NMR Spectrum filter->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Tacticity- Sensitive Peaks process->integrate calculate Calculate Tacticity Ratios integrate->calculate result Tacticity (%iso, %syndio, %atactic) calculate->result

Caption: Experimental workflow for determining polythis compound tacticity by NMR spectroscopy.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the characterization of polythis compound tacticity. By carefully preparing the sample and optimizing the acquisition parameters, researchers can obtain high-quality data that allows for the accurate quantification of isotactic, syndiotactic, and atactic sequences. This information is critical for establishing structure-property relationships and for the rational design of PVPi-based materials with tailored performance characteristics for advanced applications in research and drug development.

A Comparative Guide to the Thermal Analysis of Polyvinyl Pivalate (PVPi) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Thermal Properties Utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This guide provides a comprehensive overview of the thermal analysis of polyvinyl pivalate (PVPi) copolymers, focusing on differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These techniques are crucial for characterizing the thermal stability and phase behavior of polymeric materials, which is essential for their application in research, drug development, and materials science.

Initial literature searches did not yield specific quantitative DSC and TGA data for a range of polythis compound copolymers. The following guide is based on established principles of polymer thermal analysis and provides a framework for comparison. The data presented in the tables are hypothetical and serve as illustrative examples.

Introduction to Thermal Analysis of PVPi Copolymers

Polythis compound (PVPi) is a polymer known for its stability, and its copolymers are of interest for various applications where controlled thermal properties are required. Thermal analysis techniques such as DSC and TGA are indispensable for understanding the structure-property relationships in these copolymers.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of a material and to determine its degradation profile.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reproducible and comparable thermal analysis data.

2.1. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

  • Thermal Program:

    • The sample is heated from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (purge gas flow rate of 50 mL/min). This first heating scan is used to erase the thermal history of the sample.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature.

    • A second heating scan is performed at the same heating rate as the first scan. The data from this second scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is taken as the peak temperature of the melting endotherm.

2.2. Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the polymer sample (typically 10-20 mg) is placed in a ceramic or platinum pan.

  • Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50-100 mL/min).

  • Data Analysis: The onset temperature of decomposition (Td) is determined from the TGA curve, often as the temperature at which 5% weight loss occurs. The temperatures at which maximum rates of decomposition occur are determined from the peaks of the derivative thermogravimetric (DTG) curve. The residual mass at the end of the experiment is also recorded.

Comparative Thermal Properties of PVPi Copolymers

The thermal properties of PVPi copolymers are expected to vary depending on the type and content of the comonomer. The following tables present hypothetical data to illustrate how these properties can be compared.

Table 1: DSC Data for Hypothetical Polythis compound Copolymers

Copolymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PVPi Homopolymer95210
PVPi-co-Poly(vinyl acetate) (90:10)88195
PVPi-co-Poly(vinyl acetate) (70:30)75170
PVPi-co-Poly(methyl methacrylate) (90:10)102205
PVPi-co-Poly(methyl methacrylate) (70:30)115198
PVPi-co-Poly(butyl acrylate) (90:10)80185
PVPi-co-Poly(butyl acrylate) (70:30)60160

Table 2: TGA Data for Hypothetical Polythis compound Copolymers (under Nitrogen Atmosphere)

Copolymer CompositionOnset Decomposition Temp. (Td) at 5% Weight Loss (°C)Temp. at Max. Decomposition Rate (°C)Residual Mass at 600°C (%)
PVPi Homopolymer35038015
PVPi-co-Poly(vinyl acetate) (90:10)340370, 42012
PVPi-co-Poly(vinyl acetate) (70:30)325360, 4158
PVPi-co-Poly(methyl methacrylate) (90:10)355385, 43018
PVPi-co-Poly(methyl methacrylate) (70:30)360390, 43522
PVPi-co-Poly(butyl acrylate) (90:10)330365, 41010
PVPi-co-Poly(butyl acrylate) (70:30)315355, 4055

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of polythis compound copolymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Output Prep Polythis compound Copolymer Synthesis Weigh Weigh Sample (5-10 mg for DSC, 10-20 mg for TGA) Prep->Weigh Seal Seal in Pan (Al for DSC, Pt/Ceramic for TGA) Weigh->Seal DSC DSC Analysis (Heating/Cooling/Heating Cycle) Seal->DSC TGA TGA Analysis (Heating Ramp) Seal->TGA DSC_Data Determine Tg, Tm DSC->DSC_Data TGA_Data Determine Td, DTG peaks, Residual Mass TGA->TGA_Data Compare Compare Thermal Properties of Different Copolymers DSC_Data->Compare TGA_Data->Compare Guide Publish Comparison Guide Compare->Guide

A Comparative Guide to Block and Statistical Copolymers of Poly(N-vinylpyrrolidone) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and performance characteristics of block and statistical copolymers of Poly(N-vinylpyrrolidone) (PVPi). The information presented is intended to assist researchers and professionals in the selection and application of these versatile polymers for drug delivery systems.

Introduction: Architectural Differences and Their Implications

Poly(N-vinylpyrrolidone) is a biocompatible and water-soluble polymer widely utilized in the pharmaceutical industry. When copolymerized with hydrophobic monomers, the resulting amphiphilic structures can self-assemble into nanoparticles, such as micelles, which are effective carriers for poorly soluble drugs.[1][2] The architectural arrangement of the hydrophilic PVPi and the hydrophobic co-monomer—either in distinct blocks (block copolymers) or randomly distributed (statistical copolymers)—profoundly influences their properties and performance in drug delivery applications.[3][4]

Block copolymers are composed of two or more distinct polymer chains linked together, allowing for the formation of well-defined core-shell nanostructures in aqueous media.[5] This microphase separation is crucial for encapsulating hydrophobic drugs within the core while the hydrophilic PVPi shell provides stability and biocompatibility.[6][7] In contrast, statistical copolymers have a random arrangement of monomer units along the polymer chain, which can lead to different self-assembly behaviors and physicochemical properties compared to their block counterparts.[8][9]

Comparative Data on Physicochemical Properties

The following tables summarize key quantitative data comparing the thermal properties and aqueous solution behavior of PVPi-based block and statistical copolymers.

Table 1: Thermal Properties
Copolymer TypeCo-monomerComposition (molar ratio)Glass Transition Temperature (Tg) (°C)Thermal DecompositionKey Findings
Block Poly(benzyl methacrylate) (PBzMA)PNVP-b-PBzMA (high PNVP content)Two Tgs observed, indicating microphase separation.[3]Influenced by both components.[3]The presence of two distinct Tgs confirms the blocky nature and phase separation.[3]
Block Poly(benzyl methacrylate) (PBzMA)PNVP-b-PBzMA (high PBzMA content)A single Tg, higher than that of PBzMA homopolymer, was observed.[3]Influenced by both components.[3]A short PNVP block may not lead to a second distinct transition.[3]
Statistical Poly(benzyl methacrylate) (PBzMA)PNVP-stat-PBzMAA single Tg was observed.[3]The thermal stability was examined.[3]The random distribution of monomers leads to a single thermal transition.
Block Poly(n-hexyl methacrylate) (PHMA)PNVP-b-PHMATwo thermal transitions were observed, indicating microphase separation with some partial mixing.[4]Determined by both components.[4]Microphase separation is a characteristic feature.[4]
Statistical Poly(isobornyl methacrylate) (PIBMA)PNVP-co-PIBMAA single Tg was observed.[10]Showed a multistep complex thermal degradation mechanism.[10]The similarity in the Tg values of the respective homopolymers results in a single Tg for the copolymer.[10]
Table 2: Aqueous Solution Behavior and Drug Encapsulation
Copolymer TypeCo-monomerSelf-Assembly in Aqueous SolutionMicelle CharacteristicsDrug EncapsulationKey Findings
Block Poly(benzyl methacrylate) (PBzMA)Forms supramolecular micellar structures.[3]Efficient encapsulation of hydrophobic compounds.Curcumin was efficiently encapsulated within the micellar core.[3]Block architecture is essential for forming stable micelles for drug delivery.[3]
Statistical Poly(benzyl methacrylate) (PBzMA)Not soluble; stable micellar solutions were not obtained.[3]--Low PNVP content and random distribution hinder micelle formation in water.[3]
Block Poly(n-hexyl methacrylate) (PHMA)Forms high-aggregation-number, spherical, and compact micelles.[4]-Efficiently encapsulated the hydrophobic compound curcumin.[4]The hydrophobic block forms the core for drug loading.[4]
Block Poly(stearyl methacrylate) (PSMA)Forms stable, compact, and spherical micelles with very high degrees of association.[4]-Efficiently encapsulated curcumin.[4]The nature of the hydrophobic block influences the micellar properties.[4]

Experimental Protocols

Detailed methodologies for the key characterization techniques are described below.

Synthesis of Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing both block and statistical copolymers with controlled molecular weights and low dispersity.[3][4]

  • Statistical Copolymers: The synthesis is typically carried out in bulk or solution at a specific temperature (e.g., 60 °C) using a radical initiator like azobisisobutyronitrile (AIBN) and a suitable chain transfer agent (CTA).[3][10] The monomers are mixed in the desired molar ratio from the beginning of the polymerization.

  • Block Copolymers: The synthesis involves the sequential addition of monomers.[3][4] First, one monomer (e.g., N-vinylpyrrolidone) is polymerized to form a macro-CTA. Subsequently, the second monomer is added to the reaction mixture to grow the second block from the end of the first block.[4]

Characterization Techniques
  • Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution (Đ = Mw/Mn) of the copolymers.[3][11] A modular instrument with a differential refractometer and a set of columns is typically used with a suitable eluent like tetrahydrofuran (THF).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the composition of the copolymers by analyzing the characteristic peaks of the different monomer units.[3][4] Spectra are typically recorded in a deuterated solvent like chloroform-d.[4]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperatures (Tg) of the copolymers.[3][4] Samples are heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min), and the thermal transitions are recorded.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of the copolymers.[3][4] The mass of the sample is monitored as a function of temperature under a controlled atmosphere.[10]

  • Dynamic Light Scattering (DLS) and Static Light Scattering (SLS): These techniques are employed to study the micellization behavior of the copolymers in solution.[3][4] DLS measures the hydrodynamic radius of the micelles, while SLS can provide information about their molar mass and aggregation number.[3]

Drug Encapsulation

The encapsulation of hydrophobic drugs like curcumin into the core of the micelles is a key application.

  • A common method involves dissolving the block copolymer and the drug in a common solvent (e.g., THF).[4]

  • This solution is then added dropwise to water, which is a selective solvent for the hydrophilic block (PVPi), leading to the self-assembly of micelles with the drug encapsulated in the hydrophobic core.[4]

  • The organic solvent is subsequently removed by evaporation.[4] The encapsulation efficiency can be determined using techniques like UV-Vis spectroscopy.[3]

Visualization of the Drug Delivery Workflow

The following diagram illustrates the process of drug encapsulation within block copolymer micelles and their potential application in targeted drug delivery.

DrugDeliveryWorkflow cluster_formulation Micelle Formulation cluster_delivery Drug Delivery BlockCopolymer Amphiphilic Block Copolymer SelfAssembly Self-Assembly (Solvent Evaporation) BlockCopolymer->SelfAssembly HydrophobicDrug Hydrophobic Drug HydrophobicDrug->SelfAssembly Solvent Organic Solvent Solvent->SelfAssembly AqueousSolution Aqueous Solution AqueousSolution->SelfAssembly DrugLoadedMicelle Drug-Loaded Micelle SelfAssembly->DrugLoadedMicelle SystemicCirculation Systemic Circulation DrugLoadedMicelle->SystemicCirculation Administration TargetSite Target Site (e.g., Tumor) SystemicCirculation->TargetSite Targeting DrugRelease Drug Release TargetSite->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Workflow of drug encapsulation in block copolymer micelles and subsequent delivery.

Conclusion

The architectural disparity between block and statistical copolymers of PVPi leads to significant differences in their physicochemical properties and their utility in drug delivery.

  • Block copolymers of PVPi are highly effective in forming well-defined, stable micelles in aqueous solutions, making them excellent candidates for encapsulating and delivering hydrophobic drugs.[1][3][4] The ability to tune the block lengths allows for precise control over micelle size and drug loading capacity.[6]

  • Statistical copolymers of PVPi , on the other hand, may not self-assemble into stable micelles in water, particularly at low hydrophilic monomer content, limiting their application as drug carriers for poorly soluble drugs.[3] However, their unique thermal and solution properties could be advantageous in other biomedical applications.[10][11]

For researchers and professionals in drug development, the choice between a block and a statistical copolymer of PVPi will be dictated by the specific requirements of the drug delivery system. For applications requiring the encapsulation and targeted delivery of hydrophobic drugs, amphiphilic block copolymers of PVPi are the superior choice.

References

A Comparative Guide to Polyvinyl Alcohol (PVA) Synthesis: Vinyl Pivalate vs. Vinyl Acetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic pathway for polyvinyl alcohol (PVA) can significantly impact the polymer's physicochemical properties and its performance in various applications. While the traditional and most common method involves the hydrolysis of polyvinyl acetate (PVAc), the use of polyvinyl pivalate (PVPi) as a precursor offers a route to highly syndiotactic PVA with distinct characteristics. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data and detailed protocols.

The synthesis of PVA is unique among vinyl polymers as its monomer, vinyl alcohol, is unstable and readily tautomerizes to acetaldehyde. Consequently, PVA is produced commercially through the hydrolysis of a polyvinyl ester precursor. The properties of the resulting PVA are heavily influenced by the choice of this precursor and the conditions of the subsequent hydrolysis reaction.

Comparison of Polyvinyl Alcohol Properties

The selection of either this compound or vinyl acetate as the precursor monomer leads to PVA with different microstructures and, therefore, different physical and thermal properties. PVA derived from this compound is known for its high syndiotacticity, which refers to the alternating arrangement of hydroxyl groups along the polymer backbone. This regular structure allows for stronger inter- and intramolecular hydrogen bonding, leading to enhanced crystallinity and thermal stability.

PropertyPVA from Polythis compound (High Syndiotacticity)PVA from Polyvinyl Acetate (Atactic)
Syndiotacticity (diad, %) > 61%[1]~54%[1]
Molecular Weight ( g/mol ) High (e.g., ~5.5 x 10⁵) can be achieved[2]Typically 25,000 - 300,000[1]
Tensile Strength Generally higher due to increased crystallinityVaries with hydrolysis degree (e.g., 24-110 MPa)[3]
Melting Point (Tm) Higher (e.g., 248°C)[2]Typically 180-230°C[1][4]
Glass Transition Temp (Tg) ~74-85°C~75-85°C[1][4]
Solubility Generally lower, especially in cold waterDependent on degree of hydrolysis[5]

Experimental Protocols

Detailed methodologies for the synthesis of PVA via both the polythis compound and polyvinyl acetate routes are outlined below. These protocols provide a basis for reproducible laboratory-scale synthesis.

Synthesis of PVA from this compound

This process involves a two-step approach: the polymerization of this compound followed by its saponification (hydrolysis).

1. Polymerization of this compound (VP)

  • Method: Photo-emulsion polymerization is an effective method for achieving high molecular weight polythis compound.[2]

  • Materials:

    • This compound (monomer)

    • Emulsifier (e.g., sodium dodecyl sulfate)

    • Photoinitiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile))

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of the emulsifier.

    • Add the this compound monomer to the solution while stirring to form an emulsion.

    • Add the photoinitiator.

    • Purge the system with an inert gas (e.g., nitrogen) to remove oxygen.

    • Irradiate the mixture with UV light at a controlled temperature to initiate polymerization.

    • Continue the reaction for a specified time to achieve the desired conversion.

    • Precipitate the resulting polythis compound in a non-solvent like methanol and dry under vacuum.

2. Saponification of Polythis compound

  • Materials:

    • Polythis compound

    • Methanol (solvent)

    • Sodium hydroxide (catalyst)

  • Procedure:

    • Dissolve the polythis compound in methanol.

    • Add a solution of sodium hydroxide in methanol to the polymer solution. The ratio of catalyst to polymer is crucial for controlling the degree of hydrolysis.[6]

    • Heat the mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes).[6]

    • The PVA will precipitate out of the solution as the hydrolysis proceeds.

    • Filter the precipitated PVA, wash thoroughly with methanol to remove residual sodium hydroxide and sodium pivalate, and then dry under vacuum.

Synthesis of PVA from Vinyl Acetate (Conventional Method)

This is the standard industrial method for producing PVA.

1. Polymerization of Vinyl Acetate (VAc)

  • Method: Free-radical polymerization (bulk, solution, or emulsion).

  • Materials:

    • Vinyl acetate (monomer)

    • Initiator (e.g., benzoyl peroxide or AIBN)

    • Solvent (if applicable, e.g., methanol)

  • Procedure:

    • Combine the vinyl acetate monomer and initiator in a reaction vessel. If using a solvent, dissolve the reactants in it.

    • Purge with an inert gas.

    • Heat the reaction mixture to initiate polymerization (e.g., 60-70°C).

    • Allow the polymerization to proceed for several hours.

    • The resulting polyvinyl acetate can be isolated by precipitation in a non-solvent.

2. Hydrolysis of Polyvinyl Acetate

  • Materials:

    • Polyvinyl acetate

    • Methanol (solvent)

    • Sodium hydroxide or another alkali catalyst[7]

  • Procedure:

    • Dissolve the polyvinyl acetate in methanol.

    • Add a solution of sodium hydroxide in methanol. The degree of hydrolysis is controlled by the amount of catalyst and the reaction time.[8]

    • The hydrolysis reaction is typically carried out at room or slightly elevated temperatures.

    • The PVA precipitates as it is formed.

    • The product is then filtered, washed with methanol to remove by-products like sodium acetate, and dried.[8]

Visualizing the Synthesis and Characterization Workflow

To better illustrate the experimental process, the following diagrams outline the key steps from synthesis to characterization for both PVA production methods.

G cluster_0 PVA from this compound cluster_1 PVA from Vinyl Acetate cluster_2 Characterization VP_poly Polymerization of This compound PVPi Polythis compound VP_poly->PVPi PVPi_hydrolysis Saponification PVPi->PVPi_hydrolysis PVA_VPi High Syndiotacticity PVA PVPi_hydrolysis->PVA_VPi NMR NMR Spectroscopy (Syndiotacticity, Degree of Hydrolysis) PVA_VPi->NMR FTIR FTIR Spectroscopy (Functional Groups) PVA_VPi->FTIR DSC_TGA DSC/TGA (Thermal Properties) PVA_VPi->DSC_TGA GPC GPC/SEC (Molecular Weight) PVA_VPi->GPC Tensile Tensile Testing (Mechanical Properties) PVA_VPi->Tensile VAc_poly Polymerization of Vinyl Acetate PVAc Polyvinyl Acetate VAc_poly->PVAc PVAc_hydrolysis Hydrolysis PVAc->PVAc_hydrolysis PVA_VAc Atactic PVA PVAc_hydrolysis->PVA_VAc PVA_VAc->NMR PVA_VAc->FTIR PVA_VAc->DSC_TGA PVA_VAc->GPC PVA_VAc->Tensile G cluster_0 Synthesis Parameters cluster_1 Intermediate Properties cluster_2 Final PVA Properties Monomer Precursor Monomer (this compound vs. Vinyl Acetate) Tacticity Syndiotacticity Monomer->Tacticity determines Hydrolysis_Conditions Hydrolysis Conditions (Catalyst, Time, Temp) Degree_of_Hydrolysis Degree of Hydrolysis Hydrolysis_Conditions->Degree_of_Hydrolysis controls Crystallinity Crystallinity Tacticity->Crystallinity influences Solubility Solubility Degree_of_Hydrolysis->Solubility affects MW Molecular Weight Mechanical_Strength Mechanical Strength MW->Mechanical_Strength influences Thermal_Stability Thermal Stability Crystallinity->Thermal_Stability impacts Crystallinity->Mechanical_Strength impacts

References

Hydrolytic stability comparison of vinyl pivalate and other vinyl esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrolytic Stability of Vinyl Pivalate and Other Vinyl Esters

For researchers, scientists, and drug development professionals, understanding the chemical stability of excipients and monomer units is paramount. Vinyl esters, a versatile class of compounds, are employed in various applications, including as monomers for polymers used in drug delivery systems. Their hydrolytic stability, a measure of their resistance to degradation by water, is a critical parameter influencing the shelf-life, performance, and safety of the final product. This guide provides an objective comparison of the hydrolytic stability of this compound against other common vinyl esters, supported by established chemical principles and a detailed experimental protocol for assessment.

The Impact of Molecular Structure on Hydrolytic Stability

The hydrolysis of an ester is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of a carboxylic acid and an alcohol. In the case of vinyl esters, this reaction yields a carboxylic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde. The rate of this hydrolysis is significantly influenced by the structure of the acyl group of the ester.

This compound distinguishes itself from other vinyl esters, such as vinyl acetate, vinyl propionate, and vinyl benzoate, through the presence of a bulky tertiary-butyl (t-butyl) group attached to the carbonyl carbon. This structural feature imparts a high degree of steric hindrance, physically shielding the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. This steric protection is the primary reason for the enhanced hydrolytic stability of this compound.

In contrast, vinyl acetate, with its sterically unhindered methyl group, is significantly more susceptible to hydrolysis. Vinyl propionate offers slightly more steric hindrance than vinyl acetate but is still readily hydrolyzed. Vinyl benzoate's stability is influenced by both steric and electronic effects of the phenyl group, but it is generally less stable than this compound.

The logical relationship of the hydrolytic stability among these vinyl esters, primarily dictated by the steric hindrance of the acyl group, can be visualized as follows:

cluster_stability Relative Hydrolytic Stability VP This compound VB Vinyl Benzoate VP->VB More Stable VPr Vinyl Propionate VB->VPr More Stable VAc Vinyl Acetate VPr->VAc More Stable

Caption: Relative hydrolytic stability of common vinyl esters.

Quantitative Comparison of Hydrolytic Stability

Vinyl EsterAcyl GroupRelative Hydrolysis Rate (Predicted)Key Structural Feature Influencing Stability
This compound PivaloylVery LowHigh steric hindrance from the t-butyl group
Vinyl Benzoate BenzoylModerateModerate steric hindrance and electronic effects from the phenyl ring
Vinyl Propionate PropionylHighLow steric hindrance from the ethyl group
Vinyl Acetate AcetylVery HighMinimal steric hindrance from the methyl group

Experimental Protocol for Determining Hydrolytic Stability

The following is a detailed methodology for conducting a comparative study of the hydrolytic stability of vinyl esters. This protocol is designed to monitor the degradation of the esters over time under controlled conditions.

Objective: To determine and compare the rate of hydrolysis of this compound, vinyl acetate, vinyl propionate, and vinyl benzoate under acidic, neutral, and basic conditions.

Materials:

  • This compound (≥99% purity)

  • Vinyl acetate (≥99% purity)

  • Vinyl propionate (≥99% purity)

  • Vinyl benzoate (≥99% purity)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a stable, non-volatile compound soluble in the reaction medium)

  • Reaction vials with screw caps

  • Constant temperature water bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • pH meter

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each vinyl ester (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • For each vinyl ester, set up three sets of reaction vials corresponding to the three conditions: acidic (0.1 M HCl), neutral (PBS, pH 7.4), and basic (0.1 M NaOH).

    • To each vial, add a specific volume of the respective aqueous medium (e.g., 9.9 mL).

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 37°C or 50°C) and allow them to equilibrate.

  • Initiation of Hydrolysis:

    • At time t=0, spike each vial with a small volume of the corresponding vinyl ester stock solution (e.g., 100 µL) to achieve the desired initial concentration (e.g., 100 µg/mL).

    • Immediately cap the vials tightly and vortex briefly to ensure homogeneity.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial.

    • Immediately quench the hydrolysis reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., an equal volume of cold acetonitrile containing the internal standard). This will stop the reaction and prepare the sample for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining vinyl ester.

    • Develop an HPLC method capable of separating the vinyl ester from its degradation products and the internal standard.

    • Create a calibration curve for each vinyl ester to quantify its concentration in the samples.

  • Data Analysis:

    • Plot the concentration of the vinyl ester as a function of time for each condition.

    • Determine the rate of hydrolysis. For a first-order reaction, the natural logarithm of the concentration versus time will be linear. The slope of this line will be the negative of the rate constant (k).

    • Calculate the half-life (t½) for each vinyl ester under each condition using the formula: t½ = 0.693 / k.

The general workflow for this experimental protocol can be visualized as follows:

prep Preparation of Stock Solutions setup Reaction Setup (Acidic, Neutral, Basic) prep->setup init Initiation of Hydrolysis (t=0) setup->init sample Sampling at Time Intervals init->sample quench Quenching of Reaction sample->quench quench->sample Repeat for each time point hplc HPLC Analysis quench->hplc data Data Analysis (Rate Constant, Half-life) hplc->data

Caption: Experimental workflow for determining hydrolytic stability.

Conclusion

The hydrolytic stability of vinyl esters is a critical factor in their application, particularly in fields like drug development where product stability is non-negotiable. This compound exhibits significantly enhanced hydrolytic stability compared to other common vinyl esters such as vinyl acetate, vinyl propionate, and vinyl benzoate. This superior stability is attributed to the steric hindrance provided by its bulky t-butyl group, which protects the ester linkage from hydrolytic cleavage. For applications requiring long-term stability in aqueous environments, this compound presents a clear advantage. The provided experimental protocol offers a robust framework for researchers to quantitatively assess and compare the hydrolytic stability of these and other ester compounds, enabling informed material selection for their specific needs.

Spectroscopic methods for determining copolymer composition

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Spectroscopic Methods for Determining Copolymer Composition

For researchers, scientists, and drug development professionals, accurately determining the composition of a copolymer is a critical step in material characterization, quality control, and formulation development. The ratio of monomer units within a copolymer dictates its physicochemical properties, including solubility, degradation rate, and mechanical strength. Spectroscopic techniques offer powerful, non-destructive, and often rapid means to elucidate copolymer composition. This guide provides a detailed comparison of four commonly employed spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparison of Spectroscopic Methods

Each spectroscopic technique operates on different principles and offers distinct advantages and limitations. The choice of method depends on the specific copolymer system, the required level of accuracy and precision, and the available instrumentation.

Method Principle Strengths Limitations Typical Sample Type
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.High accuracy and precision; provides absolute quantification without calibration standards; offers detailed structural information, including monomer sequencing and tacticity.[1][2]Lower sensitivity compared to other methods; requires soluble samples; can be expensive.Soluble polymers.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast and easy to use; widely available; applicable to a wide range of samples (solids, liquids, films); good for identifying functional groups.[3][4][5]Generally requires calibration with standards for accurate quantification; spectral overlap can be an issue in complex copolymers.[3][5]Solids, films, powders, liquids.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Minimal sample preparation; can analyze aqueous solutions and solids directly; excellent spatial resolution with microscopy; complementary to FTIR, particularly for non-polar bonds and polymer backbone analysis.[6][7][8][9][10]Can be affected by fluorescence from the sample or impurities; generally lower signal intensity than FTIR.[6]Solids, aqueous solutions, films.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by electronic transitions.High sensitivity; simple and inexpensive; ideal for copolymers where one monomer contains a chromophore.[11][12][13]Limited to copolymers with a UV-Vis active monomer; provides less structural information compared to other methods; quantification relies on Beer-Lambert law and requires calibration.[13][14]Soluble polymers with a chromophore.

Quantitative Data Comparison

The following table summarizes quantitative performance metrics for different spectroscopic methods. It is important to note that these values are often system-dependent and can vary based on the specific copolymer, instrumentation, and experimental conditions.

Method Copolymer System Accuracy Precision (RSD) Limit of Quantification (LOQ) Reference
NMR (Benchtop 80 MHz vs. High-Field 400 MHz) PEO-b-PVBTAPEO/PVBTA ratio: 1.42 (both)Not ReportedNot Reported[2]
FTIR Polyacrylonitrile with methyl acrylate and itaconic acidNot Reported≤ 7% (methyl acrylate), ≤ 8% (itaconic acid)2% w/w (methyl acrylate), 0.5% w/w (itaconic acid)[15]
FTIR Styrene Butadiene Rubber (SBR)R² = 0.999 (calibration curve)Not Reported0.09% Polystyrene[16]
FTIR Polyacrylates± 3% (<20% comonomer), ± 6% (>20% comonomer)Not Reported5% (most monomers), 10% (n-butyl acrylate)[17]
Raman Spectroscopy Poly(hydroxybutyrate-co-hydroxyhexanoate) (PHBHx)± 0.5% (in low percentage range)Not ReportedNot Reported[18]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are generalized protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for the analysis of a soluble copolymer like Poly(lactic-co-glycolic acid) (PLGA).

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dry PLGA copolymer into an NMR tube.

  • Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and vortex or gently agitate until the polymer is fully dissolved.

2. NMR Data Acquisition (¹H NMR):

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:

    • Pulse sequence: Standard single pulse (zg30).

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).

    • Acquisition time: ~2-3 seconds.

    • Spectral width: ~10-15 ppm.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic peaks for each monomer. For PLGA, these are typically:

    • Lactide (LA) methine proton (CH): ~5.2 ppm (quartet).

    • Glycolide (GA) methylene protons (CH₂): ~4.8 ppm (multiplet).

  • Calculate the molar ratio of the monomers using the integral values and the number of protons contributing to each signal. The mole fraction of lactide (ML) and glycolide (MG) can be calculated from the peak integrations (P) of each component.[19] The L:G molar ratio is determined by the ratio of the integrated peak area of the lactide methine proton to half the integrated area of the glycolide methylene protons.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a general approach using an Attenuated Total Reflectance (ATR) accessory.

1. Sample Preparation:

  • For solid samples (films, powders), ensure the surface is clean and representative of the bulk material.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

2. FTIR Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typical parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

3. Data Analysis:

  • Perform baseline correction on the collected spectrum.

  • Identify characteristic absorption bands for each monomer that are unique and do not overlap significantly.

  • For quantitative analysis, create a calibration curve using standards of known composition.[4] This involves plotting the ratio of the absorbances of the characteristic peaks against the known monomer composition.

  • Determine the composition of the unknown sample by measuring its peak area ratio and interpolating from the calibration curve.

Raman Spectroscopy

1. Sample Preparation:

  • Place the copolymer sample (solid, powder, or liquid) on a microscope slide or in a suitable container. For solutions, a deuterated solvent can be used to minimize interference from the solvent's C-H bands.[18]

2. Raman Data Acquisition:

  • Place the sample under the Raman microscope objective.

  • Focus the laser onto the sample.

  • Acquire the Raman spectrum. Typical parameters:

    • Laser wavelength: e.g., 532 nm or 785 nm.

    • Laser power: Use the lowest power necessary to obtain a good signal-to-noise ratio and avoid sample degradation.

    • Acquisition time and number of accumulations: Varies depending on the sample's Raman scattering efficiency.

3. Data Analysis:

  • Perform baseline correction and cosmic ray removal.

  • Identify unique and well-resolved Raman bands corresponding to each monomer.

  • For quantitative analysis, a calibration curve can be constructed by plotting the intensity ratio of characteristic peaks against the known composition of standards.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is for copolymers where one monomer possesses a chromophore.

1. Sample Preparation:

  • Prepare a series of standard solutions of the copolymer with known compositions at a specific concentration in a UV-transparent solvent.

  • Prepare a solution of the unknown copolymer sample at the same concentration.

2. UV-Vis Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a cuvette with the pure solvent to be used as a blank.

  • Measure the absorbance spectra of the standard solutions and the unknown sample over the appropriate wavelength range.

3. Data Analysis:

  • Identify the wavelength of maximum absorbance (λ_max) for the chromophore-containing monomer.

  • Create a calibration curve by plotting the absorbance at λ_max against the known concentration of the chromophore-containing monomer in the standard solutions.

  • Determine the concentration of the chromophore-containing monomer in the unknown sample using its absorbance at λ_max and the calibration curve. From this, the copolymer composition can be calculated.

Method Selection Workflow

The choice of the most suitable spectroscopic method for determining copolymer composition involves considering several factors related to the sample properties and the analytical requirements. The following diagram illustrates a logical workflow for method selection.

Caption: Workflow for selecting a spectroscopic method.

Conclusion

The determination of copolymer composition is a fundamental aspect of polymer characterization. NMR, FTIR, Raman, and UV-Vis spectroscopy each provide a unique set of tools to achieve this. While NMR spectroscopy is often considered the gold standard for its high accuracy and ability to provide detailed structural information for soluble polymers, FTIR and Raman spectroscopy offer versatility for a broader range of sample types, including insoluble materials. UV-Vis spectroscopy is a highly sensitive and simple technique, provided the copolymer has a suitable chromophore. By understanding the principles, strengths, and limitations of each method, and by following robust experimental protocols, researchers can confidently and accurately characterize their copolymer systems, enabling advancements in drug development and materials science.

References

Mechanical property testing of vinyl pivalate-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Vinyl Pivalate-Based Polymers and Alternatives

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is crucial for material selection in various applications, from medical devices to drug delivery systems. This guide provides a comparative analysis of the mechanical properties of this compound-based polymers and common alternatives, including Poly(vinyl acetate) (PVAc), Ethylene-vinyl acetate (EVA), and Poly(vinyl alcohol) (PVA). Due to a scarcity of publicly available quantitative data on the mechanical properties of poly(this compound) (PVPi), this guide will focus on providing a detailed comparison of the well-characterized alternatives and will discuss PVPi in a qualitative context.

Comparative Mechanical Properties of Vinyl Polymers

The selection of a polymer for a specific application is often dictated by its mechanical behavior under stress. Key parameters such as tensile strength, Young's modulus, and elongation at break provide insights into a material's strength, stiffness, and ductility. The following tables summarize the typical ranges for these properties for PVAc, EVA, and PVA.

Table 1: Tensile Strength of Common Vinyl Polymers

PolymerTensile Strength (MPa)
Poly(vinyl acetate) (PVAc)30 - 50[1]
Ethylene-vinyl acetate (EVA)3.0 - 35[2]
Poly(vinyl alcohol) (PVA)22.1 - 46.82[1][2]

Table 2: Young's Modulus of Common Vinyl Polymers

PolymerYoung's Modulus (GPa)
Poly(vinyl acetate) (PVAc)1.5 - 2.0[1]
Ethylene-vinyl acetate (EVA)0.015 - 0.080[2]
Poly(vinyl alcohol) (PVA)0.007 - 12.5

Table 3: Elongation at Break of Common Vinyl Polymers

PolymerElongation at Break (%)
Poly(vinyl acetate) (PVAc)10 - 20[1]
Ethylene-vinyl acetate (EVA)300 - 800[2]
Poly(vinyl alcohol) (PVA)~200 - 549[1][2]

Discussion of Poly(this compound) (PVPi)

Experimental Protocols for Mechanical Property Testing

The mechanical properties of polymers are typically determined using standardized tensile testing methods. The most common standards are ASTM D638 and ISO 527.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is widely used to determine the tensile properties of reinforced and unreinforced plastics.

1. Specimen Preparation:

  • Test specimens are typically dumbbell-shaped and can be prepared by injection molding, machining, or die-cutting from sheets, plates, or slabs.

  • The dimensions of the specimen vary depending on the thickness and rigidity of the material.

2. Test Procedure:

  • The test is conducted on a universal testing machine (UTM).

  • The specimen is securely held in the grips of the UTM.

  • A constant rate of crosshead movement is applied to pull the specimen until it fractures.

  • The load and extension are continuously monitored and recorded.

3. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

ISO 527: Plastics — Determination of tensile properties

This international standard is similar to ASTM D638 but has some differences in specimen geometry and testing speed.

1. Specimen Preparation:

  • ISO 527 specifies various types of dumbbell-shaped specimens depending on the material and its form (e.g., molding, extrusion, or cast film).

2. Test Procedure:

  • The testing principle is the same as ASTM D638, involving the application of a tensile force to a specimen at a constant speed.

  • The standard specifies different test speeds depending on the material's properties.

3. Data Analysis:

  • The same key mechanical properties are determined: tensile strength, Young's modulus, and elongation at break.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the mechanical properties of polymers through tensile testing.

G cluster_prep Sample Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis A Polymer Synthesis/Selection B Specimen Fabrication (Injection Molding, Machining, etc.) A->B C Specimen Conditioning (Temperature & Humidity Control) B->C D Mount Specimen in Universal Testing Machine C->D E Apply Tensile Load at Constant Crosshead Speed D->E F Record Load vs. Extension Data E->F G Generate Stress-Strain Curve F->G H Calculate Mechanical Properties: - Tensile Strength - Young's Modulus - Elongation at Break G->H I I H->I Comparative Analysis & Reporting

Caption: Experimental workflow for mechanical property testing of polymers.

Signaling Pathway of Material Failure (Conceptual)

The process of material failure under tensile stress can be conceptualized as a signaling pathway, where initial strain energy input leads to a cascade of events at the molecular and macroscopic level, ultimately resulting in fracture.

G A Applied Tensile Stress B Elastic Deformation (Bond Stretching) A->B Strain Energy Input C Plastic Deformation (Chain Slippage/Untangling) B->C Yield Point D Void Nucleation & Growth C->D Stress Concentration E Crack Propagation D->E Coalescence of Voids F Fracture E->F Catastrophic Failure

Caption: Conceptual pathway of polymer failure under tensile stress.

References

A Comparative Analysis of CO2 Solubility in Polyvinyl Pivalate and Polyvinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carbon dioxide (CO2) solubility of two closely related polymers: polyvinyl pivalate (PVPi) and polyvinyl acetate (PVAc). Understanding the interaction of these polymers with CO2 is crucial for various applications, including polymer processing, purification, and the development of drug delivery systems utilizing supercritical fluid technology. While extensive quantitative data is available for PVAc, the information for PVPi is more qualitative, pointing towards a significant affinity for CO2.

Executive Summary

Polythis compound is suggested to exhibit high solubility in supercritical CO2, a property attributed to the bulky tert-butyl group of the pivalate moiety which may facilitate interaction with CO2. In contrast, polyvinyl acetate, a widely studied polymer, demonstrates moderate CO2 solubility that is highly dependent on pressure and temperature. This guide will present the available data, compare the physical and chemical properties of both polymers, and detail the experimental methodologies used to assess their CO2 solubility.

Structural and Physical Properties

A comparison of the fundamental properties of PVPi and PVAc is essential for understanding their differing behaviors in the presence of CO2. The primary structural difference lies in the ester side chain: a methyl group in PVAc versus a tert-butyl group in PVPi.

PropertyPolythis compound (PVPi)Polyvinyl Acetate (PVAc)
Monomer This compoundVinyl Acetate
CAS Number 26715-88-89003-20-7
Molecular Formula (C7H12O2)n(C4H6O2)n
Side Chain (-R) -C(CH3)3 (tert-butyl)-CH3 (methyl)
Glass Transition (Tg) ~70 °C30-45 °C (depending on molecular weight)
Density Not readily available1.19 g/cm³
CO2 Solubility Qualitatively described as "high" in supercritical CO2.[1]Quantitatively measured, moderate and highly condition-dependent.[2][3]

CO2 Solubility Comparison

Direct quantitative comparison of CO2 solubility between PVPi and PVAc is challenging due to the limited published data for PVPi. However, based on available literature, we can infer their relative performance.

Polythis compound (PVPi): Research on the dispersion polymerization of this compound in supercritical CO2 indicates that PVPi has a high solubility in this medium. This high solubility was noted as a potential reason for the difficulty in forming discrete polymer particles during polymerization, suggesting a strong polymer-solvent interaction.[1] The bulky and non-polar tert-butyl group on the pivalate side chain is thought to enhance the interaction with the non-polar CO2 molecule.

Polyvinyl Acetate (PVAc): The CO2 solubility of PVAc has been extensively studied and quantified. The solubility is directly proportional to pressure and inversely proportional to temperature. For instance, at 313.15 K, the solubility of CO2 in PVAc increases significantly with pressure.

Table of CO2 Solubility in Polyvinyl Acetate (PVAc)

Temperature (K)Pressure (MPa)CO2 Solubility (wt%)
313.15~2.5~10
313.15~5.0~20
313.15~7.5~30
333.15~5.0~15
333.15~10.0~25
353.15~10.0~20

Note: The data in this table is compiled and approximated from graphical representations in cited literature. For precise values, please refer to the original publications.

Experimental Protocols

The methodologies for determining CO2 solubility in polymers are critical for interpreting the data. Below are detailed descriptions of the key experimental techniques.

Cloud Point Measurement

This method is commonly used to determine the phase behavior of a polymer in a supercritical fluid.

G cluster_prep Sample Preparation cluster_exp Experimental Procedure polymer Polymer cell High-Pressure View Cell polymer->cell co2 CO2 co2->cell pressurize Pressurize to Single Phase cell->pressurize Load depressurize Gradually Depressurize pressurize->depressurize observe Observe for Cloudiness depressurize->observe record Record Cloud Point Pressure observe->record data_analysis Phase Diagram Construction record->data_analysis Data

Caption: Workflow for Cloud Point Measurement.

Protocol:

  • A known amount of the polymer (e.g., PVPi) is loaded into a high-pressure variable-volume view cell equipped with a window for observation.[4]

  • CO2 is then charged into the cell.

  • The system is heated to the desired temperature and pressurized until a single homogeneous phase is observed.

  • The pressure is then slowly reduced by increasing the cell volume.

  • The pressure at which the first sign of turbidity or cloudiness appears is recorded as the cloud point pressure. This indicates the phase separation of the polymer from the CO2.

  • This procedure is repeated at various temperatures to construct a phase diagram.

Gravimetric Sorption Method

This technique directly measures the mass of CO2 absorbed by a polymer sample.

G cluster_setup Apparatus Setup cluster_measurement Measurement Process balance Magnetic Suspension Balance reactor High-Pressure Reactor balance->reactor evacuate Evacuate Reactor reactor->evacuate Place polymer_sample Polymer Sample polymer_sample->reactor introduce_co2 Introduce CO2 at Set P & T evacuate->introduce_co2 weigh Continuously Weigh Sample introduce_co2->weigh equilibrium Wait for Mass Stabilization weigh->equilibrium data_analysis Calculate Solubility equilibrium->data_analysis Mass Data G cluster_polymers Polymer Structures cluster_factors Influencing Factors PVAc Polyvinyl Acetate (PVAc) - Side Chain: -CH3 Polarity Polarity PVAc->Polarity more polar (relative to pivalate) PVPi Polythis compound (PVPi) - Side Chain: -C(CH3)3 Bulkiness Side Chain Bulkiness PVPi->Bulkiness increases PVPi->Polarity less polar FreeVolume Free Volume Bulkiness->FreeVolume increases CO2_Solubility CO2 Solubility FreeVolume->CO2_Solubility enhances Polarity->CO2_Solubility Lewis acid-base interactions with C=O

References

Safety Operating Guide

Proper Disposal of Vinyl Pivalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the safe and compliant disposal of vinyl pivalate, a highly flammable and hazardous chemical. Adherence to these protocols is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a hazardous substance and requires careful handling in a controlled environment.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.

Safety Operating Guide:

  • Handle this compound in a chemical fume hood to minimize inhalation exposure.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Ground and bond containers when transferring material.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing important context for its safe handling and disposal.

Data PointValueSource
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol
Boiling Point 110 °C (lit.)[3]
Density 0.866 g/mL at 25 °C (lit.)[3]
Flash Point 10 °C (50 °F) - closed cup
Refractive Index n20/D 1.405 (lit.)

Disposal Procedures

Waste containing this compound must be treated as hazardous waste. All disposal procedures must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal of Unused or Expired this compound

Unused or expired this compound must be disposed of as hazardous chemical waste.

Experimental Protocol:

  • Packaging: Ensure the this compound is in its original or a compatible, tightly sealed, and properly labeled container. The label should clearly indicate "Hazardous Waste" and "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not mix with other waste streams unless explicitly permitted by your EHS provider.

Disposal of Empty Containers

Empty containers that have held this compound must be managed carefully to avoid residual hazards.

Experimental Protocol:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste. Subsequent rinses may be managed as chemical waste, but confirm with your local regulations.

  • Air Dry: Allow the rinsed container to air dry completely in a chemical fume hood.

  • Disposal: Once thoroughly decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. However, institutional policies may vary.

Management of Spills

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Minor Spills:

  • Isolate and Ventilate: Cordon off the spill area and ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as listed above.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all decontamination materials for disposal as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal of Contaminated PPE

PPE contaminated with this compound must be handled as potentially hazardous.

Experimental Protocol:

  • Gloves and Disposable Items: Remove and place in a designated container for disposal as hazardous laboratory waste.

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to your institution's policy. For minor contamination, normal laundering may be sufficient, but consult your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

VinylPivalateDisposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Unused empty_container Empty Container waste_type->empty_container Empty spill_material Spill Material / Contaminated PPE waste_type->spill_material Contaminated package_unused Package in sealed, labeled container unused_product->package_unused triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_absorbent Collect with inert absorbent spill_material->collect_absorbent store_waste Store in designated hazardous waste area package_unused->store_waste collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container triple_rinse->dispose_container collect_absorbent->package_unused collect_rinsate->store_waste ehs_disposal Arrange for EHS/Contractor disposal store_waste->ehs_disposal

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Vinyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and potentially hazardous chemicals such as Vinyl pivalate. This document provides immediate and essential safety protocols, operational guidance, and disposal plans to minimize risks and ensure compliance with safety standards.

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a certified chemical fume hood for all procedures involving the handling of this compound to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible and in good working order.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield should be used in situations where splashing is a significant risk.

  • Skin Protection:

    • Wear a flame-resistant lab coat.

    • For prolonged or immersive contact, heavier-duty gloves such as butyl rubber may be more appropriate, but always verify with the manufacturer's data.[5][6]

    • Regularly inspect gloves for any signs of degradation or perforation before and during use.

  • Respiratory Protection:

    • If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8] A type ABEK (EN14387) respirator filter is also recommended.[9]

    • For emergency situations or entry into areas with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[7][10]

3. Handling and Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling and storage areas.[1][2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

  • Use non-sparking tools.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related safety recommendations.

ParameterValue/RecommendationSource
Occupational Exposure Limits No specific OSHA PEL or ACGIH TLV established for this compound. As a precaution, it is advisable to handle it with the same care as similar volatile organic compounds.[11][12]
Glove Compatibility General recommendation: Nitrile gloves for incidental contact. For prolonged contact, consult manufacturer data. Vinyl gloves are generally not recommended for handling aggressive chemicals.[2][3][4]
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges (e.g., type ABEK EN14387).[7][8][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Identification and Segregation:

  • Unused/Expired this compound: Treat as hazardous chemical waste.

  • Contaminated PPE: Gloves, lab coats, and other disposable PPE that have come into contact with this compound should be considered contaminated waste.

  • Spill Cleanup Material: Any absorbent materials used to clean up spills are also hazardous waste.

2. Disposal Procedures:

  • Chemical Waste:

    • Collect unused this compound in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • Place all contaminated solid waste (gloves, paper towels, etc.) in a designated, labeled hazardous waste bag or container.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Pathways

The following diagrams illustrate the logical workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action and Disposal start Start: Handling this compound assess_risk Assess Risk: - Quantity - Procedure - Ventilation start->assess_risk eye_protection Eye/Face Protection: - Safety Goggles (Min) - Face Shield (Splash Risk) assess_risk->eye_protection All Scenarios skin_protection Skin Protection: - Chemical Resistant Gloves - Lab Coat assess_risk->skin_protection All Scenarios respiratory_protection Respiratory Protection: - Fume Hood (Primary) - Respirator (If needed) assess_risk->respiratory_protection Based on Ventilation conduct_experiment Conduct Experiment eye_protection->conduct_experiment skin_protection->conduct_experiment respiratory_protection->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly: - Chemical Waste - Contaminated PPE decontaminate->dispose_waste end End dispose_waste->end Disposal_Workflow Disposal Workflow for this compound Waste cluster_generation Waste Generation cluster_streams Waste Streams cluster_disposal Disposal Procedure start Waste Generated waste_type Identify Waste Type start->waste_type unused_chemical Unused/Expired This compound waste_type->unused_chemical Liquid contaminated_ppe Contaminated PPE (Gloves, etc.) waste_type->contaminated_ppe Solid spill_debris Spill Cleanup Debris waste_type->spill_debris Solid collect_liquid Collect in Labeled, Sealed Container unused_chemical->collect_liquid collect_solid Collect in Labeled Hazardous Waste Bag contaminated_ppe->collect_solid spill_debris->collect_solid contact_ehs Contact EHS for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs end Proper Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.